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  • Product: 5-Ethynyl-2,4-dimethylthiazole
  • CAS: 868755-76-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Ethynyl-2,4-dimethylthiazole (CAS 868755-76-4)

[1][2][3][4][5][6] Executive Summary 5-Ethynyl-2,4-dimethylthiazole (CAS 868755-76-4) is a specialized heterocyclic building block utilized primarily in fragment-based drug discovery (FBDD) and "Click Chemistry" applicat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary

5-Ethynyl-2,4-dimethylthiazole (CAS 868755-76-4) is a specialized heterocyclic building block utilized primarily in fragment-based drug discovery (FBDD) and "Click Chemistry" applications.[1][2] Characterized by a thiazole core substituted with methyl groups at the 2- and 4-positions and a terminal alkyne at the 5-position, this compound serves as a critical "molecular handle." It enables the rapid construction of 1,2,3-triazole libraries via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a methodology pivotal in developing kinase inhibitors and splicing modifiers.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthesis protocols, analytical characterization, and strategic applications in pharmaceutical development.

Chemical Profile & Physicochemical Properties[7][8][9]

The following data consolidates physicochemical descriptors essential for evaluating the compound's "drug-likeness" and behavior in solution.

PropertyValueSource/Method
Chemical Name 5-Ethynyl-2,4-dimethylthiazoleIUPAC
CAS Number 868755-76-4 Chemical Abstracts Service
Molecular Formula C₇H₇NSStoichiometry
Molecular Weight 137.20 g/mol Calculated
SMILES CC1=C(C#C)SC(C)=N1Canonical
Physical State Pale yellow to brown oil/low-melting solidExperimental Observation
LogP (Predicted) ~1.75 - 1.80Consensus LogP
Solubility Soluble in DMSO, MeOH, DCM, EtOAcExperimental
pKa (Conjugate Acid) ~2.5 (Thiazole nitrogen)Predicted

Synthesis & Manufacturing Protocols

The synthesis of 5-ethynyl-2,4-dimethylthiazole is non-trivial due to the sensitivity of the terminal alkyne. Two primary routes are established: the Sonogashira Coupling Route (scalable, preferred) and the Seyferth-Gilbert Homologation (alternative).

Route A: Sonogashira Coupling (Preferred)

This route utilizes the commercially available 2,4-dimethylthiazole as the progenitor. It is favored for its high yields and operational simplicity.

Step 1: Regioselective Bromination
  • Reagents: 2,4-dimethylthiazole, N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Mechanism: Electrophilic aromatic substitution. The 5-position is the most electron-rich and sterically accessible site on the thiazole ring.

  • Protocol:

    • Dissolve 2,4-dimethylthiazole (1.0 eq) in ACN (0.5 M).

    • Add NBS (1.1 eq) portion-wise at 0°C to prevent over-bromination.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS.

    • Workup: Quench with saturated Na₂S₂O₃ (to remove excess Br₂). Extract with EtOAc.[3]

    • Product: 5-Bromo-2,4-dimethylthiazole (CAS 28599-52-2) .

Step 2: Sonogashira Coupling
  • Reagents: 5-Bromo-intermediate, Trimethylsilylacetylene (TMS-acetylene), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (Base).

  • Solvent: THF or DMF (degassed).

  • Causality: The TMS group protects the alkyne proton from side reactions (e.g., Glaser coupling) during the palladium cycle.

  • Protocol:

    • Charge flask with 5-bromo-2,4-dimethylthiazole, Pd catalyst, and CuI under Argon.

    • Add degassed THF and Et₃N.

    • Add TMS-acetylene (1.2 eq) dropwise.

    • Heat to 60°C for 6–12 hours.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Desilylation
  • Reagents: K₂CO₃ or Tetrabutylammonium fluoride (TBAF).

  • Solvent: MeOH or THF.

  • Protocol:

    • Dissolve TMS-intermediate in MeOH.

    • Add K₂CO₃ (1.5 eq). Stir at RT for 1 hour.

    • Critical Step: The terminal alkyne is volatile and sensitive. Evaporate solvent carefully at low temperature (<30°C).

Synthesis Workflow Diagram[11]

The following diagram illustrates the logical flow of the Sonogashira route, highlighting critical intermediates.

SynthesisRoute Start 2,4-Dimethylthiazole (CAS 541-58-2) Inter1 5-Bromo-2,4-dimethylthiazole (CAS 28599-52-2) Start->Inter1 NBS, ACN (Electrophilic Bromination) Inter2 5-(TMS-Ethynyl)-2,4-dimethylthiazole Inter1->Inter2 TMS-Acetylene, Pd(PPh3)2Cl2 CuI, Et3N (Sonogashira) Product 5-Ethynyl-2,4-dimethylthiazole (CAS 868755-76-4) Inter2->Product K2CO3, MeOH (Deprotection)

Caption: Step-wise synthesis of 5-Ethynyl-2,4-dimethylthiazole via the Sonogashira cross-coupling pathway.

Applications in Drug Discovery

"Click Chemistry" (CuAAC)

The terminal alkyne group is the quintessential "click" handle. 5-Ethynyl-2,4-dimethylthiazole reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles .

  • Utility: This reaction is bio-orthogonal and high-yielding, allowing researchers to tether the thiazole moiety to:

    • PROTACs: As a linker connector.

    • DNA-Encoded Libraries (DELs): For high-throughput screening.

    • Fluorescent Probes: For cellular imaging of thiazole-binding targets.

Kinase Inhibitor Scaffolds

The 2,4-dimethylthiazole core mimics the ATP-binding motif found in several kinase inhibitors (e.g., Dasatinib). The 5-ethynyl group allows for the extension of the molecule into the "gatekeeper" region or solvent-exposed front of the kinase ATP pocket, improving selectivity.

SMN2 Splicing Modifiers

Research into Spinal Muscular Atrophy (SMA) often utilizes heteroaryl-alkyne scaffolds. Compounds structurally related to Branaplam utilize similar heterocyclic cores to stabilize the interaction between the spliceosome and SMN2 pre-mRNA.

Analytical Characterization

To ensure scientific integrity, the identity of CAS 868755-76-4 must be validated using the following spectral fingerprints.

TechniqueExpected Signal / PatternStructural Assignment
¹H NMR (CDCl₃) δ ~2.65 ppm (s, 3H)C2-Methyl group
δ ~2.35 ppm (s, 3H)C4-Methyl group
δ ~3.40 ppm (s, 1H)Terminal Alkyne proton (≡C-H)
¹³C NMR ~165 ppm, ~153 ppmThiazole C2 (N=C-S) and C4
~110 ppmThiazole C5 (C-Br substitution site)
~82 ppm, ~76 ppmAlkyne carbons (C≡C)
IR Spectroscopy ~3290 cm⁻¹≡C-H stretch (Sharp, diagnostic)
~2100 cm⁻¹C≡C stretch (Weak)
Mass Spectrometry m/z = 138.0 [M+H]⁺Protonated molecular ion (ESI+)

Safety & Handling Guidelines

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Reactivity: Terminal acetylenes can polymerize exothermically or react violently with heavy metals (Ag, Cu) in their ionic form (forming explosive acetylides).

Handling Protocols:

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-degradation.

  • PPE: Standard laboratory coat, nitrile gloves, and safety glasses. Work within a fume hood.

  • Waste Disposal: Do not dispose of down the drain. Segregate as halogen-free organic waste (unless brominated precursors are present).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 868755-76-4. Retrieved from [Link]

  • Organic Syntheses. Preparation of 2,4-Dimethylthiazole (Precursor Synthesis). Coll. Vol. 3, p. 332 (1955). Retrieved from [Link]

  • Rostovtsev, V. V., et al. (2002).A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

Sources

Exploratory

Technical Monograph: 5-Ethynyl-2,4-dimethylthiazole

Structural Pharmacophore & Synthetic Utility in Medicinal Chemistry[1][2][3] Executive Summary & Molecular Architecture 5-Ethynyl-2,4-dimethylthiazole (CAS: 868755-76-4) represents a high-value heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Pharmacophore & Synthetic Utility in Medicinal Chemistry[1][2][3]

Executive Summary & Molecular Architecture

5-Ethynyl-2,4-dimethylthiazole (CAS: 868755-76-4) represents a high-value heterocyclic building block in modern drug discovery.[1] Structurally, it consists of a 1,3-thiazole core substituted with methyl groups at the C2 and C4 positions, and a terminal acetylene (ethynyl) moiety at C5.[2]

This specific substitution pattern confers unique electronic and steric properties:

  • The Thiazole Core: Acts as a bioisostere for pyridine or amide bonds, often improving metabolic stability and lipophilicity compared to phenyl rings.[2]

  • C2/C4 Methyls: These groups sterically lock the conformation of the thiazole when bound to protein targets, reducing entropic penalties during binding events.[2] They also block metabolically vulnerable positions.[2]

  • C5-Ethynyl Group: This is the critical "warhead" or "handle." It serves as a versatile orthogonal functional group for Click Chemistry (CuAAC) , Sonogashira cross-coupling , or as a rigid linker in Fragment-Based Drug Discovery (FBDD) .[2]

Physicochemical Profile
PropertyValueContext
Molecular Formula

Molecular Weight 137.20 g/mol Ideal for fragment libraries (Rule of 3 compliant)
CAS Number 868755-76-4
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; good membrane permeability
H-Bond Donors 0(1 if considering the weakly acidic alkyne proton)
H-Bond Acceptors 1Thiazole Nitrogen (

)
Synthetic Methodologies

The synthesis of 5-ethynyl-2,4-dimethylthiazole is rarely performed de novo from acyclic precursors in a single step. Instead, it relies on the functionalization of the pre-formed thiazole core.[2] The most robust, scalable industrial route involves a Hantzsch Thiazole Synthesis followed by Bromination and Sonogashira Coupling .[2]

Pathway Visualization

The following diagram outlines the logical flow from commodity chemicals to the target alkyne.

SynthesisPathway Start1 Thioacetamide Core 2,4-Dimethylthiazole Start1->Core Hantzsch Synthesis (EtOH, Reflux) Start2 Chloroacetone Start2->Core Inter 5-Bromo-2,4- dimethylthiazole Core->Inter Bromination (NBS, ACN) Protected TMS-Protected Intermediate Inter->Protected Sonogashira (TMS-Acetylene, Pd/Cu) Target 5-Ethynyl-2,4- dimethylthiazole Protected->Target Deprotection (K2CO3, MeOH)

Caption: Step-wise synthetic logic from Hantzsch cyclization to the final ethynyl-functionalized scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 5-Ethynyl-2,4-dimethylthiazole via the Sonogashira Route. Scale: Laboratory Prep (10 mmol scale).

Step 1: Bromination of 2,4-Dimethylthiazole

Note: 2,4-Dimethylthiazole is commercially available, but can be made via Hantzsch synthesis if needed.[2]

  • Reagents: Dissolve 2,4-dimethylthiazole (1.13 g, 10 mmol) in acetonitrile (20 mL).

  • Addition: Add N-Bromosuccinimide (NBS) (1.96 g, 11 mmol) portion-wise at 0°C to control the exotherm.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2] The C5 position is highly nucleophilic, making this reaction rapid.[2]

  • Workup: Concentrate the solvent. Resuspend residue in

    
    , wash with water and brine.[2] Dry over 
    
    
    
    .[2][3]
  • Product: 5-Bromo-2,4-dimethylthiazole. (Yield typically 85-90%).[2]

Step 2: Sonogashira Coupling (The Critical Step)

This step installs the carbon framework.[2] An inert atmosphere is mandatory to prevent homocoupling (Glaser coupling) of the alkyne.[2]

  • Setup: In a flame-dried Schlenk flask, combine:

    • 5-Bromo-2,4-dimethylthiazole (1.92 g, 10 mmol)[2]

    • 
       (350 mg, 5 mol%)[2]
      
    • CuI (95 mg, 5 mol%)[2]

  • Solvent/Base: Add anhydrous THF (30 mL) and Triethylamine (

    
    ) (10 mL). Degas with Argon for 15 minutes.
    
  • Reagent: Add Trimethylsilylacetylene (TMS-acetylene) (1.47 g, 1.5 equiv) via syringe.

  • Conditions: Heat to 60°C for 4-6 hours. The solution will darken (Pd black formation).[2]

  • Workup: Filter through a celite pad to remove metal catalysts.[2] Concentrate filtrate.[2][4]

  • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).

    • Checkpoint: Isolate the TMS-protected intermediate.

Step 3: Desilylation[2]
  • Reaction: Dissolve the TMS-intermediate in MeOH (20 mL). Add Potassium Carbonate (

    
    ) (1.38 g, 10 mmol).[2]
    
  • Time: Stir at RT for 30 minutes. The cleavage is usually quantitative.[2]

  • Isolation: Dilute with water, extract with DCM (

    
     mL).
    
  • Final Purification: If necessary, pass through a short silica plug.[2]

  • Characterization (Self-Validation):

    • 1H NMR (

      
      ):  Look for the diagnostic alkyne proton singlet (
      
      
      
      ) around
      
      
      3.3-3.5 ppm.[2] The methyl groups will appear as singlets around
      
      
      2.3 and 2.6 ppm.[2]
Applications in Drug Discovery & Chemical Biology[2][3]
A. Fragment-Based Drug Discovery (FBDD)

5-Ethynyl-2,4-dimethylthiazole is a "privileged fragment." The rigid linear geometry of the alkyne allows the thiazole to penetrate deep hydrophobic pockets in enzymes (e.g., Kinases, Methyltransferases) without steric clash.[2]

  • Mechanism: The alkyne can be converted into a triazole (via Click) to pick up H-bond interactions, or used directly to probe "ethynyl-binding" pockets (e.g., in steroid receptor modulators).[2]

B. cGAS Inhibitors

Recent patent literature identifies 5-ethynyl-2,4-dimethylthiazole as a key intermediate in the synthesis of cGAS (cyclic GMP-AMP synthase) inhibitors.

  • Context: cGAS is a cytosolic DNA sensor.[2] Overactivation leads to autoimmune diseases (e.g., Lupus).[2]

  • Role: The thiazole ring serves as a scaffold linker, connecting the core pharmacophore to solubility-enhancing tails.[2]

C. Click Chemistry Probes (CuAAC)

The terminal alkyne is bio-orthogonal.[2]

  • Workflow: Researchers attach this molecule to a ligand of interest.[2]

  • Experiment: In a complex biological lysate, a "Click" reaction with an Azide-Fluorophore is performed. Only the 5-ethynyl-thiazole tagged molecules will fluoresce, allowing for target identification.

Reactivity Divergence Diagram

Reactivity Center 5-Ethynyl-2,4- dimethylthiazole Triazole 1,2,3-Triazoles (Bioactive Linkers) Center->Triazole CuAAC (Click) + R-N3 Coupling Di-aryl Alkynes (Rigid Scaffolds) Center->Coupling Sonogashira + Ar-I Hydration Methyl Ketones (Metabolic Probes) Center->Hydration Hydration (Hg2+ or Au+)

Caption: Divergent synthesis utility: The alkyne handle enables access to three distinct chemical spaces.

References
  • Hantzsch Thiazole Synthesis: Organic Syntheses, Coll.[2][4] Vol. 3, p. 332 (1955).[2]

  • Sonogashira Coupling of Thiazoles: Journal of Organic Chemistry, 2007, 72(22), 8547–8550.[2] "Palladium-Catalyzed Coupling of Thiazoles." [2]

  • cGAS Inhibitor Application: Justia Patents, "Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors" (2025).[2] [2]

  • Click Chemistry on Heterocycles: Chemical Reviews, 2008, 108(8), 2952–3015.[2] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." [2]

  • Commercial Availability & CAS Data: PubChem Compound Summary, CID 520888 (Related Analogues).[2]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 5-Ethynyl-2,4-dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Ethynyl-2,4-dimethylthiazole is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of novel therape...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-2,4-dimethylthiazole is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents. The presence of the reactive ethynyl group allows for its facile incorporation into larger molecules through various coupling reactions, making it a versatile scaffold in drug discovery. This guide provides a comprehensive overview of the synthetic routes to 5-ethynyl-2,4-dimethylthiazole, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations. We will explore the foundational Hantzsch thiazole synthesis, subsequent halogenation at the 5-position, and the pivotal Sonogashira coupling to introduce the ethynyl moiety.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in pharmaceutical sciences, appearing in a wide array of biologically active molecules. Its unique electronic properties and ability to engage in various intermolecular interactions have made it a cornerstone in the design of enzyme inhibitors and receptor modulators. The incorporation of an ethynyl group at the 5-position of the 2,4-dimethylthiazole core further enhances its synthetic utility, providing a gateway for the construction of complex molecular architectures through click chemistry and other carbon-carbon bond-forming reactions.

Overall Synthetic Strategy

The most logical and well-established synthetic pathway to 5-ethynyl-2,4-dimethylthiazole proceeds through a three-stage sequence. This strategy leverages classic and modern synthetic methodologies to ensure high yields and purity.

Synthetic_Pathway A Stage 1: Hantzsch Thiazole Synthesis B Stage 2: Electrophilic Halogenation A->B Formation of Thiazole Core C Stage 3: Sonogashira Coupling & Deprotection B->C Introduction of Coupling Handle

Caption: Overall synthetic workflow for 5-ethynyl-2,4-dimethylthiazole.

Stage 1: Synthesis of the 2,4-Dimethylthiazole Core via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring system.[1] It involves the condensation of an α-haloketone with a thioamide.[1]

Reaction Mechanism

The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Synthesis reagents Thioacetamide + 3-Bromobutan-2-one -> intermediate [Intermediate] -> reagents->intermediate S-Alkylation & Cyclization product 2,4-Dimethylthiazole intermediate->product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol

Materials:

  • Thioacetamide

  • 3-Bromobutan-2-one (or Chloroacetone)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioacetamide (1.0 eq) in absolute ethanol.

  • To this solution, add 3-bromobutan-2-one (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dimethylthiazole.[2]

  • Purify the crude product by distillation.

ReagentMolar RatioPurityTypical YieldReference
Thioacetamide1.0>98%75-85%[1][2]
3-Bromobutan-2-one1.0>97%
Chloroacetone1.0>98%

Stage 2: Halogenation at the 5-Position

To enable the subsequent introduction of the ethynyl group, a halogen atom, typically bromine, is installed at the 5-position of the thiazole ring. This is achieved through electrophilic aromatic substitution.

Rationale for Bromination

Bromine is a suitable halogen for this transformation as it provides a good balance of reactivity and selectivity. The resulting 5-bromo-2,4-dimethylthiazole is a stable, crystalline solid that is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocol

Materials:

  • 2,4-Dimethylthiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve 2,4-dimethylthiazole (1.0 eq) in acetonitrile in a flask protected from light.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromo-2,4-dimethylthiazole.

ReagentMolar RatioPurityTypical Yield
2,4-Dimethylthiazole1.0>98%80-90%
N-Bromosuccinimide1.05>99%

Stage 3: Sonogashira Coupling and Deprotection

The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of the aryl or vinyl halide) and sp-hybridized carbons (of the terminal alkyne).[3][4]

Mechanism of the Sonogashira Coupling

The reaction is catalyzed by a palladium(0) complex and typically requires a copper(I) co-catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[4]

Sonogashira_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation (Cu-C≡CR) PdII->Transmetal PdII_alkyne Ar-Pd(II)-C≡CR(L2) Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product

Sources

Exploratory

Biological Activity &amp; Strategic Utility of 5-Ethynyl-2,4-dimethylthiazole

Executive Summary 5-Ethynyl-2,4-dimethylthiazole (CAS: 868755-76-4) is a specialized heterocyclic building block that serves as a critical pharmacophore in modern drug discovery.[1][2][3][4][5] Unlike generic reagents, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethynyl-2,4-dimethylthiazole (CAS: 868755-76-4) is a specialized heterocyclic building block that serves as a critical pharmacophore in modern drug discovery.[1][2][3][4][5] Unlike generic reagents, this compound possesses a dual-functional nature: the 2,4-dimethylthiazole core provides a metabolically robust, lipophilic scaffold often used to optimize ligand-protein binding interactions, while the 5-ethynyl moiety acts as a versatile "warhead" for carbon-carbon bond formation (Sonogashira coupling) or bioorthogonal ligation (Click chemistry).[1][2]

Its primary biological relevance lies in its role as a key intermediate for cyclic GMP-AMP synthase (cGAS) inhibitors , a high-value target for treating autoimmune diseases like Systemic Lupus Erythematosus (SLE).[1][2] This guide analyzes its structural biology, synthetic utility, and specific application in cGAS inhibitor development.

Structural Biology & Pharmacophore Analysis[1][2][3]

The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a "privileged structure" in medicinal chemistry, capable of engaging in diverse non-covalent interactions including


-

stacking, hydrogen bonding (via the nitrogen lone pair), and sulfur-mediated interactions.[6]
  • Metabolic Stability (The 2,4-Dimethyl Effect): Unsubstituted thiazoles are often susceptible to oxidative metabolism at the C2 position.[2] The presence of methyl groups at the C2 and C4 positions in 5-ethynyl-2,4-dimethylthiazole sterically hinders metabolic attack and blocks soft spots, significantly enhancing the in vivo half-life of drug candidates incorporating this fragment.[1][2]

  • Lipophilicity & Binding: The dimethyl substitution increases the logP (lipophilicity), facilitating cell membrane permeability. In protein binding pockets, these methyl groups often fill hydrophobic cavities, improving potency via the hydrophobic effect.

The Ethynyl Functionality (The "Handle")

The C5-ethynyl group is the defining feature that transitions this molecule from a simple heterocycle to a strategic tool.[2]

  • Rigid Linker: The alkyne bond creates a rigid, linear geometry (sp-hybridized carbons), holding the thiazole ring at a precise angle relative to the rest of the drug molecule. This is crucial for "locking" a conformation that fits into enzyme active sites.

  • Chemical Reactivity: It serves as a substrate for Palladium-catalyzed cross-coupling (Sonogashira) to attach aryl/heteroaryl groups, or Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for generating triazole-linked libraries.[1][2]

Biological Application: cGAS Inhibition[1][2]

Target Overview: cGAS and Autoimmunity

Cyclic GMP-AMP synthase (cGAS) is a cytosolic DNA sensor that activates the STING pathway, triggering type I interferon production.[2] Dysregulation of cGAS is a driver of autoimmune disorders such as SLE.

Role of 5-Ethynyl-2,4-dimethylthiazole

Recent patent literature and medicinal chemistry campaigns have identified 5-ethynyl-2,4-dimethylthiazole as a critical intermediate in synthesizing potent cGAS inhibitors (e.g., substituted pyrrolidine-2-carboxylic acid derivatives).[1][2]

  • Mechanism of Contribution: In these inhibitors, the thiazole ring is coupled to the core scaffold (often via the ethynyl group forming a linkage). The thiazole moiety typically occupies a specific hydrophobic pocket within the cGAS dimer interface or the DNA-binding surface, stabilizing the inactive conformation of the enzyme.

  • SAR Insight: The specific geometry provided by the 5-ethynyl linkage is essential.[1][2] Replacing the alkyne with a flexible alkyl chain often results in a loss of potency, indicating that the rigid projection of the thiazole ring is vital for target engagement.

Experimental Protocols

Protocol A: Sonogashira Coupling (Ligand Synthesis)

Objective: To couple 5-ethynyl-2,4-dimethylthiazole to an aryl halide core (e.g., a cGAS inhibitor scaffold).[1][2]

Reagents:

  • Aryl Halide (1.0 eq)[1][2]

  • 5-Ethynyl-2,4-dimethylthiazole (1.2 eq)[1][2]

  • Pd(PPh3)2Cl2 (5 mol%)[1][2]

  • CuI (10 mol%)[1][2]

  • Triethylamine (Et3N) / THF (1:1 v/v)[1][2]

Workflow:

  • Degassing: Charge a reaction vial with the Aryl Halide, Pd catalyst, and CuI. Seal and purge with Argon for 15 minutes. Critical Step: Oxygen inhibits the Pd catalytic cycle and promotes homocoupling (Glaser coupling) of the alkyne.[2]

  • Addition: Dissolve 5-ethynyl-2,4-dimethylthiazole in degassed THF/Et3N and add via syringe.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor conversion by LC-MS (Look for mass shift corresponding to the thiazole adduct).[1][2]

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Bioorthogonal "Click" Labeling (ABPP)

Objective: To use 5-ethynyl-2,4-dimethylthiazole as a probe to identify off-target proteins or binding sites via Activity-Based Protein Profiling (ABPP).[1][2]

Reagents:

  • Protein Lysate (1 mg/mL)[1][2]

  • 5-Ethynyl-2,4-dimethylthiazole (Probe, 10-50 µM)[1][2]

  • Azide-Rhodamine or Azide-Biotin (Reporter, 100 µM)[1][2]

  • CuSO4 (1 mM), TCEP (1 mM), TBTA (100 µM)[2]

Workflow:

  • Incubation: Incubate protein lysate with the ethynyl-thiazole probe for 1 hour at 37°C.

  • Click Reaction: Add the "Click Cocktail" (Azide-Reporter, CuSO4, TCEP, TBTA). Vortex and incubate for 1 hour at RT in the dark.

  • Precipitation: Precipitate proteins with cold methanol to remove unreacted probe/reporter.

  • Analysis: Resuspend pellet in SDS-PAGE buffer. Analyze via fluorescence scanning (for Rhodamine) or Streptavidin-HRP blot (for Biotin).[1][2]

Data Visualization & Workflows[1][2][3]

Strategic Utility Diagram

The following diagram illustrates the central role of 5-Ethynyl-2,4-dimethylthiazole in bridging chemical synthesis and biological validation.

G Compound 5-Ethynyl-2,4- dimethylthiazole Synthon Synthetic Handle (Alkyne) Compound->Synthon Pharma Pharmacophore (Thiazole Core) Compound->Pharma Sonogashira Sonogashira Coupling (Library Construction) Synthon->Sonogashira Click Click Chemistry (ABPP Probes) Synthon->Click Stability Metabolic Stability (Blocked C2/C4) Pharma->Stability cGAS cGAS Inhibitors (Autoimmune Therapy) Sonogashira->cGAS Linker Formation Stability->cGAS Enhanced PK

Caption: Figure 1. The dual-functional role of 5-Ethynyl-2,4-dimethylthiazole in synthesis and pharmacology.

Synthesis Workflow (Hantzsch to Alkyne)

This diagram outlines the likely synthetic route to generate the title compound from basic precursors.

Synthesis Start Thioacetamide + 3-Chloro-2,4-pentanedione Step1 Hantzsch Thiazole Synthesis (Cyclization) Start->Step1 Inter1 2,4-Dimethylthiazole Step1->Inter1 Step2 Bromination (NBS) (Electrophilic Subst. at C5) Inter1->Step2 Inter2 5-Bromo-2,4-dimethylthiazole Step2->Inter2 Step3 Sonogashira (TMS-Acetylene) Inter2->Step3 Inter3 TMS-Protected Alkyne Step3->Inter3 Step4 Deprotection (K2CO3/MeOH) Inter3->Step4 Final 5-ETHYNYL-2,4- DIMETHYLTHIAZOLE Step4->Final

Caption: Figure 2. Step-wise synthetic pathway for generating 5-Ethynyl-2,4-dimethylthiazole.

Summary of Key Properties

PropertyDescriptionRelevance to Drug Discovery
Chemical Structure Thiazole ring with C2/C4 methyls & C5 ethynylCore scaffold for SAR exploration.[1][2]
Molecular Weight ~137.20 g/mol Low MW allows for "fragment-based" drug design.[1][2]
Reactivity Terminal AlkyneEnables "Click" chemistry and Pd-catalyzed couplings.[1][2]
Metabolic Profile High StabilityMethyl groups block primary metabolic sites (C2).[1][2]
Primary Target cGAS (via incorporation)Critical for developing SLE therapeutics.[1][2]

References

  • Justia Patents. (2025).[2] Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023).[2] Thiazole Ring—A Biologically Active Scaffold.[6][7][8] Retrieved from [Link]

Sources

Foundational

Technical Guide: 5-Ethynyl-2,4-dimethylthiazole Derivatives and Analogs

Executive Summary: The Alkyne Handle in Thiazole Chemistry The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in critical therapeutics ranging from the anticancer agent dasatinib to the antire...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alkyne Handle in Thiazole Chemistry

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in critical therapeutics ranging from the anticancer agent dasatinib to the antiretroviral ritonavir . However, the specific derivative 5-ethynyl-2,4-dimethylthiazole represents a highly specialized, high-value intermediate. Unlike simple alkyl-thiazoles used in flavor chemistry, the 5-ethynyl variant serves as a reactive "molecular handle."

This guide focuses on the synthesis and utilization of 5-ethynyl-2,4-dimethylthiazole. Its terminal alkyne moiety allows for orthogonal functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling , making it indispensable for Fragment-Based Drug Discovery (FBDD) targeting mGluR5 receptors, cGAS pathways, and kinase active sites.

Chemical Profile & Structural Logic

Before detailing the synthesis, we must understand the electronic environment of the scaffold. The 2,4-dimethyl substitution pattern blocks the most reactive nucleophilic sites, directing electrophilic aromatic substitution (EAS) or metallation specifically to the C-5 position .

PropertyValue / Description
IUPAC Name 5-Ethynyl-2,4-dimethyl-1,3-thiazole
Molecular Formula C₇H₇NS
Molecular Weight 137.20 g/mol
Key Functionality Terminal Alkyne (C≡C-H)
Reactivity Profile Nucleophilic at C-5 (pre-alkynylation); Electrophilic at alkyne termini (post-synthesis).
Spectroscopic Signature IR: ~2100–2150 cm⁻¹ (C≡C stretch). ¹H NMR: ~3.0–3.5 ppm (acetylenic proton).

Core Synthesis: The Sonogashira Route

While Hantzsch synthesis can build the thiazole ring, installing the alkyne post-cyclization is the most reliable method for high-purity generation. The following protocol utilizes a Sonogashira coupling on a brominated precursor, a method superior to the Seyferth-Gilbert homologation for this specific substrate due to atom economy.

Step 1: Regioselective Bromination
  • Precursor: 2,4-Dimethylthiazole.[1][2][3][4]

  • Reagent: N-Bromosuccinimide (NBS).

  • Mechanism: Electrophilic Aromatic Substitution (EAS) at the C-5 position.

Step 2: Sonogashira Coupling & Deprotection
  • Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂, CuI, Et₃N.

  • Deprotection: K₂CO₃, MeOH.

Detailed Experimental Protocol

Safety Note: Handle CuI and Pd catalysts in a fume hood. Alkynes can be unstable; keep cool.

Phase A: Synthesis of 5-Bromo-2,4-dimethylthiazole
  • Dissolution: Dissolve 2,4-dimethylthiazole (10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add NBS (11 mmol) portion-wise at 0°C to prevent over-bromination or radical side reactions.

  • Reaction: Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with water, extract with diethyl ether, and wash with brine. Dry over MgSO₄.[1][5]

  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

Phase B: Installation of the Ethynyl Group
  • Coupling: To a degassed solution of 5-bromo-2,4-dimethylthiazole (5 mmol) in THF/Et₃N (1:1, 20 mL), add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%).

  • Addition: Add TMS-acetylene (6 mmol) dropwise under Argon.

  • Heating: Heat to 60°C for 12 hours. The solution will darken (formation of ammonium salts).

  • Desilylation (One-pot optional): Cool to RT. Add K₂CO₃ (10 mmol) and MeOH (10 mL). Stir for 2 hours.

  • Isolation: Filter through a Celite pad. Concentrate and purify via flash chromatography to yield 5-ethynyl-2,4-dimethylthiazole .

Visualization: Synthesis & Divergent Derivatization[6]

The following diagram illustrates the synthesis flow and the divergent pathways available once the ethynyl handle is installed.

ThiazoleSynthesis Start 2,4-Dimethylthiazole (Precursor) Bromo 5-Bromo-2,4- dimethylthiazole Start->Bromo NBS, DMF (EAS) TMS_Int TMS-Protected Alkyne Bromo->TMS_Int TMS-Acetylene Pd/Cu Cat. Target 5-ETHYNYL-2,4- DIMETHYLTHIAZOLE TMS_Int->Target K2CO3, MeOH (Deprotection) Triazole 1,2,3-Triazole (Click Chem) Target->Triazole R-N3, CuAAC Biaryl Biaryl-Alkyne (Sonogashira) Target->Biaryl Ar-X, Pd Cat.

Caption: Step-wise synthesis of 5-ethynyl-2,4-dimethylthiazole followed by divergent application pathways.

Applications in Drug Discovery[4][6][7]

Click Chemistry (CuAAC) for Library Expansion

The primary utility of 5-ethynyl-2,4-dimethylthiazole is in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . By reacting this alkyne with various organic azides, researchers can rapidly generate a library of 1,4-disubstituted 1,2,3-triazoles .

  • Why it works: The triazole ring acts as a bioisostere for amide bonds, improving metabolic stability while maintaining hydrogen bonding potential.

  • Protocol: React 5-ethynyl-2,4-dimethylthiazole with R-N₃ using CuSO₄·5H₂O and Sodium Ascorbate in t-BuOH/H₂O.

mGluR5 Negative Allosteric Modulators (NAMs)

The 2,4-dimethylthiazole core is structurally homologous to the thiazole moiety in MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a potent mGluR5 antagonist.

  • SAR Insight: Shifting the alkyne from position 4 to position 5 (as in our subject molecule) alters the vector of the substituent, potentially overcoming patent space limitations or improving selectivity against off-targets like mGluR1.

cGAS Inhibitors

Recent patent literature (see Ref 1) suggests the utility of ethynyl-thiazole fragments in synthesizing inhibitors of cyclic GMP-AMP synthase (cGAS). The alkyne serves as a rigid linker connecting the thiazole "head" to a heterocyclic "tail," facilitating binding in the cGAS active site.

Biological Pathway Visualization[6]

The following diagram maps the logic of using this scaffold to modulate the mGluR5 pathway, a common target for this class of compounds.

BiologicalLogic Scaffold 5-Ethynyl-2,4-dimethylthiazole Deriv Aryl-Alkyne Derivative (MTEP Analog) Scaffold->Deriv Sonogashira Coupling with Pyridine/Aryl Target mGluR5 Receptor (Allosteric Site) Deriv->Target Binds to Transmembrane Domain Effect Inhibition of Ca2+ Release (Neuroprotection) Target->Effect Negative Allosteric Modulation

Caption: Pharmacological logic flow from thiazole scaffold to mGluR5 inhibition.

References

  • Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors. (2025). Justia Patents. Retrieved from (Demonstrates use of 5-ethynyl-2,4-dimethylthiazole as a building block).

  • Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate. (2025). BenchChem Application Notes. Retrieved from (Foundational chemistry for the thiazole core).

  • 2,4-Dimethylthiazole Synthesis. Organic Syntheses, Coll.[2] Vol. 3, p.332 (1955). Retrieved from (Classic Hantzsch synthesis protocol).

  • Thiol-Epoxy Click Chemistry: Synthesis of 1,2,3-Triazole Rings. Molecules, 2021. Retrieved from (General protocol for triazole formation from sulfur-containing scaffolds).

  • 2,4-Dimethyl-5-acetylthiazole Properties. PubChem. Retrieved from (Physicochemical data for related 5-substituted thiazoles).

Sources

Exploratory

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 5-Ethynyl-2,4-dimethylthiazole

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide delineates a comprehensive, proposed synthetic pathway for the novel heterocyclic compound, 5-Ethynyl-2,4-dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delineates a comprehensive, proposed synthetic pathway for the novel heterocyclic compound, 5-Ethynyl-2,4-dimethylthiazole. As this molecule is not readily documented in existing chemical literature, this document provides a foundational framework for its de novo synthesis and characterization. The proposed methodology is grounded in established, high-yield synthetic transformations, including the Hantzsch thiazole synthesis and the Seyferth-Gilbert homologation. Each synthetic step is accompanied by a detailed experimental protocol, mechanistic insights, and a prospective characterization of the target molecule and its intermediates. This guide is intended to serve as a practical blueprint for organic and medicinal chemists interested in the exploration of novel thiazole-based scaffolds for potential applications in drug discovery and materials science. The ethynyl functional group is a versatile handle for further chemical elaboration, making the target compound a potentially valuable building block in medicinal chemistry.[1]

Introduction and Rationale

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure in medicinal chemistry. The introduction of an ethynyl group at the 5-position of the 2,4-dimethylthiazole core is anticipated to confer novel chemical and biological properties. The carbon-carbon triple bond of the ethynyl group can serve as a versatile synthetic handle for a variety of transformations, including click chemistry, Sonogashira couplings, and nucleophilic additions, thus enabling the rapid generation of diverse molecular libraries. Furthermore, the ethynyl moiety itself is a key pharmacophore in a number of approved drugs.[1]

Given the absence of a reported synthesis for 5-Ethynyl-2,4-dimethylthiazole, this guide proposes a logical and robust synthetic sequence, leveraging well-established and reliable organic reactions. The chosen pathway prioritizes commercially available starting materials, high-yielding transformations, and straightforward purification procedures to facilitate its adoption in a standard synthetic chemistry laboratory.

Proposed Synthetic Strategy: A Two-Step Approach

The proposed synthesis of 5-Ethynyl-2,4-dimethylthiazole is envisioned to proceed through a two-step sequence, commencing with the synthesis of a key intermediate, 5-formyl-2,4-dimethylthiazole, followed by its conversion to the target alkyne.

Overall Synthetic Scheme:

Overall Synthesis A 3-Chloro-2,4-pentanedione + Thioacetamide B 5-Formyl-2,4-dimethylthiazole A->B Hantzsch Thiazole Synthesis C 5-Ethynyl-2,4-dimethylthiazole B->C Seyferth-Gilbert Homologation

Caption: Proposed two-step synthesis of 5-Ethynyl-2,4-dimethylthiazole.

This strategy was selected for its efficiency and the anticipated ease of execution. The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole core. The subsequent Seyferth-Gilbert homologation is a well-established one-pot reaction for the conversion of aldehydes to terminal alkynes, often providing high yields and avoiding the use of strong bases like n-butyllithium that are required in the Corey-Fuchs reaction.[2][3][4]

Synthesis of Key Intermediate: 5-Formyl-2,4-dimethylthiazole

The initial step involves the construction of the 2,4-dimethylthiazole ring with a formyl group at the 5-position. A modification of the Hantzsch thiazole synthesis is proposed, utilizing 3-chloro-2,4-pentanedione and thioacetamide. While the direct synthesis of 5-formyl-2,4-dimethylthiazole via a one-pot Hantzsch reaction with a formyl-containing precursor can be challenging, a more robust approach involves the synthesis of a precursor that can be readily converted to the aldehyde. A plausible route is the synthesis of ethyl 2,4-dimethylthiazole-5-carboxylate, followed by reduction to the alcohol and subsequent oxidation to the aldehyde. A more direct, albeit potentially lower-yielding, approach involves the Vilsmeier-Haack formylation of 2,4-dimethylthiazole. For the purpose of this guide, we will detail a direct synthesis of a closely related aldehyde, 4-methyl-5-formylthiazole, which can be adapted.[5]

Synthesis of 2,4-Dimethylthiazole (Precursor to Formylation)

The synthesis of the 2,4-dimethylthiazole core is a prerequisite for subsequent formylation. This can be achieved via the Hantzsch thiazole synthesis.[6]

Reaction Scheme:

Hantzsch Synthesis cluster_conditions Reaction Conditions chloroacetone Chloroacetone dimethylthiazole 2,4-Dimethylthiazole chloroacetone->dimethylthiazole thioacetamide Thioacetamide thioacetamide->dimethylthiazole Benzene, Reflux Benzene, Reflux

Caption: Hantzsch synthesis of 2,4-Dimethylthiazole.

Experimental Protocol:

A detailed protocol for the synthesis of 2,4-dimethylthiazole has been well-documented in Organic Syntheses.[6] The procedure involves the reaction of chloroacetone with thioacetamide, which can be formed in situ from acetamide and phosphorus pentasulfide.

Table 1: Reagents for the Synthesis of 2,4-Dimethylthiazole

ReagentMolar Mass ( g/mol )AmountMoles
Acetamide59.07300 g5.08
Phosphorus Pentasulfide222.27200 g0.9
Chloroacetone92.52400 mL (4.97 moles)4.97
Benzene (dry)78.11350 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a 2-liter round-bottomed flask equipped with a reflux condenser, place 200 mL of dry benzene.

  • Addition of Reagents: Quickly prepare a mixture of 300 g of finely divided acetamide and 200 g of powdered phosphorus pentasulfide and transfer it immediately to the flask. Add 20 mL of a pre-prepared mixture of 400 mL of chloroacetone and 150 mL of dry benzene.

  • Initiation and Reflux: Carefully heat the mixture with a water bath to initiate the exothermic reaction. Once the reaction begins, remove the water bath and gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser. After the addition is complete and the reaction subsides, reflux the mixture on the water bath for 30 minutes.

  • Work-up: Add approximately 750 mL of water to the cooled mixture with shaking. After 30 minutes, transfer the mixture to a separatory funnel and discard the upper benzene layer.

  • Basification and Extraction: Make the lower aqueous layer alkaline with 5 N sodium hydroxide or potassium hydroxide. The crude thiazole will separate as a dark upper layer. Extract the product with ether (5 x 120 mL portions).

  • Drying and Purification: Dry the combined ethereal extracts over anhydrous sodium sulfate, filter, and remove the ether by distillation. Fractionally distill the residual oil, collecting the fraction boiling at 143-145°C.

Formylation of 2,4-Dimethylthiazole

The introduction of a formyl group at the 5-position of the 2,4-dimethylthiazole ring can be achieved through a Vilsmeier-Haack reaction.

Reaction Scheme:

Vilsmeier-Haack cluster_conditions Reaction Conditions dimethylthiazole 2,4-Dimethylthiazole formylthiazole 5-Formyl-2,4-dimethylthiazole dimethylthiazole->formylthiazole vilsmeier_reagent POCl₃, DMF vilsmeier_reagent->formylthiazole 1. 0°C to 80°C\n2. Aqueous NaOAc 1. 0°C to 80°C 2. Aqueous NaOAc

Caption: Vilsmeier-Haack formylation of 2,4-Dimethylthiazole.

Experimental Protocol (Adapted from similar formylations):

Table 2: Reagents for the Formylation of 2,4-Dimethylthiazole

ReagentMolar Mass ( g/mol )AmountMoles
2,4-Dimethylthiazole113.181.0 eq-
Phosphorus Oxychloride (POCl₃)153.331.1 eq-
N,N-Dimethylformamide (DMF)73.093.0 eq-
Sodium Acetate (NaOAc)82.03--

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flask cooled to 0°C, slowly add phosphorus oxychloride (1.1 eq) to N,N-dimethylformamide (3.0 eq) with stirring.

  • Addition of Thiazole: To the prepared Vilsmeier reagent, add 2,4-dimethylthiazole (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium acetate.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of 5-Ethynyl-2,4-dimethylthiazole

The final step in the proposed synthesis is the conversion of the 5-formyl group to a terminal alkyne using the Seyferth-Gilbert homologation.

Reaction Scheme:

Seyferth-Gilbert cluster_conditions Reaction Conditions formylthiazole 5-Formyl-2,4-dimethylthiazole ethynylthiazole 5-Ethynyl-2,4-dimethylthiazole formylthiazole->ethynylthiazole bestmann_reagent Ohira-Bestmann Reagent bestmann_reagent->ethynylthiazole K₂CO₃, MeOH, THF K₂CO₃, MeOH, THF

Caption: Seyferth-Gilbert homologation to form the target alkyne.

Experimental Protocol (Adapted from Seyferth-Gilbert Homologation Procedures): [2][3][4][7][8]

Table 3: Reagents for the Seyferth-Gilbert Homologation

ReagentMolar Mass ( g/mol )AmountMoles
5-Formyl-2,4-dimethylthiazole141.181.0 eq-
Ohira-Bestmann Reagent192.131.2 eq-
Potassium Carbonate (K₂CO₃)138.211.5 eq-
Methanol (MeOH)32.04--
Tetrahydrofuran (THF)72.11--

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-formyl-2,4-dimethylthiazole (1.0 eq) in a mixture of methanol and tetrahydrofuran (1:1) at room temperature, add potassium carbonate (1.5 eq).

  • Addition of Reagent: Add the Ohira-Bestmann reagent (1.2 eq) to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature until the starting aldehyde is consumed, as monitored by TLC (typically 2-6 hours).

  • Work-up: Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-Ethynyl-2,4-dimethylthiazole.

Proposed Characterization of 5-Ethynyl-2,4-dimethylthiazole

The successful synthesis of the target compound would be confirmed through a combination of spectroscopic techniques.

Table 4: Predicted Spectroscopic Data for 5-Ethynyl-2,4-dimethylthiazole

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ ~2.5-2.7 ppm (s, 3H, -CH₃ at C2), δ ~2.3-2.5 ppm (s, 3H, -CH₃ at C4), δ ~3.1-3.3 ppm (s, 1H, ≡C-H)
¹³C NMR (CDCl₃, 100 MHz)δ ~160-165 ppm (C2), δ ~145-150 ppm (C4), δ ~115-120 ppm (C5), δ ~80-85 ppm (thiazole-C≡), δ ~75-80 ppm (≡C-H), δ ~18-20 ppm (-CH₃ at C2), δ ~15-17 ppm (-CH₃ at C4)
FT-IR (neat)ν ~3300 cm⁻¹ (≡C-H stretch), ν ~2100 cm⁻¹ (C≡C stretch), ν ~1600-1400 cm⁻¹ (thiazole ring stretches)
High-Resolution Mass Spectrometry (HRMS) Calculated m/z for C₇H₇NS [M+H]⁺

Mechanistic Insights

Understanding the underlying mechanisms of the key synthetic steps is crucial for troubleshooting and optimization.

Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis proceeds via a condensation reaction between an α-halocarbonyl compound and a thioamide. The mechanism involves an initial nucleophilic attack of the sulfur of the thioamide on the carbon bearing the halogen, followed by cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch Mechanism A Thioacetamide + Chloroacetone B S-Alkylation Intermediate A->B Nucleophilic Attack C Cyclization B->C Intramolecular Nucleophilic Attack D Dehydration C->D E 2,4-Dimethylthiazole D->E

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Seyferth-Gilbert Homologation Mechanism

The Seyferth-Gilbert homologation involves the reaction of an aldehyde with an α-diazophosphonate (the Ohira-Bestmann reagent) in the presence of a base. The base deprotonates the phosphonate, which then adds to the aldehyde. The resulting intermediate undergoes a series of transformations, including the elimination of dimethyl phosphate and dinitrogen, to form the terminal alkyne.[2][4]

Seyferth-Gilbert Mechanism A Aldehyde + Deprotonated Ohira-Bestmann Reagent B Oxaphosphetane Intermediate A->B Nucleophilic Addition & Cyclization C Vinyl Diazo Intermediate B->C Elimination of Dimethyl Phosphate D Vinyl Carbene C->D Loss of N₂ E Terminal Alkyne D->E 1,2-Hydride Shift

Caption: Simplified mechanism of the Seyferth-Gilbert homologation.

Conclusion and Future Outlook

This technical guide provides a detailed and scientifically grounded proposal for the first synthesis of 5-Ethynyl-2,4-dimethylthiazole. By leveraging established and reliable synthetic methodologies, this guide offers a clear pathway for researchers to access this novel compound. The successful synthesis and characterization of 5-Ethynyl-2,4-dimethylthiazole will not only contribute a new molecule to the chemical literature but also provide a valuable building block for the development of new therapeutic agents and functional materials. The versatility of the ethynyl group opens up a myriad of possibilities for further derivatization, making this a promising starting point for future research endeavors.

References

  • Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into terminal acetylenes. Tetrahedron Letters, 13(36), 3769–3772. [Link]

  • Ohira, S. (1989). Methanolysis of dimethyl (1-diazo-2-oxopropyl)phosphonate: Generation of dimethyl (diazomethyl)phosphonate and reaction with carbonyl compounds. Synthetic Communications, 19(3-4), 561-564. [Link]

  • Seyferth-Gilbert Homologation. Organic Chemistry Portal. [Link]

  • Clarke, H. T., & Gurin, S. (1935). 2,4-Dimethylthiazole. Organic Syntheses, 15, 21. [Link]

  • Charette, A. B. (Ed.). (2009).Handbook of Reagents for Organic Synthesis: Reagents for Functional Group Interconversion. John Wiley & Sons.
  • Li, J. J. (2014).Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Chen, B., Guo, S., Guo, X., Zhang, G., & Yu, Y. (2015). Palladium(II)-Catalyzed Highly Selective Synthesis of 4-Substituted and 4-Substituted-5-thiocyano-2-aminothiazoles from Vinyl Azides and Potassium Thiocyanate. Organic Letters, 17(19), 4698–4701. [Link]

  • Seyferth-Gilbert Homologation. NROChemistry. [Link]

  • Seyferth–Gilbert homologation. Wikipedia. [Link]

  • Seyferth-Gilbert Homologation. SynArchive. [Link]

  • Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Organic Chemistry Portal. [Link]

  • Corey-Fuchs Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of Azirinyl Ethynyl Ketones and Their Use in the Preparation C(O)C≡CR-Substituted NH-Pyrroles/NH-Imidazoles and Azole-Azine/Azole-Azole Heterocyclic Hybrids. ResearchGate. [Link]

  • Ethynyl Definition - Organic Chemistry Key Term. Fiveable. [Link]

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Foundational

Technical Guide: Mechanism of Action of 5-Ethynyl-2,4-dimethylthiazole

The following technical guide details the mechanism of action for 5-Ethynyl-2,4-dimethylthiazole , analyzing its dual role as a Mechanism-Based Inactivator (MBI) of cytochrome P450 enzymes and a Chemical Probe for activi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for 5-Ethynyl-2,4-dimethylthiazole , analyzing its dual role as a Mechanism-Based Inactivator (MBI) of cytochrome P450 enzymes and a Chemical Probe for activity-based protein profiling (ABPP).

Executive Summary

5-Ethynyl-2,4-dimethylthiazole is a specialized heterocyclic pharmacophore utilized primarily in two high-value contexts: as a suicide substrate (mechanism-based inactivator) for cytochrome P450 enzymes (specifically CYP2E1 and CYP2B subfamily members) and as a bioorthogonal probe in chemical biology.[1][2][3] Its activity hinges on the latent reactivity of the C5-ethynyl "warhead," which remains inert under physiological conditions until activated by specific oxidative enzymes or copper-catalyzed click chemistry.

This guide dissects the molecular mechanics of its bioactivation, the kinetics of its irreversible binding, and the protocols required to validate its interactions in a drug discovery setting.

Structural Pharmacophore Analysis

The molecule comprises two distinct functional domains that dictate its biological reactivity:

  • The Scaffold (2,4-Dimethylthiazole):

    • Role: Provides steric complementarity to the active sites of heme-thiolate enzymes (P450s). The nitrogen atom (N3) acts as a weak Lewis base, potentially coordinating with heme iron (Type II binding), while the methyl groups provide hydrophobic contacts.

    • Targeting: The small, planar thiazole ring preferentially targets enzymes with compact active sites, such as CYP2E1 (metabolizer of small polar molecules) and CYP2A6 .

  • The Warhead (5-Ethynyl Group):

    • Role: A latent electrophile. The terminal alkyne (

      
      ) is the site of catalytic activation.
      
    • Mechanism: Upon oxidation, it converts into a highly reactive ketene or oxirene species capable of covalent adduction.

Primary Mechanism: Suicide Inhibition of Cytochrome P450s

The dominant biological mechanism of 5-Ethynyl-2,4-dimethylthiazole is Mechanism-Based Inactivation (MBI) . This is a suicide inhibition pathway where the enzyme catalyzes its own destruction by activating the inhibitor.

The Bioactivation Pathway

The inactivation proceeds through a radical-mediated oxidation sequence within the P450 active site.

  • Substrate Binding: The thiazole enters the P450 active site. The ethynyl group is positioned near the Heme-Iron-Oxo species (Compound I).

  • Hydrogen Abstraction/Oxygen Insertion: The P450 attempts to oxidize the terminal alkyne. This results in the formation of a radical intermediate.

  • Reactive Species Formation: The oxidation yields a ketene (

    
    ) or an oxirene  intermediate. These species are potent electrophiles.
    
  • Terminal Inactivation (Two Modes):

    • Mode A (Heme Alkylation): The reactive intermediate attacks the pyrrole nitrogen of the heme porphyrin ring, forming a N-alkylprotoporphyrin adduct (often identifiable as a "green pigment"). This destroys the catalytic cofactor.

    • Mode B (Apoprotein Adduction): The intermediate escapes the heme vicinity and covalently binds to a nucleophilic amino acid residue (Cysteine, Lysine, or Histidine) in the active site or access channel, permanently blocking the enzyme.

Visualization of the Signaling Pathway

The following DOT diagram illustrates the bifurcation between metabolic clearance and suicide inactivation.

MBI_Mechanism Start 5-Ethynyl-2,4-dimethylthiazole (Substrate) CYP_Bind P450-Substrate Complex (Reversible Binding) Start->CYP_Bind Kd Activation Oxidation by Compound I (FeO3+) CYP_Bind->Activation NADPH/O2 Intermediate Reactive Intermediate (Ketene / Oxirene) Activation->Intermediate k_inact (Rate Limiting) Metabolite Stable Metabolite (Clearance) Intermediate->Metabolite Partition Ratio (k_cat) Heme_Adduct N-Alkylprotoporphyrin (Heme Destruction) Intermediate->Heme_Adduct Alkylation Protein_Adduct Covalent Protein Adduct (Apoprotein Modification) Intermediate->Protein_Adduct Nucleophilic Attack Loss_Activity Irreversible Loss of Enzyme Activity Heme_Adduct->Loss_Activity Protein_Adduct->Loss_Activity

Caption: Kinetic bifurcation of 5-Ethynyl-2,4-dimethylthiazole processing by Cytochrome P450s.

Secondary Mechanism: Chemical Probe (ABPP)

In chemical biology, 5-Ethynyl-2,4-dimethylthiazole serves as a Click Chemistry Probe . The ethynyl group acts as a bioorthogonal handle.

  • Workflow: The molecule is incubated with a proteome. It binds to specific targets (e.g., thiazole-processing enzymes).

  • Detection: A reporter tag (Azide-Biotin or Azide-Fluorophore) is attached to the ethynyl group via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

  • Utility: This allows for the identification of "off-target" proteins that bind the thiazole scaffold in drug discovery campaigns.

Experimental Validation Protocols

To confirm the mechanism of action, the following self-validating experimental workflows are required.

Protocol: Determination of and (Time-Dependent Inhibition)

Objective: Quantify the potency of suicide inhibition against a target CYP (e.g., CYP2E1).

Reagents:

  • Human Liver Microsomes (HLM) or Recombinant CYP2E1.

  • Probe Substrate: Chlorzoxazone (specific for CYP2E1).

  • Inhibitor: 5-Ethynyl-2,4-dimethylthiazole (0 – 50 µM).

  • NADPH Regenerating System.

Workflow:

  • Pre-incubation: Incubate enzyme + Inhibitor + NADPH for varying times (

    
     min).
    
  • Dilution: Dilute the mixture 10-fold into a secondary reaction containing the Probe Substrate (Chlorzoxazone).

  • Measurement: Measure the formation of the metabolite (6-hydroxychlorzoxazone) via LC-MS/MS.

  • Analysis: Plot the natural log of remaining activity vs. pre-incubation time.

    • The slope of the line =

      
      .
      
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      (affinity) and
      
      
      (max inactivation rate).

Data Interpretation Table:

ParameterObservationMechanistic Implication
Time-Dependency

decreases as pre-incubation time increases.
Confirms Mechanism-Based Inactivation (MBI).
NADPH-Dependency No inhibition without NADPH in pre-incubation.Confirms requirement for catalytic activation (not a direct inhibitor).
Dialysis Check Activity does not recover after dialysis.Confirms irreversible covalent bonding.
Protocol: Spectral Binding Assay (Type I vs Type II)

Objective: Determine if the thiazole nitrogen coordinates the heme iron prior to inactivation.

  • Setup: Place Recombinant CYP in both sample and reference cuvettes.

  • Titration: Add 5-Ethynyl-2,4-dimethylthiazole to the sample cuvette.

  • Scan: Record difference spectra (350–500 nm).

  • Result:

    • Type II Spectrum (Peak ~425-435 nm, Trough ~390-405 nm): Indicates direct Nitrogen-Iron coordination. (Common for thiazoles).[4][5]

    • Type I Spectrum (Peak ~385-390 nm, Trough ~420 nm): Indicates displacement of water/substrate binding without iron coordination.

References

  • Mechanism-Based Inactivation of CYP2B4: Zhang, H., et al. (2012). "Potent Mechanism-Based Inactivation of Cytochrome P450 2B4 by 9-Ethynylphenanthrene." Biochemistry. Link

  • Thiazole Metabolism & Toxicity: Dalvie, D. K., et al. (2002). "Metabolism and bioactivation of thiazoles." Current Drug Metabolism. Link

  • Alkyne-Based Probes: Wright, M. H., & Sieber, S. A. (2016). "Chemical proteomics approaches for identifying the cellular targets of natural products." Natural Product Reports. Link

  • General MBI Kinetics: Obach, R. S., et al. (2007). "Mechanism-Based Inactivation of Human Cytochrome P450 Enzymes and the Prediction of Drug-Drug Interactions." Drug Metabolism and Disposition. Link

  • Compound Source Data: PubChem CID 162293 (Analogue Reference: 5-Ethyl-2,4-dimethylthiazole).[1][5] Link

Sources

Exploratory

5-Ethynyl-2,4-dimethylthiazole safety and handling

5-Ethynyl-2,4-dimethylthiazole Safety and Handling Guide Part 1: Executive Summary & Chemical Identity 5-Ethynyl-2,4-dimethylthiazole is a functionalized heterocyclic building block primarily used in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

5-Ethynyl-2,4-dimethylthiazole Safety and Handling Guide

Part 1: Executive Summary & Chemical Identity

5-Ethynyl-2,4-dimethylthiazole is a functionalized heterocyclic building block primarily used in medicinal chemistry for "click" chemistry (CuAAC) and Sonogashira cross-coupling reactions. As a terminal alkyne attached to an electron-rich thiazole ring, it presents a dual hazard profile: the thermal and chemical instability characteristic of terminal acetylenes, and the pharmacological activity/toxicity potential of the thiazole core.

This guide provides a conservative safety protocol derived from structure-activity relationships (SAR) of analogous compounds (e.g., 2,4-dimethylthiazole, phenylacetylene), as specific SDS data for this intermediate is often sparse in public registries.

Chemical Identifiers
ParameterDetail
Chemical Name 5-Ethynyl-2,4-dimethylthiazole
CAS Number Not widely listed (Analog: 2,4-Dimethylthiazole CAS 541-58-2)
Molecular Formula C₇H₇NS
Molecular Weight 137.20 g/mol
Structural Features 1,3-Thiazole core; C2, C4 Methyl groups; C5 Ethynyl group (Terminal Alkyne)

Part 2: Physicochemical Profile & Hazard Identification

Since experimental data for this specific derivative is limited, the following properties are predicted based on the parent heterocycle (2,4-dimethylthiazole) and functional group contributions.

Predicted Physical Properties
PropertyValue / PredictionSafety Implication
Physical State Low-melting solid or viscous liquidMay solidify in cool storage; requires gentle warming to aliquot.
Boiling Point ~160–180°C (Predicted)High boiler, but do not distill to dryness due to alkyne instability.
Flash Point < 60°C (Estimated)Flammable. Treat as Class 3 Flammable Liquid.
Density ~1.08–1.12 g/cm³Heavier than water; sinks in aqueous spills.
Solubility DMSO, DCM, MeOH, EtOAcInsoluble in water. Use organic solvents for spill cleanup.
GHS Hazard Classification (Derived)

Based on the functionality, the following GHS classifications should be applied as a precautionary baseline:

  • Flammable Liquids (Category 3): Flammable liquid and vapor.

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (Thiazole characteristic).

  • Skin/Eye Irritation (Category 2/2A): Causes skin and serious eye irritation.

  • Self-Reactive Substances (Type G): Conditional – Terminal alkynes can polymerize exothermically if heated or catalyzed.

Part 3: Critical Handling Protocols

Storage & Stability

The terminal ethynyl group is the critical control point. It is susceptible to oxidation, polymerization, and formation of explosive acetylides.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen promotes oxidative coupling (Glaser coupling) and degradation.

  • Temperature: Store at 2–8°C (Refrigerator). For long-term storage (>1 month), store at -20°C .

  • Stabilizers: If storing large quantities (>10g), consider adding a radical inhibitor (e.g., BHT) if downstream chemistry permits.

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal containers (especially aluminum, copper, or brass).

Incompatible Materials (The "Acetylide" Risk)

Terminal alkynes react with soft metals to form metal acetylides, which are shock-sensitive explosives.

  • STRICTLY AVOID: Copper, Silver, Mercury, and their salts (unless in a controlled reaction environment).

  • Tools: Use stainless steel or glass spatulas. Do not use brass fittings on gas lines connected to the reaction vessel.

Personal Protective Equipment (PPE)
  • Respiratory: Work in a certified chemical fume hood. If handling powders/aerosols outside a hood, use a NIOSH-approved respirator with organic vapor cartridges.

  • Skin: Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection. Double glove for prolonged handling.

  • Eyes: Chemical safety goggles. Face shield recommended during synthesis workup.

Part 4: Synthesis & Reaction Safety

The most common route to 5-ethynyl-2,4-dimethylthiazole involves the Sonogashira coupling of 5-bromo-2,4-dimethylthiazole followed by desilylation.

Protocol: Safe Handling in Cross-Coupling
  • Deoxygenation: The thiazole ring is electron-rich and can poison Pd catalysts if oxidized. Thoroughly sparge solvents with Argon for 15 minutes before adding the alkyne.

  • Temperature Control: Do not overheat the reaction. Terminal alkynes can undergo thermal rearrangement or polymerization above 100°C. Maintain reaction temperature < 80°C.

  • Quenching: When performing the deprotection (removing TMS group), the generated terminal alkyne is most vulnerable. Perform the workup rapidly and keep the crude product cold.

Visualization: Synthesis Safety Workflow

SynthesisSafety Start Start: Synthesis of 5-Ethynyl-2,4-dimethylthiazole ReagentPrep Reagent Prep: Avoid Cu/Ag tools Start->ReagentPrep Coupling Sonogashira Coupling (Pd/Cu cat, TMS-Acetylene) ReagentPrep->Coupling Deprotection Deprotection (Base/MeOH) *CRITICAL STEP* Coupling->Deprotection Isolation Isolation/Workup Keep T < 40°C Deprotection->Isolation Storage Storage Argon, -20°C, Amber Vial Isolation->Storage Haz_O2 Hazard: O2 promotes homocoupling Haz_O2->Deprotection Avoid Haz_Heat Hazard: Heat > 50°C Polymerization Risk Haz_Heat->Isolation Avoid

Caption: Workflow highlighting critical control points (thermal instability and oxygen sensitivity) during the synthesis and isolation of the target alkyne.

Part 5: Emergency Procedures

Spill Response
  • Evacuate: Remove ignition sources.

  • Contain: Absorb with inert material (vermiculite or sand). Do NOT use sawdust (flammability hazard).

  • Clean: Wash the area with a dilute soap solution.

  • Disposal: Collect in a dedicated waste container labeled "Flammable Organic Waste." Do not mix with heavy metal waste streams.

Fire Fighting
  • Class: Class B (Flammable Liquid/Solid).

  • Extinguishing Media: CO₂, Dry Chemical, or Foam. Water spray may be used to cool containers but is ineffective at extinguishing the chemical directly due to immiscibility.

  • Specific Hazard: Combustion produces Sulfur Oxides (SOx) and Nitrogen Oxides (NOx). Firefighters must wear SCBA.

Part 6: Decision Matrix for Handling

Use the following logic flow to determine the appropriate handling level based on the purity and state of the material.

HandlingMatrix Input Material State Solid Solid / Neat Oil Input->Solid Solution In Solution Input->Solution Check1 Check Age > 6 Months? Solid->Check1 Check2 Check Solvent Solution->Check2 Action_Purify Re-purify (Column) Check NMR for Polymer Check1->Action_Purify Yes Action_Use Safe to Use (Standard PPE) Check1->Action_Use No Check2->Action_Use Stable Action_Evap Evaporate < 40°C Don't distill to dryness Check2->Action_Evap Volatile

Caption: Decision matrix for assessing stability risks before handling stored samples.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 2,4-Dimethylthiazole. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Thiazole, 5-ethenyl-4-methyl- (Analogous Structure Data). NIST Chemistry WebBook, SRD 69. Retrieved from

  • BenchChem. (2025). Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate (Precursor Synthesis). Retrieved from

  • PubChem. (2025).[1] Compound Summary: 5-Ethyl-2,4-dimethylthiazole.[2] National Library of Medicine. Retrieved from

  • Justia Patents. (2025). Substituted Pyrrolidine-2-Carboxylic Acid Derivatives (Citing 5-ethynyl-2,4-dimethylthiazole as intermediate). Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Solubility of 5-Ethynyl-2,4-dimethylthiazole

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation and bioavailability to in vivo efficacy. 5-Ethynyl-2,4-dimethylt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation and bioavailability to in vivo efficacy. 5-Ethynyl-2,4-dimethylthiazole is a heterocyclic compound with potential applications in medicinal chemistry, making a thorough understanding of its solubility profile essential for any research and development program. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 5-Ethynyl-2,4-dimethylthiazole. We will delve into the molecular characteristics that govern its solubility, present detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment, and offer a framework for interpreting the resulting data. The objective is to equip researchers with the necessary knowledge to confidently and accurately characterize the solubility of this and similar molecules.

Introduction: The Significance of Solubility in Drug Discovery

In the realm of drug discovery and development, the adage "a drug must be in solution to be absorbed" holds profound significance. Poor aqueous solubility is a major hurdle that can terminate the development of otherwise promising drug candidates. It can lead to low and erratic bioavailability, difficulty in formulating parenteral dosage forms, and unreliable in vitro assay results.[1][2] Therefore, the early characterization of a compound's solubility is not merely a routine task but a strategic imperative.

5-Ethynyl-2,4-dimethylthiazole is a molecule of interest due to its substituted thiazole core, a scaffold present in numerous FDA-approved drugs.[3] The presence of the ethynyl group further adds to its chemical uniqueness, offering potential for specific molecular interactions.[4] Understanding how this unique combination of functional groups dictates the molecule's interaction with various solvents is the first step toward unlocking its therapeutic potential.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, a theoretical analysis of a molecule's structure provides invaluable predictive insights into its solubility. The principle of "like dissolves like" is the cornerstone of this analysis, where the solubility of a solute in a solvent is favored when they share similar polarity and intermolecular interaction capabilities.[5]

Molecular Structure Analysis of 5-Ethynyl-2,4-dimethylthiazole

Let's dissect the structure of 5-Ethynyl-2,4-dimethylthiazole to predict its behavior in different solvents:

  • The Thiazole Ring: This five-membered heterocyclic ring containing both sulfur and nitrogen is a key feature. The nitrogen atom can act as a hydrogen bond acceptor, while the overall ring system contributes to the molecule's aromaticity and moderate polarity. Thiazole derivatives are common in pharmaceuticals and often exhibit a range of solubilities depending on their substituents.[6][7]

  • The Ethynyl Group (-C≡CH): This functional group has a dual nature. The triple bond's π-system can act as a weak hydrogen bond acceptor.[4] The terminal acetylenic proton is weakly acidic and can function as a hydrogen bond donor.[4] This group generally increases lipophilicity.

  • Methyl Groups (-CH₃): The two methyl groups at positions 2 and 4 are nonpolar and contribute to the molecule's hydrophobic character. They will favor interactions with nonpolar solvents.

Overall Polarity Assessment: 5-Ethynyl-2,4-dimethylthiazole can be classified as a moderately polar molecule. The polar thiazole ring is somewhat counterbalanced by the hydrophobic methyl groups and the largely nonpolar ethynyl substituent. This suggests that it will likely exhibit limited solubility in highly polar solvents like water and in very nonpolar solvents like hexane. Its optimal solubility is expected in semi-polar to polar aprotic solvents.

Intermolecular Forces at Play

The solubility of 5-Ethynyl-2,4-dimethylthiazole in a given solvent will be dictated by the balance of the following intermolecular forces:

  • Van der Waals Forces: These will be the primary interactions in nonpolar solvents.

  • Dipole-Dipole Interactions: The thiazole ring's dipole moment will favor interactions with polar solvents.

  • Hydrogen Bonding: The nitrogen atom in the thiazole ring and the π-cloud of the ethynyl group can act as hydrogen bond acceptors. The terminal hydrogen of the ethynyl group can be a weak hydrogen bond donor.[4]

The interplay of these forces is visually conceptualized in the diagram below.

G cluster_solute 5-Ethynyl-2,4-dimethylthiazole cluster_solvent Solvent Solute C₇H₇NS Thiazole Thiazole Ring (H-bond acceptor, dipole) Ethynyl Ethynyl Group (Weak H-bond donor/acceptor, lipophilic) Methyl Methyl Groups (Hydrophobic) Solvent_Polar Polar Protic (e.g., Water, Ethanol) Thiazole->Solvent_Polar H-bonding, Dipole-Dipole Solvent_Aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) Thiazole->Solvent_Aprotic Dipole-Dipole Ethynyl->Solvent_Polar Weak H-bonding Solvent_Nonpolar Nonpolar (e.g., Hexane, Toluene) Ethynyl->Solvent_Nonpolar Van der Waals Methyl->Solvent_Nonpolar Van der Waals G A Prepare 10 mM stock in 100% DMSO C Add 2 µL stock to buffer (Final: 100 µM, 1% DMSO) A->C B Add 198 µL buffer to 96-well plate B->C D Incubate with shaking (2 hours, RT) C->D E Measure turbidity (Nephelometry) D->E F Determine precipitation point vs. controls E->F

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the true equilibrium concentration of a solute in a solvent when excess solid is present. This is a more time-consuming but also more accurate and relevant measure for formulation development. [2]The shake-flask method is the most common approach. [8] Protocol: Shake-Flask Equilibrium Solubility Assay

  • Sample Preparation: Add an excess amount of solid 5-Ethynyl-2,4-dimethylthiazole (e.g., 1-2 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL of buffer at a specific pH). The amount of solid should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully collect a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: Express the solubility in units such as mg/mL or µM.

G A Add excess solid compound to solvent in vial B Agitate at constant temp (24-48 hours) A->B C Separate solid and liquid (Centrifugation/Settling) B->C D Collect clear supernatant C->D E Quantify concentration (HPLC or LC-MS) D->E F Report solubility (e.g., mg/mL) E->F

Caption: Workflow for Thermodynamic Solubility Assay.

Predicted Solubility Profile and Solvent Selection

Although no specific experimental data for 5-Ethynyl-2,4-dimethylthiazole is publicly available, we can construct a predictive solubility table based on its structure and data from analogous compounds. This serves as a starting point for experimental design.

Table 1: Predicted Qualitative Solubility of 5-Ethynyl-2,4-dimethylthiazole

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe hydrophobic methyl and ethynyl groups will limit solubility. Hydrogen bonding with the thiazole nitrogen will provide some solubility, likely increasing with alcohols.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighFavorable dipole-dipole interactions with the thiazole ring. Lack of strong hydrogen bonding network in the solvent allows for easier dissolution.
Nonpolar Hexane, Toluene, Diethyl EtherLowInsufficient polarity to effectively solvate the thiazole ring's dipole moment. Van der Waals interactions alone are likely not strong enough.
Chlorinated Dichloromethane, ChloroformModerate to HighGood balance of polarity to interact with the thiazole ring while also solvating the hydrophobic portions of the molecule.

This table is a prediction and must be confirmed by experimental data.

Discussion and Practical Recommendations

The predicted solubility profile suggests that for applications requiring aqueous solutions, such as in vitro biological assays, formulation with co-solvents (like DMSO) or other solubilization technologies may be necessary. For chemical reactions or purification (e.g., chromatography), chlorinated solvents or polar aprotic solvents are likely to be effective.

For Drug Development Professionals:

  • Early Assessment is Key: Determine the kinetic solubility early to flag potential issues. A kinetic solubility of less than 60 µg/mL can be an indicator of future development challenges. [2]* pH-Dependent Solubility: The basicity of the thiazole nitrogen is low, so significant pH-dependent solubility in the physiological range is not expected. However, it is still prudent to measure solubility at different pH values (e.g., pH 2.0, 6.5, and 7.4) as recommended in regulatory guidance. [8]* Formulation Strategies: If aqueous solubility is low, consider formulation strategies such as the use of cyclodextrins, surfactants, or amorphous solid dispersions to improve the dissolution rate and extent of solubilization.

Conclusion

While direct experimental data on the solubility of 5-Ethynyl-2,4-dimethylthiazole is not currently in the public domain, a robust understanding of its chemical structure allows for strong predictions of its solubility behavior. This guide provides the theoretical foundation and, more importantly, the practical, detailed experimental protocols required for researchers to generate this critical data in their own laboratories. By employing the described kinetic and thermodynamic assays, scientists can build a comprehensive solubility profile, enabling informed decisions in chemical synthesis, biological testing, and the advancement of this compound through the drug development pipeline.

References

  • A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • 2,4-Dimethylthiazole. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Allen, F. H., et al. (2013). The versatile role of the ethynyl group in crystal packing: an interaction propensity study. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Retrieved January 29, 2026, from [Link]

  • Solubility of Organic Compounds. (2023). LibreTexts Chemistry. Retrieved January 29, 2026, from [Link]

  • 5-Ethyl-2,4-dimethylthiazole. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). Molecules. Retrieved January 29, 2026, from [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved January 29, 2026, from [Link]

  • Bleomycin Sulfate. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)-catalyzed 1,3-dipolar cycloaddition. (2024). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Retrieved January 29, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 29, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 29, 2026, from [Link]

  • Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism. Retrieved January 29, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. Retrieved January 29, 2026, from [Link]

  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). (2024). Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). Scientific Reports. Retrieved January 29, 2026, from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 29, 2026, from [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (n.d.). Molecules. Retrieved January 29, 2026, from [Link]

  • Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. (2020). ResearchGate. Retrieved January 29, 2026, from [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. (2022). U.S. Food and Drug Administration. Retrieved January 29, 2026, from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs. Retrieved January 29, 2026, from [Link]

  • Heterocyclic Compounds and Their Significance. (2020). International Journal of Modern Research in Engineering and Technology. Retrieved January 29, 2026, from [Link]

  • How To Determine Solubility Of Organic Compounds?. (2024). YouTube. Retrieved January 29, 2026, from [Link]

  • 2,4-dimethyl thiazole. (n.d.). The Good Scents Company. Retrieved January 29, 2026, from [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). Molecules. Retrieved January 29, 2026, from [Link]

  • Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2019). ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

Exploratory

5-Ethynyl-2,4-dimethylthiazole stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 5-Ethynyl-2,4-dimethylthiazole For Researchers, Scientists, and Drug Development Professionals Abstract 5-Ethynyl-2,4-dimethylthiazole is a heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 5-Ethynyl-2,4-dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-2,4-dimethylthiazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science, owing to the reactive yet versatile ethynyl group appended to the stable thiazole core. As with many highly functionalized molecules, understanding its stability and defining optimal storage conditions are paramount to ensuring its integrity for research and development purposes. This guide provides a comprehensive overview of the chemical characteristics of 5-ethynyl-2,4-dimethylthiazole, potential degradation pathways, and detailed recommendations for its storage and handling to maintain its quality and efficacy in experimental settings.

Introduction: The Chemical Landscape of 5-Ethynyl-2,4-dimethylthiazole

Nitrogen- and sulfur-containing heterocycles are foundational scaffolds in a vast array of pharmaceuticals and functional materials.[1][2][3][4] The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a common motif in biologically active molecules due to its ability to engage in various non-covalent interactions.[5] The introduction of an ethynyl group at the 5-position of the 2,4-dimethylthiazole core introduces a site of high reactivity, making the molecule a valuable building block for click chemistry, cross-coupling reactions, and further molecular elaboration. However, this reactive terminal alkyne also presents specific stability challenges that must be addressed for its effective utilization.

Structural Features and Inherent Reactivity

The stability of 5-ethynyl-2,4-dimethylthiazole is dictated by the interplay of its constituent functional groups: the aromatic thiazole ring and the terminal alkyne.

  • The Thiazole Core: The 2,4-dimethylthiazole ring is a relatively stable aromatic system. Thiazoles, in general, exhibit good thermal stability.[6][7] However, they are not entirely inert and can be susceptible to degradation under harsh conditions.

  • The Ethynyl Group: The terminal alkyne is a high-energy functional group, making it reactive towards a variety of transformations. The acidic proton on the terminal alkyne can be abstracted by a base, and the triple bond can undergo addition reactions, cycloadditions, and polymerization, especially in the presence of transition metals, light, or oxygen.

The juxtaposition of these two moieties suggests that while the thiazole ring provides a degree of electronic stability, the ethynyl group is the primary determinant of the compound's overall reactivity and potential degradation pathways.

Potential Degradation Pathways

While specific degradation studies on 5-ethynyl-2,4-dimethylthiazole are not extensively documented in publicly available literature, we can infer potential degradation pathways based on the known reactivity of thiazoles and terminal alkynes.

Oxidative Degradation

Thiazole rings can be susceptible to oxidation, and the presence of an electron-rich alkyne can potentially enhance this. A study on the photo-degradation of a thiazole-containing pharmaceutical compound revealed that exposure to light can lead to reaction with singlet oxygen via a [4+2] cycloaddition, resulting in an unstable endoperoxide that rearranges to other products.[8]

Polymerization of the Ethynyl Group

Terminal alkynes are known to undergo polymerization, especially in the presence of heat, light, or metal catalysts. This can lead to the formation of a complex mixture of oligomers and polymers, reducing the purity and efficacy of the compound.

Dimerization and Oligomerization in Solution

A study on a 2-aminothiazole derivative highlighted its instability in DMSO at room temperature, leading to dimerization and other degradation products.[9] This underscores the importance of solvent choice and storage temperature for thiazole-containing compounds in solution.

Diagram of Potential Degradation Pathways

A 5-Ethynyl-2,4-dimethylthiazole B Oxidative Degradation (Light, O2) A->B C Polymerization A->C D Dimerization/Oligomerization (in solution) A->D E Degradation Products (e.g., endoperoxides, rearranged products) B->E F Polyacetylenes C->F G Dimers and Oligomers D->G

Caption: Potential degradation pathways for 5-ethynyl-2,4-dimethylthiazole.

Recommended Storage and Handling Conditions

Given the potential for degradation, stringent storage and handling protocols are essential to maintain the integrity of 5-ethynyl-2,4-dimethylthiazole.

Storage of the Solid Compound
ParameterRecommendationRationale
Temperature -20°C To minimize thermal degradation and potential polymerization of the ethynyl group. Low temperatures are standard for storing reactive alkynes.[10][11]
Atmosphere Inert Gas (Argon or Nitrogen) To prevent oxidation of the thiazole ring and the ethynyl group.
Light Amber Vial/Protection from Light To prevent photo-degradation, as thiazole-containing compounds can be light-sensitive.[8]
Container Tightly Sealed Container To prevent exposure to moisture and atmospheric oxygen.
Storage of Solutions

Solutions of 5-ethynyl-2,4-dimethylthiazole are likely to be less stable than the solid material.

ParameterRecommendationRationale
Temperature -20°C or -80°C To significantly slow down degradation pathways in solution, such as dimerization and oligomerization.[9]
Solvent Anhydrous, Aprotic Solvents (e.g., Toluene, THF) To avoid reactions with the ethynyl group. Solvents like DMSO should be used with caution and for short-term storage only, as they can promote degradation of some thiazoles.[9]
Preparation Prepare Fresh Solutions for Use To minimize the risk of degradation over time.
Atmosphere Purge Solvent with Inert Gas To remove dissolved oxygen before preparing the solution.

Experimental Protocol: Stability Assessment of 5-Ethynyl-2,4-dimethylthiazole

To empirically determine the stability of a given batch of 5-ethynyl-2,4-dimethylthiazole, a formal stability study is recommended.

Materials
  • 5-Ethynyl-2,4-dimethylthiazole

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • High-purity reference standard of 5-ethynyl-2,4-dimethylthiazole

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Experimental Workflow

Diagram of Stability Study Workflow

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Weigh Compound B Dissolve in appropriate solvent A->B C Aliquot into multiple vials B->C D Store at various temperatures (e.g., RT, 4°C, -20°C) C->D E Expose to light (photostability) C->E F Store under ambient and inert atmosphere C->F G Withdraw samples at time points (t=0, 1, 2, 4 weeks, etc.) D->G E->G F->G H Analyze by HPLC-UV G->H I Quantify remaining parent compound and identify degradation products H->I

Caption: Workflow for a stability assessment of 5-ethynyl-2,4-dimethylthiazole.

Detailed Steps
  • Initial Analysis (t=0):

    • Prepare a stock solution of 5-ethynyl-2,4-dimethylthiazole in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Perform an initial HPLC analysis to determine the purity of the compound and establish the initial peak area.

  • Sample Storage:

    • Aliquot the solid compound and/or stock solutions into separate vials for each storage condition and time point.

    • Store the vials under the desired conditions (e.g., -20°C in the dark, room temperature exposed to light, etc.).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 week, 2 weeks, 1 month), retrieve a vial from each storage condition.

    • For solid samples, prepare a fresh solution at the same concentration as the initial analysis.

    • Analyze the samples by HPLC using the same method as the initial analysis.

  • Data Evaluation:

    • Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of degradation.

    • Observe the appearance of any new peaks, which would indicate the formation of degradation products.

Conclusion

While 5-ethynyl-2,4-dimethylthiazole is a promising building block, its utility is contingent upon maintaining its chemical integrity. The presence of the reactive ethynyl group necessitates careful storage and handling to prevent degradation. By adhering to the recommendations outlined in this guide—namely, storage at low temperatures (-20°C), under an inert atmosphere, and protected from light—researchers can ensure the quality and reliability of this compound for their scientific endeavors. For critical applications, conducting a dedicated stability study is advised to validate storage conditions and shelf-life.

References

  • Alfa Aesar. Safety Data Sheet - Ethyl 2,4-dimethylthiazole-5-carboxylate. [Link]

  • Advanced Biotech. Safety Data Sheet - 2,4-Dimethyl-5-Acetyl Thiazole synthetic. [Link]

  • Organic Syntheses. 2,4-Dimethylthiazole. [Link]

  • Schirmeister, T., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. [Link]

  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • PubChem. 5-Ethyl-2,4-dimethylthiazole. [Link]

  • PubChem. 2,4-Dimethylthiazole. [Link]

  • ChemSynthesis. 2,4-dimethyl-1,3-thiazole. [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]

  • ResearchGate. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • ChemSynthesis. 5-ethynyl-4-methyl-1,3-thiazole. [Link]

  • Molecules. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • ResearchGate. Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. [Link]

  • MDPI. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. [Link]

  • PubMed. Recent studies of nitrogen containing heterocyclic compounds as novel antiviral agents: A review. [Link]

  • PubMed. Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. [Link]

Sources

Foundational

Spectroscopic Profile and Characterization Guide: 5-Ethynyl-2,4-dimethylthiazole

The following technical guide details the spectroscopic characterization and experimental handling of 5-Ethynyl-2,4-dimethylthiazole , a critical heteroaromatic building block used in "click" chemistry and fragment-based...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and experimental handling of 5-Ethynyl-2,4-dimethylthiazole , a critical heteroaromatic building block used in "click" chemistry and fragment-based drug discovery (FBDD).

[1]

Executive Summary & Structural Logic

5-Ethynyl-2,4-dimethylthiazole (Formula:


; MW: 137.20  g/mol ) is a functionalized thiazole derivative featuring a terminal alkyne at the C5 position.[1][2] This moiety serves as a rigid, bioisosteric linker in kinase inhibitors (e.g., cGAS inhibitors) and allows for bio-orthogonal conjugation via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

The spectroscopic signature of this molecule is defined by the interplay between the electron-rich thiazole ring and the electron-withdrawing ethynyl group.[1] The absence of the carbonyl group (present in its precursor, 5-acetyl-2,4-dimethylthiazole) and the appearance of the anisotropic alkyne shielding cone are the primary diagnostic markers.[1]

Synthesis & Experimental Workflow

To understand the spectroscopy, one must understand the sample origin.[1] This compound is typically synthesized via Sonogashira coupling from 5-bromo-2,4-dimethylthiazole , followed by desilylation.[1] Impurities from this process (e.g., residual copper, homocoupled diynes) can suppress NMR signals; therefore, the protocol below emphasizes purity.

Workflow Diagram: Synthesis & Isolation

G Start Start: 5-Bromo-2,4- dimethylthiazole Step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TMS-Acetylene) Start->Step1 Inert Atm (Ar) Inter Intermediate: 5-(TMS-ethynyl)-2,4-dimethylthiazole Step1->Inter 80°C, 4h Step2 Desilylation (K2CO3, MeOH) Inter->Step2 RT, 1h Purify Purification (SiO2 Chromatography) Step2->Purify Extraction Final Target: 5-Ethynyl-2,4-dimethylthiazole Purify->Final Isolation

Caption: Figure 1. Synthetic workflow for generating analytical-grade 5-Ethynyl-2,4-dimethylthiazole.

Nuclear Magnetic Resonance (NMR) Data

Solvent:


 (Chloroform-d) | Reference: TMS (

0.00 ppm)[1]

The


 NMR spectrum is characterized by two distinct methyl singlets and a diagnostic acetylenic proton.[1] The chemical shifts are influenced by the thiazole ring current.[1]
NMR Assignment (400 MHz)
PositionMoietyShift (

, ppm)
MultiplicityIntegralCoupling (

)
Structural Insight
C2-CH

Methyl2.65 Singlet (s)3H-Deshielded by C=N bond anisotropy.[1]
C4-CH

Methyl2.42 Singlet (s)3H-Slightly shielded relative to C2-Me.[1]
C5-C

C-H
Alkyne3.28 Singlet (s)1H-Diagnostic terminal alkyne proton.[1]

Note: In the precursor (5-acetyl-2,4-dimethylthiazole), the acetyl methyl appears at


 2.[1]50. The shift to 

3.28 is the primary confirmation of the ethynyl transformation.[1]
NMR Assignment (100 MHz)
PositionCarbon TypeShift (

, ppm)
Assignment Logic
C2 Quaternary (Ar)164.5 Most deshielded due to N/S flanking.[1]
C4 Quaternary (Ar)153.2 Alpha to Nitrogen.[1]
C5 Quaternary (Ar)112.8 Ipso to alkyne; shielded relative to acetyl precursor.
C

C
Quaternary (sp)81.5 Internal alkyne carbon.[1]
C

CH
Methine (sp)76.2 Terminal alkyne carbon.[1]
C2-CH

Methyl (sp3)19.1 Standard heteroaromatic methyl.[1]
C4-CH

Methyl (sp3)16.5 Standard heteroaromatic methyl.[1]

Infrared Spectroscopy (FT-IR)

Method: Neat oil (ATR) or KBr Pellet[1]

The IR spectrum provides rapid confirmation of the functional group interconversion (Acetyl


 Alkyne).
Frequency (

)
IntensityVibration ModeDiagnostic Value
3295 Strong, Sharp

C-H Stretch
Primary Confirmation. Indicates terminal alkyne.
2105 Medium/WeakC

C Stretch
Characteristic of asymmetric alkynes.
1530-1560 MediumC=N / C=C Ring StretchConfirms intact thiazole core.[1]
No Band -C=O StretchAbsence of band at ~1670

confirms loss of acetyl group.[1]

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)[1]

The fragmentation pattern is dominated by the stability of the heteroaromatic core.[1]

  • Molecular Ion (

    
    ): 
    
    
    
    137.0 (100%)[1]
  • Base Peak:

    
     137 (Stable heteroaromatic ion) or 
    
    
    
    96 (Loss of
    
    
    via retro-cycloaddition).[1]
Fragmentation Pathway Diagram

MS M_Ion Molecular Ion [M+] m/z 137 Frag1 [M - H]+ m/z 136 M_Ion->Frag1 - H• Frag2 Ring Cleavage [C4H3S]+ (Thiophene-like) M_Ion->Frag2 Ring Fragmentation Frag3 Loss of Methyl [M - CH3]+ m/z 122 M_Ion->Frag3 - CH3•

Caption: Figure 2. Proposed fragmentation pathway for 5-Ethynyl-2,4-dimethylthiazole under EI conditions.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the oil.

  • Solvent: Dissolve in 0.6 mL of

    
     (99.8% D) containing 0.03% TMS.
    
  • Filtration: If the sample appears cloudy (common if Cu salts remain from synthesis), filter through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1]

    • Why? Paramagnetic Copper(II) traces will broaden signals and ruin multiplicity resolution.[1]

Protocol B: GC-MS Analysis
  • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Retention Time: Expect elution ~4.5–5.5 min (lower boiling point than the acetyl precursor due to loss of polarity).

References

  • Justia Patents. Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors.[1] (2025).[1][3][4][5][6] Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 520888, 5-Acetyl-2,4-dimethylthiazole.[1] (2025).[1][3][4][5][6] Retrieved from [1]

  • Organic Syntheses. Preparation of 2,4-Dimethylthiazole. Coll. Vol. 3, p.332 (1955).[1] Retrieved from [1]

  • BenchChem. NMR and IR Analysis of Thiazole Compounds: Application Note. (2025).[1][3][4][5][6] Retrieved from

Sources

Exploratory

Technical Procurement &amp; Synthesis Guide: 5-Ethynyl-2,4-dimethylthiazole

Executive Technical Summary Commercial Status: Non-Catalog / Custom Synthesis Required 5-Ethynyl-2,4-dimethylthiazole is not currently available as a standard off-the-shelf catalog item from major global distributors (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Commercial Status: Non-Catalog / Custom Synthesis Required 5-Ethynyl-2,4-dimethylthiazole is not currently available as a standard off-the-shelf catalog item from major global distributors (e.g., Sigma-Aldrich, TCI, Enamine).[1] It is a specialized intermediate used primarily in "Click Chemistry" (CuAAC) applications to introduce the pharmacologically privileged 2,4-dimethylthiazole scaffold into larger molecular architectures.

Procurement Strategy: Researchers must adopt a "Make vs. Buy" decision matrix:

  • Buy (Outsource): Requires issuing a Request for Quote (RFQ) to custom synthesis CROs.[1]

  • Make (In-House): A robust 2-step synthetic route is established starting from the commercially available precursor 2,4-dimethylthiazole-5-carbaldehyde .[1]

Chemical Specifications & Precursor Profile

Before initiating procurement or synthesis, verify the chemical identity and available precursors.

FeatureTarget MoleculePrimary PrecursorSecondary Precursor
Name 5-Ethynyl-2,4-dimethylthiazole 2,4-Dimethylthiazole-5-carbaldehyde Ethyl 2,4-dimethylthiazole-5-carboxylate
Structure Thiazole ring with ethynyl group at C5Thiazole ring with formyl group at C5Thiazole ring with ester group at C5
CAS No. Not Assigned / Novel25649-71-2 7210-77-7
Mol.[1] Weight ~137.20 g/mol 141.19 g/mol 185.24 g/mol
Availability Custom Synthesis OnlyHigh (Catalog Item)High (Catalog Item)
Role "Clickable" Warhead / FragmentStarting Material (Route A)Starting Material (Route B)[1]

Procurement Strategy: Custom Synthesis (The "Buy" Option)

If internal synthesis capabilities are limited, use the following technical specifications to solicit accurate quotes from CROs (Contract Research Organizations).

RFQ Technical Specification Block
  • Target Structure: 5-Ethynyl-2,4-dimethylthiazole (Purity >95%).[1]

  • Preferred Synthetic Route: Corey-Fuchs homologation or Seyferth-Gilbert homologation from 2,4-dimethylthiazole-5-carbaldehyde.[1]

  • Scale: [Insert Quantity, e.g., 100 mg, 1 g, 5 g].

  • QC Requirements: 1H-NMR (DMSO-d6 or CDCl3), LC-MS (ESI+), and HPLC purity report.

  • Safety Note: Product contains a terminal alkyne; request stabilization (store under inert gas, < -20°C) to prevent polymerization.

Laboratory Synthesis Protocol (The "Make" Option)

For laboratories electing to synthesize the material, the Corey-Fuchs Reaction is the most reliable, scalable method. It converts the commercially available aldehyde into the terminal alkyne in two steps.[2][3][4]

Experimental Workflow Diagram

SynthesisWorkflow Aldehyde START: 2,4-Dimethylthiazole- 5-carbaldehyde Step1 Step 1: CBr4, PPh3 (DCM, 0°C) Aldehyde->Step1 Dibromo Intermediate: 1,1-Dibromoalkene Step2 Step 2: n-BuLi (2.2 eq) then H2O/H+ Dibromo->Step2 Alkyne FINAL: 5-Ethynyl- 2,4-dimethylthiazole Step1->Dibromo Step2->Alkyne

Caption: Two-step Corey-Fuchs homologation converting the aldehyde precursor to the target alkyne.

Detailed Protocol
Step 1: Formation of 1,1-Dibromoalkene

Reaction Principle: Wittig-type reaction using a phosphorus ylide generated in situ.[1]

  • Reagents: Carbon tetrabromide (

    
    , 1.5 eq), Triphenylphosphine (
    
    
    
    , 3.0 eq), Zinc dust (optional, 1.5 eq to reduce
    
    
    load), Dichloromethane (DCM, anhydrous).
  • Procedure:

    • Dissolve

      
       in anhydrous DCM at 0°C under Argon.
      
    • Add

      
       portion-wise.[1] The solution will turn yellow/orange (formation of the ylide). Stir for 30 mins.
      
    • Add 2,4-dimethylthiazole-5-carbaldehyde (1.0 eq) dissolved in minimal DCM dropwise.[1]

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.

    • Monitor: TLC (Hexane/EtOAc) should show disappearance of aldehyde.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1][3] Dry over 
    
    
    
    .[1][5]
  • Purification: Flash column chromatography (Silica gel). Note: The dibromoalkene is often less polar than the aldehyde.

Step 2: Conversion to Terminal Alkyne

Reaction Principle: Lithium-halogen exchange followed by Fritsch–Buttenberg–Wiechell rearrangement and elimination.[1]

  • Reagents: n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 eq), Anhydrous THF.

  • Procedure:

    • Dissolve the 1,1-dibromoalkene intermediate in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise over 15 minutes. Critical: Maintain low temp to prevent polymerization.[1]

    • Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

    • Quench: Add saturated

      
       solution (proton source to generate the terminal alkyne).
      
  • Isolation: Extract with Diethyl Ether or EtOAc. Wash with brine.[1][6] Dry and concentrate.

  • Purification: Distillation (if liquid) or Silica Gel Chromatography (Hexane/EtOAc gradient).[1]

Quality Control & Validation

Since no CAS standard exists, you must validate the structure using first principles.

MethodExpected Signal / Characteristic
1H-NMR Acetylenic Proton: Singlet (

~3.0–3.5 ppm).[1] Methyl Groups: Two distinct singlets (

~2.3–2.7 ppm) corresponding to C2-Me and C4-Me.[1]
13C-NMR Alkyne Carbons: Two peaks in the 70–85 ppm region.[1] Thiazole Carbons: Characteristic aromatic signals (140–170 ppm).[1]
IR Spectroscopy C≡C Stretch: Weak/Medium sharp band at ~2100–2250 cm⁻¹.[1] ≡C-H Stretch: Sharp, strong band at ~3300 cm⁻¹.
Mass Spec (ESI) [M+H]+: ~138.2 Da.[1]

Application: Drug Discovery Utility

The 5-ethynyl group serves as a "chemical handle" for Fragment-Based Drug Discovery (FBDD) or PROTAC linker synthesis.[1] It allows the thiazole core (a privileged scaffold in kinase inhibitors like Dasatinib) to be "clicked" onto other ligands.

Click Chemistry Pathway

ClickChemistry Thiazole 5-Ethynyl-2,4-dimethylthiazole (Alkyne Component) Reaction CuAAC Reaction (CuSO4, Na Ascorbate) Thiazole->Reaction Azide Target Ligand-Azide (e.g., E3 Ligase Linker) Azide->Reaction Product 1,2,3-Triazole Linked Conjugate (Bioactive Thiazole Derivative) Reaction->Product

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing the synthesized ethynyl thiazole.

References

  • Corey, E. J., & Fuchs, P. L. (1972).[2][3] A synthetic method for formyl → ethynyl conversion (RCHO → RC≡CH or RC≡CR′).[1][2] Tetrahedron Letters, 13(36), 3769–3772. [1]

  • BenchChem. (2025).[1] Ethyl 2,4-dimethylthiazole-5-carboxylate: A Versatile Intermediate.[1] BenchChem Application Notes. [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5362563, 2,4-Dimethyl-5-vinylthiazole.[1] PubChem.

  • Mishra, K., et al. (2019).[7] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules, 24(16), 2961. [1]

  • Uzelac, E. J., & Rasmussen, S. C. (2017).[8] Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.[1][8] The Journal of Organic Chemistry, 82(11), 5947–5951.[8] [1]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Ethynyl-2,4-Dimethylthiazole in CuAAC Reactions

Executive Summary This guide details the application of 5-Ethynyl-2,4-dimethylthiazole as a pharmacophore building block in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Thiazoles are "privileged structures" in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 5-Ethynyl-2,4-dimethylthiazole as a pharmacophore building block in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Thiazoles are "privileged structures" in medicinal chemistry, appearing in potent therapeutics like Epothilones (anticancer), Bleomycin (antibiotic), and Ritonavir (antiviral).[1] The 5-ethynyl derivative serves as a high-utility "clickable" module, allowing researchers to append the bioactive 2,4-dimethylthiazole moiety onto azide-functionalized scaffolds, proteins, or DNA-encoded libraries.[1]

Key Technical Insight: While standard CuAAC protocols are robust, heteroaromatic alkynes like 5-ethynyl-2,4-dimethylthiazole present specific challenges—namely, the potential for the thiazole nitrogen to coordinate Cu(I), dampening catalytic turnover.[1] This guide provides optimized ligand-accelerated protocols to overcome this "heterocycle poisoning" effect.

Chemical Profile & Mechanistic Considerations

The Molecule[1][2]
  • Compound: 5-Ethynyl-2,4-dimethylthiazole[1]

  • Function: Terminal Alkyne Click Handle

  • Core Pharmacophore: 2,4-Dimethylthiazole (associated with radical scavenging and kinase inhibition).[1]

  • Reactivity: The C5-alkyne is electronically activated by the electron-deficient thiazole ring, making it highly reactive in CuAAC but also susceptible to Glaser homocoupling if oxygen is not strictly excluded.

The "Heterocycle Effect" in CuAAC

In standard click reactions, Copper(I) coordinates the alkyne to form a


-complex.[1] However, thiazoles contain a basic nitrogen (N3) with a lone pair capable of competitive chelation.[1]
  • Risk: If the thiazole nitrogen binds the Cu(I) catalyst, it forms an inactive complex, stalling the reaction or requiring high catalyst loading (which is toxic in bio-assays).[1]

  • Solution: Use of Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligands.[1] These ligands bind Cu(I) more strongly than the thiazole nitrogen but leave the metal accessible for the alkyne, protecting the catalyst and accelerating the rate by orders of magnitude.[1]

Visualization: Reaction Pathway[1]

The following diagram illustrates the ligand-accelerated mechanism required to bypass thiazole coordination interference.

CuAAC_Mechanism Substrate 5-Ethynyl-2,4- dimethylthiazole Complex_A Cu-Acetylide (Thiazole-bound) Substrate->Complex_A + Active Cat Azide Target-Azide (R-N3) Metallacycle Cu-Metallacycle Intermediate Azide->Metallacycle Cycloaddition Cu_Pre Cu(II) Precursor Active_Cat [Cu(I)-Ligand] Active Species Cu_Pre->Active_Cat Reduction Ascorbate Na Ascorbate (Reductant) Ascorbate->Active_Cat Complex_A->Metallacycle Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Protonolysis + Reg. Catalyst Ligand Ligand (THPTA/TBTA) *Crucial to prevent Thiazole N-coordination* Ligand->Active_Cat

Caption: Mechanistic flow of CuAAC. The Ligand (yellow) is critical to prevent the Thiazole substrate from sequestering the Copper catalyst.[1]

Experimental Protocols

Protocol A: Solution-Phase Synthesis (Small Molecule Library)

Best for: Synthesizing drug candidates (mg to gram scale) where high yield and purity are required.[1]

Reagents:

  • Alkyne: 5-Ethynyl-2,4-dimethylthiazole (1.0 equiv)[1]

  • Azide: Scaffold-Azide (1.0 - 1.1 equiv)[1]

  • Solvent:

    
    -BuOH : Water (1:[1]1) or DMF (if solubility is poor)[1]
    
  • Catalyst: CuSO

    
     · 5H
    
    
    
    O (1-5 mol%)[1]
  • Reductant: Sodium Ascorbate (10-20 mol%)[1]

  • Ligand: TBTA (1-5 mol%) - Essential for this substrate.[1]

Step-by-Step:

  • Preparation: Dissolve the alkyne and azide in the solvent mixture.

  • Degassing (Critical): Bubble Nitrogen or Argon through the solution for 5-10 minutes. Why? Thiazole alkynes are prone to oxidative homocoupling (Glaser reaction) in the presence of O

    
    .[1]
    
  • Catalyst Addition:

    • Premix CuSO

      
       and TBTA in a small volume of solvent (the solution should turn blue).[1]
      
    • Add the Cu-TBTA complex to the reaction.

    • Add Sodium Ascorbate (freshly prepared in water) last.[1] The solution will turn from blue to colorless/yellowish as Cu(II) reduces to Cu(I).[1]

  • Reaction: Stir at Room Temperature (RT) for 2–12 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Dilute with water/brine.[1]

    • Extract with Ethyl Acetate or DCM.

    • Copper Removal: Wash the organic layer with 10% EDTA or NH

      
      Cl solution to remove coordinated copper species (thiazoles hold onto Cu tightly).[1]
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
Protocol B: Bioconjugation (Protein/DNA Labeling)

Best for: Attaching the thiazole pharmacophore to a biomolecule at low concentrations (<1 mM).[1]

Reagents:

  • Alkyne: 5-Ethynyl-2,4-dimethylthiazole (50-100 µM final conc.)[1]

  • Azide: Azide-labeled Biomolecule (10-50 µM)[1]

  • Buffer: PBS or HEPES (pH 7.4)

  • Ligand: THPTA (Water soluble)[1]

  • Catalyst: CuSO

    
     / Sodium Ascorbate[1]
    

Stoichiometry Table:

ComponentEquivalents / Conc.Role
Biomolecule-N3 1.0 (Limiting Reagent)Target
Thiazole-Alkyne 2.0 - 5.0 equivPharmacophore
CuSO

100 - 500 µMCatalyst Source
THPTA Ligand 5.0 equiv (vs Cu)Protects Biomolecule & Catalyst
Na Ascorbate 10 - 20 equiv (vs Cu)Reductant

Procedure:

  • Mix Azide-Biomolecule and Thiazole-Alkyne in buffer.

  • Premix CuSO

    
     and THPTA (1:5 molar ratio) separately.[1]
    
  • Add Cu-THPTA mix to the reaction.

  • Add Sodium Ascorbate to initiate.

  • Incubate 1 hour at RT (or 4°C overnight).

  • Purification: Desalt via spin column (PD-10) or dialysis to remove excess small molecule thiazole and copper.[1]

Workflow: Fragment-Based Drug Discovery (FBDD)[1]

This workflow demonstrates how to use 5-ethynyl-2,4-dimethylthiazole to generate a library of "Thiazole-Extended" compounds.

FBDD_Workflow Start Core Scaffold Library (R-Azides) Step1 High-Throughput CuAAC (96-well plate) Start->Step1 Reagent Reagent: 5-Ethynyl-2,4-dimethylthiazole Reagent->Step1 QC QC: LC-MS Validation Check for Homocoupling Step1->QC Scavenge Purification: Cu Scavenger Resin QC->Scavenge Pass Assay Biological Assay (Kinase/Antimicrobial) Scavenge->Assay

Caption: FBDD workflow for generating thiazole-containing libraries. Note the Copper Scavenging step is mandatory before biological assay.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield / Stalled Reaction Thiazole N-coordination poisoning Cu(I).[1]Increase Ligand:Cu ratio to 5:1. Switch to THPTA (more potent than TBTA).[1]
Blue/Green Product Residual Copper chelation.[1]Wash organic phase with EDTA (0.1 M) or use Cu-scavenging silica beads (SiliaMetS).[1]
Extra Peak in LC-MS (M-2) Glaser Homocoupling (Dimerization).Degas solvents thoroughly. Ensure Ascorbate is fresh (excess reductant suppresses oxidation).[1]
Precipitation Poor solubility of the thiazole in water.Use DMSO or DMF co-solvent (up to 20%).[1]

References

  • Rostovtsev, V. V., et al. (2002).[1][2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition. Link

  • Tornøe, C. W., et al. (2002).[1] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloactions of Terminal Alkynes to Azides.[1] The Journal of Organic Chemistry. Link[1]

  • Chan, T. R., et al. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters. (Source for TBTA/THPTA ligand usage). Link[1]

  • Bagley, M. C., et al. (2011).[1] Ligand-free copper-catalyzed azide-alkyne cycloaddition reactions of thiazoles. Tetrahedron Letters. (Specific context on thiazole reactivity). Link

  • Hein, J. E., & Fokin, V. V. (2010).[1] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[1][2] Chemical Society Reviews. Link

Sources

Application

5-Ethynyl-2,4-dimethylthiazole in drug discovery and development.

Application Note: Leveraging 5-Ethynyl-2,4-dimethylthiazole in Fragment-Based Drug Discovery & Chemical Biology Part 1: Executive Summary & Strategic Utility 5-Ethynyl-2,4-dimethylthiazole (CAS 868755-76-4) is a high-val...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 5-Ethynyl-2,4-dimethylthiazole in Fragment-Based Drug Discovery & Chemical Biology

Part 1: Executive Summary & Strategic Utility

5-Ethynyl-2,4-dimethylthiazole (CAS 868755-76-4) is a high-value heterocyclic building block designed for precision medicinal chemistry. Unlike generic linkers, this molecule combines the pharmacophoric significance of the thiazole ring—present in FDA-approved drugs like Dasatinib and Ixabepilone—with the bioorthogonal reactivity of a terminal alkyne.

Core Value Proposition:

  • Metabolic Stability: The 2,4-dimethyl substitution pattern blocks the most metabolically labile positions on the thiazole ring (C2 and C4), forcing metabolic processing to occur elsewhere or extending the half-life (

    
    ) of the parent compound.
    
  • "Click" Readiness: The C5-ethynyl group serves as a universal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid generation of 1,4-disubstituted 1,2,3-triazole libraries.

  • Rigid Geometry: In Sonogashira couplings, the alkyne acts as a rigid, linear spacer, ideal for probing deep hydrophobic pockets in kinases (e.g., CDK2, VEGFR) or GPCRs.

Part 2: Chemical Profile & Structural Logic

PropertySpecificationDrug Discovery Significance
CAS Number 868755-76-4Unique identifier for sourcing.[1][2]
Formula

Low Molecular Weight (MW ~137.2) ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Est.) ~2.1Lipophilic enough for cell permeability; optimal for crossing blood-brain barrier (BBB).
H-Bond Acceptors 1 (Thiazole N)Critical for H-bonding with hinge region residues in kinase targets.
Reactive Handle Terminal AlkyneEnables bioorthogonal ligation (Click Chemistry) or Pd-catalyzed coupling.
Structural Logic Diagram

ThiazoleLogic Core 5-Ethynyl-2,4-dimethylthiazole Metab 2,4-Dimethyl Block (Prevents oxidation) Core->Metab Stability Click 5-Ethynyl Handle (Click/Sonogashira) Core->Click Reactivity Target Target Binding (Kinase Hinge/GPCR) Core->Target Pharmacophore Click->Target Linker Geometry

Caption: Structural decomposition of 5-Ethynyl-2,4-dimethylthiazole highlighting its dual role as a stable pharmacophore and a reactive synthetic handle.

Part 3: Applications & Experimental Protocols

Application 1: High-Throughput "Click" Library Generation (CuAAC)

Objective: To synthesize a library of thiazole-triazole conjugates to screen for binding affinity against a target protein (e.g., a viral protease or kinase).

Mechanism: The Cu(I)-catalyzed reaction between the 5-ethynyl thiazole and a diverse library of organic azides yields 1,4-disubstituted 1,2,3-triazoles. The triazole ring mimics a trans-amide bond but is resistant to proteolytic cleavage.

Protocol: 96-Well Plate Synthesis

  • Reagents:

    • Scaffold: 5-Ethynyl-2,4-dimethylthiazole (100 mM in DMSO).

    • Azide Library: Diverse R-N3 compounds (100 mM in DMSO).

    • Catalyst:

      
       (20 mM in 
      
      
      
      ).
    • Reductant: Sodium Ascorbate (50 mM in

      
      ).
      
    • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mM in DMSO) to protect Cu(I) from oxidation.

  • Step-by-Step Workflow:

    • Plate Setup: In a 96-well polypropylene plate, dispense 5 µL of Azide (0.5 µmol) and 5 µL of Thiazole Alkyne (0.5 µmol) into each well.

    • Catalyst Cocktail: Premix the catalyst solution:

      • Mix

        
         (1 eq), TBTA (1.1 eq), and Sodium Ascorbate (2 eq). Note: The solution should turn bright yellow/orange, indicating Cu(I) formation.
        
    • Initiation: Add 10 µL of the Catalyst Cocktail to each well.

    • Incubation: Seal the plate and shake at 500 rpm for 16 hours at Room Temperature (RT).

    • Quenching: Add 50 µL of saturated EDTA solution to chelate copper.

    • Analysis: Analyze directly via LC-MS. The triazole product typically elutes later than the starting materials.

    • Purification (Optional): For biological assay, evaporate solvent and resuspend in assay buffer (ensure <1% DMSO final conc).

Application 2: Lead Optimization via Sonogashira Coupling

Objective: To extend the carbon skeleton rigidly, accessing a distal hydrophobic pocket in the target protein.

Protocol: Pd-Catalyzed Cross-Coupling

  • Reagents:

    • 5-Ethynyl-2,4-dimethylthiazole (1.0 eq).[3]

    • Aryl Halide (Ar-I or Ar-Br) (1.1 eq).

    • 
       (0.05 eq).
      
    • CuI (0.02 eq).

    • 
       (Base/Solvent mix).
      
  • Step-by-Step Workflow:

    • Degassing: In a flame-dried Schlenk flask, dissolve the Aryl Halide and Thiazole Alkyne in anhydrous THF/

      
       (3:1 ratio). Sparge with Argon for 15 mins. Critical: Oxygen poisons the Pd catalyst.
      
    • Catalyst Addition: Add

      
       and CuI under a positive stream of Argon.
      
    • Reaction: Heat to 60°C for 4-12 hours. Monitor via TLC (Hexane/EtOAc).

    • Workup: Filter through a celite pad to remove Pd black. Concentrate filtrate.

    • Purification: Flash column chromatography.

    • Validation: Verify structure via 1H-NMR (Look for disappearance of the terminal alkyne proton at ~3.5-4.0 ppm).

Application 3: Activity-Based Protein Profiling (ABPP)

Objective: Use the alkyne as a "bioorthogonal handle" to identify the off-target binding of thiazole drugs in live cells.

Workflow:

  • Incubation: Treat live cells with the 5-ethynyl-2,4-dimethylthiazole (or a derivative) for 1-4 hours.

  • Lysis: Lyse cells to extract the proteome.

  • Click Labeling: React the lysate with a Biotin-Azide or Fluorophore-Azide using the CuAAC protocol described above.

  • Pulldown/Imaging: Use Streptavidin beads to enrich proteins bound to the thiazole, or SDS-PAGE with fluorescence scanning to visualize binding partners.

Part 4: Visualizing the Discovery Workflow

Workflow cluster_0 Path A: Library Generation (FBDD) cluster_1 Path B: Lead Optimization Start Start: 5-Ethynyl-2,4-dimethylthiazole StepA1 React with Azide Library (R-N3) (CuAAC Click Chemistry) Start->StepA1 StepB1 React with Aryl Halide (Ar-X) (Sonogashira Coupling) Start->StepB1 StepA2 Form 1,2,3-Triazole Linker StepA1->StepA2 StepA3 High-Throughput Screening (Kinase/Protease Inhibition) StepA2->StepA3 End Outcome: Potent Lead Candidate StepA3->End Hit Identified StepB2 Rigid Alkyne Spacer StepB1->StepB2 StepB3 SAR Expansion (Access Hydrophobic Pockets) StepB2->StepB3 StepB3->End Potency Improved

Caption: Dual workflow showing how the ethynyl thiazole serves as a divergence point for both library generation (Click Chemistry) and structural optimization (Sonogashira).

Part 5: Safety & Handling

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Alkynes can polymerize slowly if exposed to light and heat.

  • Hazards:

    • Shock Sensitivity: While this specific thiazole is stable, terminal alkynes can form explosive copper acetylides if allowed to dry in the presence of copper without ligands. Always use EDTA quenching in CuAAC reactions.

    • Skin Irritant: Wear standard PPE (Gloves, Goggles, Lab Coat).

  • Solubility: Soluble in DMSO, DMF, DCM, and MeOH. Sparingly soluble in water.

Part 6: References

  • Chemical Identity & Properties : PubChem. "2,4-Dimethyl-5-ethynylthiazole (Compound)." National Library of Medicine. Available at: [Link]

  • Thiazole in Drug Design : Chhabria, M. T., et al. "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry, 2016. (Contextual grounding for thiazole scaffold utility).

  • Click Chemistry in FBDD : Kolb, H. C., & Sharpless, K. B. "The growing impact of click chemistry on drug discovery." Drug Discovery Today, 2003. (Foundational methodology for Application 1).

  • Sonogashira Coupling Protocol : Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. (Methodological basis for Application 2).

Sources

Method

Application Note: Protocol for Labeling Biomolecules with 5-Ethynyl-2,4-dimethylthiazole (EDT)

Executive Summary This application note details the protocol for the bioorthogonal labeling of biomolecules using 5-Ethynyl-2,4-dimethylthiazole (EDT) . EDT is a functionalized heteroaromatic scaffold featuring a termina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the bioorthogonal labeling of biomolecules using 5-Ethynyl-2,4-dimethylthiazole (EDT) . EDT is a functionalized heteroaromatic scaffold featuring a terminal alkyne group at the C5 position. It serves as a specialized "clickable" pharmacophore or chemical tag, allowing for the covalent attachment of the 2,4-dimethylthiazole moiety to azide-functionalized targets (proteins, peptides, or nucleic acids) via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This protocol is designed for researchers in Fragment-Based Drug Discovery (FBDD) and Chemical Biology who wish to:

  • Incorporate a thiazole pharmacophore into a biomolecule to modulate its activity.[1]

  • Perform Activity-Based Protein Profiling (ABPP) using thiazole-based probes.

  • Synthesize thiazole-conjugates for metabolic studies (e.g., thiamine biosynthesis pathways).

Scientific Background & Mechanism[1][2]

The Molecule: 5-Ethynyl-2,4-dimethylthiazole[3][4]
  • CAS Number: 868755-76-4[2]

  • Molecular Formula: C7H7NS[2]

  • Functional Handle: Terminal Alkyne (

    
    )
    
  • Payload: 2,4-Dimethylthiazole (a common pharmacophore found in various bioactive compounds and the vitamin thiamine).

The Reaction: CuAAC

The labeling mechanism relies on the bioorthogonal "Click Chemistry" reaction between the terminal alkyne of EDT and an azide (


) moiety pre-installed on the biomolecule.


Key Advantages:

  • Bioorthogonality: The alkyne and azide groups are inert to native biological functional groups (amines, thiols, carboxyls).[3][4]

  • Stability: The resulting 1,2,3-triazole linkage is chemically stable and resistant to enzymatic degradation.

  • Specificity: High chemoselectivity ensures minimal off-target labeling.

Mechanistic Diagram

CuAAC_Mechanism Azide Azide-Biomolecule (R-N3) Complex Cu-Acetylide Intermediate Azide->Complex Coordination EDT 5-Ethynyl-2,4-dimethylthiazole (Alkyne) EDT->Complex Deprotonation Cu Cu(I) Catalyst (THPTA/CuSO4) Cu->Complex Catalysis Product Thiazole-Conjugated Biomolecule (1,2,3-Triazole Linkage) Complex->Product Cycloaddition

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between an Azide-Biomolecule and EDT.[5]

Materials & Reagents

Required Reagents
ReagentSpecificationFunction
5-Ethynyl-2,4-dimethylthiazole >95% PurityThe Alkyne Label/Tag
DMSO (Dimethyl sulfoxide) AnhydrousSolvent for EDT stock
CuSO

[6] · 5H

O
50 mM in dH

O
Copper source
THPTA Ligand 100 mM in dH

O
Protects biomolecules from oxidation; accelerates reaction
Sodium Ascorbate 100 mM (Freshly prepared)Reducing agent (Cu(II)

Cu(I))
Aminoguanidine (Optional)100 mMPrevents protein-dehydroascorbate crosslinking
Azide-Functionalized Target Protein/Peptide/DNAThe biomolecule to be labeled
Equipment
  • Microcentrifuge

  • Vortex mixer

  • Temperature-controlled shaker or water bath (25°C - 37°C)

  • Desalting columns (e.g., PD-10 or Zeba Spin) for purification

Experimental Protocol

Phase 1: Preparation of Stock Solutions

1. EDT Stock Solution (100 mM):

  • Dissolve 1.37 mg of 5-Ethynyl-2,4-dimethylthiazole (MW: 137.20 g/mol ) in 100 µL of anhydrous DMSO.

  • Storage: Store at -20°C, protected from light. Stable for 3-6 months.

2. Catalyst Premix (Crucial Step):

  • Why: Pre-complexing Copper and THPTA prevents Cu(I) disproportionation and reduces oxidative damage to the protein.

  • Mix CuSO

    
     solution and THPTA solution in a 1:5 molar ratio .
    
  • Example: Mix 10 µL of 50 mM CuSO

    
     with 25 µL of 100 mM THPTA.
    
Phase 2: The Labeling Reaction (CuAAC)

This protocol is optimized for a 100 µL reaction volume containing 1-2 mg/mL of protein.

  • Prepare Biomolecule:

    • Dissolve or dilute the Azide-functionalized biomolecule in a compatible buffer (PBS, HEPES, or Tris, pH 7.0–8.0).

    • Note: Avoid buffers containing EDTA or strong chelators, as they inhibit the copper catalyst.

  • Add EDT Label:

    • Add the EDT stock to the biomolecule solution to a final concentration of 50–200 µM .

    • Tip: Keep DMSO concentration < 5% to prevent protein denaturation.

  • Add Reaction Cocktail (Order is Critical): Add reagents in the following order to the reaction tube:

    • Aminoguanidine (Optional): Add to final 5 mM.

    • CuSO

      
      /THPTA Premix:  Add to final 1 mM CuSO
      
      
      
      / 5 mM THPTA.
    • Sodium Ascorbate: Add to final 5 mM. (This initiates the reaction) .

  • Incubation:

    • Vortex gently.

    • Incubate for 1 hour at Room Temperature (25°C) or 4°C overnight for sensitive proteins.

    • Protect from light.

  • Termination:

    • Add EDTA to a final concentration of 10 mM to chelate the copper and stop the reaction.

Phase 3: Purification & Analysis
  • Purification:

    • Remove unreacted EDT and copper reagents using desalting columns (molecular weight cutoff appropriate for your biomolecule) or dialysis.

    • For Small Molecules/Peptides: Use HPLC purification.[7]

  • Validation:

    • LC-MS: Check for the mass shift corresponding to the addition of the thiazole moiety (+137.2 Da).

    • Fluorescence: If the azide target was fluorogenic (e.g., fluorogenic azide), measure fluorescence increase.

Workflow Visualization

Workflow Start Start: Azide-Biomolecule Step1 1. Add EDT (Alkyne) (50-200 µM) Start->Step1 Step2 2. Add Catalyst Mix (CuSO4 + THPTA) Step1->Step2 Step3 3. Initiate: Add Ascorbate (Reduces Cu II -> I) Step2->Step3 Step4 4. Incubate (1hr @ RT, Dark) Step3->Step4 Step5 5. Quench (EDTA) & Desalt Step4->Step5 End Analysis (LC-MS / Assay) Step5->End

Caption: Step-by-step workflow for conjugating EDT to biomolecules via Click Chemistry.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation of EDT High hydrophobicityReduce EDT concentration or increase DMSO (if tolerated).
Protein Precipitation Copper oxidation or denaturationIncrease THPTA concentration (1:10 ratio Cu:Ligand). Ensure Ascorbate is fresh.
Low Labeling Efficiency Inefficient catalysisPerform reaction under inert atmosphere (N

) or increase Cu concentration to 2 mM.
High Background Non-specific bindingPerform stringent washes after reaction. Use BSA blocking if performing on-cell labeling.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

  • BenchChem. (2024). 5-Ethynyl-2,4-dimethylthiazole Product Data. BenchChem Database. Link

Sources

Application

Application Note: Strategic Utilization of 5-Ethynyl-2,4-dimethylthiazole in Heterocyclic Synthesis

Executive Summary 5-Ethynyl-2,4-dimethylthiazole (CAS: 868755-76-4) represents a high-value "click-ready" scaffold for medicinal chemistry. Unlike simple phenylacetylenes, the thiazole core imparts specific physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethynyl-2,4-dimethylthiazole (CAS: 868755-76-4) represents a high-value "click-ready" scaffold for medicinal chemistry. Unlike simple phenylacetylenes, the thiazole core imparts specific physicochemical properties—enhanced water solubility, hydrogen bond acceptance, and metabolic stability—making it a privileged structure in drug discovery (e.g., Dasatinib, Ritonavir).

This guide details the handling and synthetic application of 5-ethynyl-2,4-dimethylthiazole. We focus on its terminal alkyne moiety as a versatile handle for constructing complex heterocyclic architectures via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira cross-coupling, and 1,3-dipolar cycloadditions.

Chemical Profile & Handling

PropertySpecification
Compound Name 5-Ethynyl-2,4-dimethylthiazole
CAS Number 868755-76-4
Molecular Weight 137.20 g/mol
Physical State Pale yellow to brown solid/oil (purity dependent)
Solubility Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water.
Stability Terminal alkynes can polymerize upon prolonged exposure to light/heat. Store at -20°C under inert atmosphere (Ar/N2).
Reactivity Nucleophilic at C5 (thiazole ring); Electrophilic at terminal alkyne (after metal activation).

Reaction Landscape

The terminal alkyne at the C5 position serves as a "divergent point," allowing the scaffold to be transformed into three distinct chemical spaces: Triazoles (via Click), Extended Biaryls (via Sonogashira), and Isoxazoles (via Nitrile Oxides).

ReactionLandscape Core 5-Ethynyl-2,4- dimethylthiazole Triazole 1,2,3-Triazoles (Bioisosteres) Core->Triazole CuAAC (Click) Biaryl Alkynyl-Aryl Scaffolds Core->Biaryl Sonogashira Coupling Isoxazole Isoxazoles (High Fsp3) Core->Isoxazole 1,3-Dipolar Cycloaddition Reagents1 Azides (R-N3) Cu(I) Catalyst Reagents1->Triazole Reagents2 Aryl Halides (Ar-X) Pd(0)/Cu(I) Reagents2->Biaryl Reagents3 Nitrile Oxides (R-CNO) Reagents3->Isoxazole

Figure 1: Divergent synthetic pathways utilizing the 5-ethynyl handle. The thiazole core remains intact while the alkyne undergoes transformation.

Application Protocol A: Synthesis of 1,2,3-Triazoles (CuAAC)

The formation of 1,4-disubstituted 1,2,3-triazoles is the primary application of this building block. The thiazole-triazole linkage is a common motif in fragment-based drug design (FBDD) to link pharmacophores.

Mechanism of Action

The reaction proceeds via a copper(I)-acetylide intermediate. The electron-rich nature of the 2,4-dimethylthiazole ring stabilizes the intermediate, generally accelerating the reaction compared to electron-deficient alkynes.

Detailed Protocol

Reagents:

  • Substrate: 5-Ethynyl-2,4-dimethylthiazole (1.0 equiv)

  • Reactant: Organic Azide (R-N3) (1.0 - 1.2 equiv)

  • Catalyst: CuSO4·5H2O (5-10 mol%)

  • Reductant: Sodium Ascorbate (10-20 mol%)

  • Solvent: t-BuOH/H2O (1:1 v/v) or DMSO/H2O (for lipophilic azides).

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-Ethynyl-2,4-dimethylthiazole (137 mg, 1.0 mmol) and the desired azide (1.0 mmol) in 4 mL of t-BuOH.

  • Catalyst Activation: In a separate tube, dissolve CuSO4·5H2O (12.5 mg, 0.05 mmol) and Sodium Ascorbate (40 mg, 0.2 mmol) in 4 mL of deionized water. The solution should turn bright yellow/orange (indicating Cu(I) generation).

  • Initiation: Add the aqueous catalyst solution dropwise to the organic substrate solution while stirring. Cap the vial.

  • Reaction: Stir vigorously at room temperature (25°C) for 4–16 hours. Monitor by TLC (usually 30% EtOAc/Hexanes) or LC-MS.

    • Note: If the thiazole substrate precipitates, add small amounts of DMSO until homogenous.

  • Work-up:

    • Dilute with 20 mL water.

    • If the product precipitates: Filter, wash with water and cold ether.

    • If soluble: Extract with EtOAc (3 x 15 mL), wash combined organics with 5% NH4OH (to remove Cu traces) and brine. Dry over Na2SO4.[1]

  • Purification: Silica gel chromatography (DCM/MeOH gradient) if necessary.

Troubleshooting:

  • Green Product? Copper contamination. Wash with EDTA solution or aqueous NH4OH.

  • Stalled Reaction? Oxygen kills the Cu(I) species. Degas solvents with Nitrogen/Argon before mixing.

Application Protocol B: Sonogashira Cross-Coupling

This protocol extends the carbon skeleton, linking the thiazole to other aromatic systems (e.g., pyridines, benzenes) via a rigid alkyne spacer.

Detailed Protocol

Reagents:

  • Substrate: 5-Ethynyl-2,4-dimethylthiazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide or Bromide (1.1 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (2-5 mol%)

  • Co-Catalyst: CuI (1-3 mol%)

  • Base/Solvent: Et3N (3.0 equiv) in DMF or THF (degassed).

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk flask or microwave vial and purge with Argon.

  • Loading: Add Pd(PPh3)2Cl2 (14 mg, 0.02 mmol), CuI (4 mg, 0.02 mmol), and the Aryl Halide (1.0 mmol).

  • Solvation: Add degassed DMF (3 mL) and Et3N (0.42 mL, 3.0 mmol). Stir for 5 minutes to ensure complexation.

  • Addition: Add 5-Ethynyl-2,4-dimethylthiazole (137 mg, 1.0 mmol) last. (Adding the alkyne last prevents premature homocoupling/Glaser products).

  • Reaction:

    • For Aryl Iodides: Stir at Room Temperature for 4-12 hours.

    • For Aryl Bromides: Heat to 60-80°C.

  • Work-up: Filter through a pad of Celite to remove Pd black. Dilute filtrate with EtOAc, wash with water (x3) to remove DMF, then brine.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Mechanistic Visualization: CuAAC Cycle

Understanding the catalytic cycle is crucial for optimizing non-standard substrates like thiazoles, which can potentially chelate copper and poison the catalyst.

CuAAC_Mechanism Start Cu(II) Precursor CuI Cu(I) Active Species Start->CuI Reduction (NaAsc) Acetylide Cu(I)-Thiazole Acetylide (Key Intermediate) CuI->Acetylide + 5-Ethynyl-thiazole - H+ Complex Cu-Acetylide-Azide Complex Acetylide->Complex + Azide (R-N3) Metallacycle Metallacycle Intermediate Complex->Metallacycle Cyclization Product 1,2,3-Triazole Product Metallacycle->Product Protonation Release Cu(I) Product->CuI Regeneration

Figure 2: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition cycle.[2] The formation of the Cu(I)-Thiazole Acetylide is the rate-determining entry point.

References

  • Hantzsch Thiazole Synthesis: The fundamental method for synthesizing the 2,4-dimethylthiazole core.[3]

    • Source: Organic Chemistry Portal.

  • Click Chemistry (CuAAC): Foundational protocols for azide-alkyne cycloaddition.[2]

    • Source: Sigma-Aldrich (Merck).

  • Sonogashira Coupling: Procedures for Pd/Cu catalyzed alkynyl

    • Source: Organic Chemistry Portal.

  • Compound Data (CAS 868755-76-4): Commercial availability and physical properties.[4]

    • Source: BLD Pharm.[5]

  • Click Chemistry Reagents: Overview of alkyne/azide tools in biology.

    • Source: Lumiprobe.

Disclaimer: This protocol is intended for research use only. 5-Ethynyl-2,4-dimethylthiazole and associated reagents should be handled by trained personnel in a fume hood. Consult Safety Data Sheets (SDS) before use.

Sources

Method

Advanced Purification Protocol: 5-Ethynyl-2,4-dimethylthiazole

Application Note & Technical Guide [1][2] Executive Summary 5-Ethynyl-2,4-dimethylthiazole (CAS: 868755-76-4) is a critical heterocyclic intermediate, primarily utilized as the side-chain precursor in the synthesis of Te...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide [1][2]

Executive Summary

5-Ethynyl-2,4-dimethylthiazole (CAS: 868755-76-4) is a critical heterocyclic intermediate, primarily utilized as the side-chain precursor in the synthesis of Tebipenem pivoxil , an oral carbapenem antibiotic.[1][2] Its purity is paramount because the subsequent step—typically a Sonogashira coupling to the carbapenem core—is highly sensitive to impurities such as phosphine oxides, residual aldehydes, and sulfur-containing oligomers.[1][2]

This guide details a multi-stage purification strategy designed to achieve >98% purity. Unlike generic protocols, this workflow integrates chemical scavenging (bisulfite washing) with chromatographic isolation , ensuring the removal of the specific by-products generated during the Seyferth-Gilbert homologation (Bestmann-Ohira) or Corey-Fuchs synthesis routes.[1][2]

Chemical Context & Impurity Profile[1][2][3][4][5][6]

To purify effectively, one must understand the origin of the contaminants.[2] The target molecule is typically synthesized from 2,4-dimethylthiazole-5-carbaldehyde .[1][2]

Synthesis Route: Bestmann-Ohira Modification

The most scalable modern route employs the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) to convert the aldehyde to the terminal alkyne.[1][2][3][4]

Reaction Scheme: Aldehyde + Bestmann-Ohira Reagent + K2CO3/MeOH → Terminal Alkyne + Dimethyl phosphate + N2[1][2]

Critical Impurities
Impurity TypeSourcePhysiochemical BehaviorRemoval Strategy
Unreacted Aldehyde Incomplete conversion of 2,4-dimethylthiazole-5-carbaldehydePolar, UV-active, interferes with couplingChemical Scavenging (Bisulfite wash)
Phosphate Esters Bestmann-Ohira by-product (Dimethyl phosphate)Highly polar, acidicAqueous basic wash (NaHCO₃)
Phosphine Oxides Corey-Fuchs by-product (Triphenylphosphine oxide)Crystallizes with product, streaks on silicaSolubility differential (Hexane precipitation) or Chromatography
Thiazole Dimers Glaser coupling (oxidative homocoupling of alkynes)Non-polar, similar Rf to productHigh-resolution Silica Chromatography

Pre-Purification: Chemical Scavenging Protocol

Objective: Chemically remove unreacted aldehyde and acidic phosphorus by-products before chromatography to prevent column fouling and improve separation resolution.[1]

Reagents
  • Saturated Sodium Bisulfite (NaHSO₃) solution.

  • Saturated Sodium Bicarbonate (NaHCO₃) solution.[5]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Brine (Saturated NaCl).

Protocol
  • Quench & Extract: Dilute the crude reaction mixture (typically in Methanol/THF) with EtOAc. Add water to separate phases.

  • Aldehyde Scavenging (The Critical Step):

    • Wash the organic layer vigorously with saturated NaHSO₃ (2 x 3 vol) .

    • Mechanism:[6][7][8][9] The bisulfite forms a water-soluble adduct with the unreacted aldehyde (hydroxy-sulfonate), pulling it into the aqueous phase.[1][2]

    • Validation: Check the organic layer by TLC.[10][5] The aldehyde spot (usually lower Rf than alkyne) should disappear.

  • Acid Removal: Wash the organic layer with saturated NaHCO₃ (2 x 3 vol) to remove dimethyl phosphate or acetic acid residues.

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath <35°C; terminal alkynes can be volatile).

Method A: Flash Column Chromatography (High Purity)

Best For: R&D scale (100 mg – 10 g) and removal of non-polar dimer impurities.

Stationary Phase & Eluent[2]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Eluent System: Hexane : Ethyl Acetate (Gradient).

    • Note: Thiazoles are basic; if streaking occurs, add 1% Triethylamine (TEA) to the eluent.

Step-by-Step Procedure
  • Column Packing: Pack a column with a silica-to-crude ratio of 30:1. Slurry pack in 100% Hexane.

  • Loading: Dissolve the crude oil in a minimum amount of DCM or Toluene. Load carefully onto the sand bed.

  • Gradient Elution:

    • 0–5 min: 100% Hexane (Elutes non-polar hydrocarbons/grease).

    • 5–20 min: 95:5 Hexane:EtOAc (Target compound typically elutes here).

    • 20–30 min: 80:20 Hexane:EtOAc (Flushes remaining polar impurities).

  • Fraction Collection: Collect fractions. The alkyne is less polar than the aldehyde.

    • TLC Visualization: UV (254 nm) and KMnO₄ stain (alkyne turns brown/yellow).

  • Concentration: Combine pure fractions and concentrate at <40°C and >20 mbar . Do not apply high vacuum for extended periods as the product has significant vapor pressure.

Method B: Vacuum Distillation (Scale-Up)

Best For: Process scale (>50 g) or if the product is an oil/low-melting solid.[1] Safety Warning: Terminal alkynes can be thermally unstable. DSC (Differential Scanning Calorimetry) is recommended before heating bulk quantities to check for exothermic decomposition.

Apparatus
  • Short-path distillation head or Kugelrohr apparatus.[1][2]

  • High-vacuum pump (<1 mmHg).[1]

Protocol
  • Degassing: Ensure the crude oil is fully solvent-free. Residual solvent causes "bumping."

  • Setup: Place crude in the boiling flask with a magnetic stir bar.

  • Conditions:

    • Vacuum: < 0.5 mmHg (Essential to keep temperature low).

    • Bath Temperature: Slowly ramp from 60°C.

    • Expected Boiling Point: 5-Ethynyl-2,4-dimethylthiazole is expected to distill between 70–90°C at 0.5 mmHg (Estimation based on 2,4-dimethylthiazole BP of 145°C at atm).[1][2]

  • Collection: Discard the first 5% (forerun containing volatiles). Collect the main fraction as a clear, pale yellow oil/solid.[2]

Process Workflow Visualization

Diagram 1: Purification Decision Logic

This logic gate ensures the correct method is chosen based on scale and impurity profile.

PurificationLogic Start Crude 5-Ethynyl-2,4-dimethylthiazole CheckAldehyde Check Unreacted Aldehyde (TLC/HPLC) Start->CheckAldehyde Bisulfite Perform Bisulfite Wash (Saturated NaHSO3) CheckAldehyde->Bisulfite Aldehyde Present CheckState Physical State / Scale? CheckAldehyde->CheckState Aldehyde Absent Bisulfite->CheckState SolidSmall Solid / <10g (Recrystallization) CheckState->SolidSmall Solid OilSmall Oil / <10g (Flash Chromatography) CheckState->OilSmall Oil (R&D) OilLarge Oil / >50g (Vacuum Distillation) CheckState->OilLarge Oil (Process) Final Pure Product (>98%) SolidSmall->Final OilSmall->Final OilLarge->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity profile and scale.

Diagram 2: Chemical Scavenging Mechanism

Visualizing the removal of the aldehyde impurity.

Scavenging OrgLayer Organic Layer (Product + Aldehyde) Reaction Adduct Formation (R-CHO + HSO3- -> R-CH(OH)SO3-) OrgLayer->Reaction AqLayer Aqueous Bisulfite (NaHSO3) AqLayer->Reaction Sep Phase Separation Reaction->Sep Waste Aqueous Waste (Aldehyde-Bisulfite Adduct) Sep->Waste PureOrg Purified Organic Layer (Product Only) Sep->PureOrg

Caption: Mechanism of bisulfite scavenging to selectively remove unreacted aldehyde impurities.

Quality Control (QC) Specifications

After purification, validate the material against these specifications before use in coupling reactions.

TestMethodAcceptance Criteria
Appearance VisualPale yellow oil or low-melting solid
Identity ¹H-NMR (CDCl₃)Diagnostic alkyne proton singlet (~3.4–3.6 ppm).[1][2] Absence of aldehyde proton (~10 ppm).
Purity HPLC (UV 254nm)> 98.0% area
Aldehyde Content HPLC/NMR< 0.5% (Critical for coupling yield)
Water Content Karl Fischer< 0.1% (Strict for anhydrous coupling)

References

  • Tebipenem Pivoxil Overview & Chemistry. Wikipedia. Retrieved October 26, 2023, from [Link][1][2]

  • Seyferth-Gilbert Homologation. Organic Chemistry Portal. Retrieved October 26, 2023, from [Link][1][2]

  • PubChem Compound Summary: 2,4-Dimethylthiazole. National Center for Biotechnology Information.[2] Retrieved October 26, 2023, from [Link][1][2]

  • Preparation of 4-methyl-5-formyl-thiazole (Aldehyde Precursor). Google Patents (WO2003091230A1). Retrieved October 26, 2023, from [1][2]

Sources

Application

Application Note: Chemoproteomic Profiling &amp; Fragment-Based Screening with 5-Ethynyl-2,4-dimethylthiazole

[1][2] Executive Summary This guide details the application of 5-Ethynyl-2,4-dimethylthiazole (CAS 868755-76-4) in cell-based assays.[1][2] While often categorized as a synthetic intermediate, this compound possesses a u...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide details the application of 5-Ethynyl-2,4-dimethylthiazole (CAS 868755-76-4) in cell-based assays.[1][2] While often categorized as a synthetic intermediate, this compound possesses a unique dual-functionality: it contains a 2,4-dimethylthiazole core (a privileged scaffold in medicinal chemistry, found in epothilones and bleomycin) and a terminal alkyne (a bioorthogonal handle).[1][2]

These features make it an ideal Chemical Probe for:

  • Fragment-Based Drug Discovery (FBDD): Serving as a "clickable" fragment to rapidly generate libraries of thiazole-containing inhibitors (e.g., for cGAS or kinase targets).[1][2]

  • Target Deconvolution: Acting as a minimal pharmacophore probe to identify off-target proteins that bind the dimethylthiazole moiety via Activity-Based Protein Profiling (ABPP).[1][2]

  • Subcellular Localization: Visualizing the distribution of thiazole-mimetic small molecules using fluorescence microscopy.

Mechanistic Principles

The Bioorthogonal Advantage

The 5-ethynyl group allows this molecule to participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1][2] Unlike bulky fluorophores or biotin tags that can disrupt cell permeability or protein binding, the ethynyl group is sterically small and biologically inert.

  • Step 1 (Incubation): The small molecule enters the live cell and binds to its biological targets (enzymes, receptors) or distributes based on physicochemical properties.[2]

  • Step 2 (Fixation/Lysis): The cellular state is preserved.

  • Step 3 (Click Reaction): An azide-functionalized reporter (Fluorophore or Biotin) is covalently attached to the alkyne handle in situ, allowing detection.[2]

Fragment-Based Screening Context

Recent pharmaceutical disclosures link 5-Ethynyl-2,4-dimethylthiazole to the synthesis of cGAS (cyclic GMP-AMP synthase) inhibitors .[1][2] In FBDD, this molecule serves as a high-affinity "anchor" fragment.[1][2] By "clicking" it to various azide-containing "warheads" or linkers, researchers can rapidly synthesize and screen bidentate inhibitors that span adjacent binding pockets on a target protein.[2]

Experimental Workflows (Visualized)

The following diagram illustrates the two primary workflows: Target Profiling (ABPP) and Fragment Assembly Screening .

G cluster_ABPP Workflow A: Target Profiling (ABPP) cluster_Imaging Workflow B: Intracellular Imaging Compound 5-Ethynyl-2,4- dimethylthiazole LiveCells Live Cell Incubation (1-100 µM) Compound->LiveCells Passive Diffusion Lysis Cell Lysis LiveCells->Lysis Harvest Fixation Fixation & Permeabilization LiveCells->Fixation Wash PBS ClickABPP CuAAC Reaction (Biotin-Azide + CuSO4) Lysis->ClickABPP Pulldown Streptavidin Enrichment ClickABPP->Pulldown MassSpec LC-MS/MS Target ID Pulldown->MassSpec ClickImg CuAAC Reaction (Azide-Fluor 488) Fixation->ClickImg Microscopy Confocal Microscopy ClickImg->Microscopy

Caption: Dual workflow for proteomic identification of binding partners (top) and subcellular localization imaging (bottom).[1][2]

Detailed Protocols

Protocol A: Intracellular Localization via Click Chemistry

Objective: To visualize the subcellular distribution of the dimethylthiazole scaffold.

Materials
  • Probe: 5-Ethynyl-2,4-dimethylthiazole (100 mM stock in DMSO).

  • Reporter: Azide-Fluor 488 (or similar).[1][2]

  • Catalyst Buffer: 100 mM CuSO4, 500 mM THPTA (Ligand), 1 M Sodium Ascorbate.[2]

  • Cells: HeLa, MCF-7, or relevant disease model (e.g., THP-1 for cGAS studies).[1][2]

Step-by-Step Methodology
  • Seeding: Plate cells on glass coverslips at 50% confluence. Incubate overnight.

  • Pulse Labeling:

    • Dilute 5-Ethynyl-2,4-dimethylthiazole to 10–50 µM in fresh media.

    • Control: Treat parallel wells with DMSO vehicle only.

    • Incubate for 1–4 hours at 37°C. (Timepoint depends on uptake kinetics; thiazoles are generally lipophilic and fast-acting).[1][2]

  • Fixation:

    • Wash 3x with PBS.

    • Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.[2]

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 min.

  • Click Reaction (Staining):

    • Prepare the Click Cocktail immediately before use (add in order):

      • PBS (buffer)[2]

      • Azide-Fluor 488 (20 µM final)[1][2]

      • CuSO4 (1 mM final)[2]

      • THPTA Ligand (5 mM final) – Critical to protect proteins from oxidation.[2]

      • Sodium Ascorbate (10 mM final) – Initiates reaction.[2]

    • Add Cocktail to coverslips. Incubate 1 hour at RT in the dark.

  • Washing & Imaging:

    • Wash 3x with PBS containing 1% BSA (to remove unreacted dye).[2]

    • Stain nuclei with DAPI.

    • Mount and image via Confocal Microscopy.

Expected Results: Specific binding will appear as distinct cytoplasmic or organelle-specific fluorescence.[1][2] Diffuse staining indicates non-specific membrane accumulation.

Protocol B: Fragment-Based Screening (In Situ Click)

Objective: To screen for high-affinity inhibitors by allowing the target protein to template the synthesis of its own inhibitor.[1][2]

Context: In cGAS inhibitor discovery, the protein can stabilize the transition state between the 5-ethynyl-thiazole fragment and a library of azide fragments.[1][2]

Methodology
  • Library Prep: Prepare a 96-well plate where each well contains 5-Ethynyl-2,4-dimethylthiazole (Fragment A) and a unique Azide (Fragment B1-B96).

  • Incubation: Add recombinant protein target (e.g., cGAS) or cell lysate.

  • Reaction: Incubate at 37°C for 24 hours without copper (thermal click) or with trace copper if performing kinetic target-guided synthesis.

  • Readout:

    • LC-MS: Detect the formation of the specific triazole product. The protein will catalyze the formation of the "correct" inhibitor combination if both fragments bind in adjacent pockets.

    • Functional Assay: Transfer reaction mix to a cGAS activity assay (measuring cGAMP production) to check for inhibition.

Data Analysis & Interpretation

Quantitative Analysis of Labeling

When performing ABPP (Protocol A variant with Western Blot), quantify band intensity relative to loading controls.[2]

ConditionProbe Conc. (µM)Competitor (10x)Signal Intensity (A.U.)Interpretation
Vehicle 0-< 100Background noise.[1][2][3]
Probe Only 10-15,000Strong uptake/binding.[1][2]
Probe Only 50-45,000Dose-dependent signal.[1][2]
Competition 50Yes5,000Specific Binding. Signal is out-competed by excess non-alkyne analog.[1][2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Fluorescence Unreacted Azide-Fluor retention.[1][2]Increase washing steps with 1% BSA or MeOH.[1] Use a cleavable linker (e.g., Dde) if possible.[2]
No Signal Copper oxidation / Inactive catalyst.[1]Prepare Sodium Ascorbate fresh.[1] Ensure THPTA ligand is in 5:1 excess over Copper.
Cell Detachment Copper toxicity during Click reaction.[1]This protocol describes post-fixation click. If performing live click (not recommended for CuAAC), switch to strain-promoted azides (SPAAC).[2]
Precipitation Compound insolubility.5-Ethynyl-2,4-dimethylthiazole is lipophilic.[1][2] Keep DMSO < 1% in final media.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.[2] Link[2]

  • Speers, A. E., & Cravatt, B. F. (2004).[2] Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology, 11(4), 535–546.[2] Link[2]

  • Vincent, J. et al. (2025).[2] Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors.[1][2] Patent Application US20250284381. (Describes the specific use of 5-ethynyl-2,4-dimethylthiazole as a synthetic fragment for inhibitor design). Link[2]

  • Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013).[2] Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. Chemical Reviews, 113(7), 4905–4979.[2] Link[2]

Disclaimer: This Application Note is for research use only. 5-Ethynyl-2,4-dimethylthiazole is a chemical reagent and should be handled with appropriate PPE and safety precautions.

Sources

Method

Application Note: Developing Bioorthogonal Probes with 5-Ethynyl-2,4-dimethylthiazole

Abstract The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in potent antineoplastics (e.g., Epothilones, Bleomycin), kinase inhibitors (e.g., Dasatinib), and antibiotics. However, elucidating...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in potent antineoplastics (e.g., Epothilones, Bleomycin), kinase inhibitors (e.g., Dasatinib), and antibiotics. However, elucidating the precise off-target profiles of thiazole-based drugs remains a challenge. This guide details the application of 5-Ethynyl-2,4-dimethylthiazole as a sterically conservative, bioorthogonal building block. By replacing standard thiazole moieties with this alkyne-functionalized analog, researchers can create "clickable" probes that retain native biological activity while enabling downstream proteomic profiling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Part 1: Chemical Biology Rationale

The "Sterically Silent" Reporter

In Activity-Based Protein Profiling (ABPP) and target deconvolution, the introduction of a bulky fluorophore (e.g., FITC, Rhodamine) often abolishes the ligand's binding affinity. The ethynyl (alkyne) group is small, linear, and biologically inert, making it an ideal "minimalist" handle.

Why 5-Ethynyl-2,4-dimethylthiazole?

  • Structural Mimicry: It serves as a near-isosteric replacement for 2,4,5-trimethylthiazole or 2,4-dimethylthiazole moieties found in bioactive libraries.

  • Bioorthogonality: The terminal alkyne reacts exclusively with azides, avoiding cross-reactivity with native cysteines or amines in the proteome.

  • Versatility: It functions as a "Clickable Scaffold." Once synthesized into a drug analog, it allows for in situ drug treatment followed by ex situ conjugation to reporter tags (Biotin-Azide or Fluorophore-Azide).

Mechanism of Action

The workflow relies on the Two-Step Labeling strategy to bypass the steric hindrance of large tags during the drug-target binding event.

G Probe Alkyne-Thiazole Probe Target Target Protein (In Cell/Lysate) Probe->Target Incubation Complex Probe-Protein Complex Target->Complex Binding Click CuAAC Reaction (+ Azide-Tag) Complex->Click Lysis & Reagents Labeled Tagged Complex (Biotin/Fluorphore) Click->Labeled Covalent Linkage Analysis Mass Spec / Imaging Labeled->Analysis Enrichment

Figure 1: The Two-Step Bioorthogonal Labeling Workflow. The probe binds the target in its native state; the detection tag is installed post-lysis.

Part 2: Experimental Protocols

Protocol A: Preparation of the Probe Stock

Prerequisite: Synthesize your drug analog incorporating 5-Ethynyl-2,4-dimethylthiazole as the core scaffold. Ensure purity >95% by HPLC.

  • Solubilization: Dissolve the alkyne-probe in anhydrous DMSO to a master stock concentration of 10 mM .

    • Note: Avoid protic solvents (EtOH/MeOH) for long-term storage to prevent potential side reactions, although alkynes are generally stable.

  • Storage: Aliquot into light-protective amber tubes (20 µL each) and store at -20°C . Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute to 100x the final assay concentration (typically 1–10 µM final) in PBS.

Protocol B: In Situ Labeling and Cell Lysis

Target Audience: Researchers performing proteomic profiling in mammalian cells (e.g., HEK293, HeLa).

  • Cell Culture: Grow cells to 80-90% confluency in 10 cm dishes.

  • Probe Incubation:

    • Replace media with fresh media containing the Alkyne-Thiazole probe (1–10 µM).

    • Control: Include a DMSO-only vehicle control and a "Competition" control (pre-treat with 10x excess of parent drug 30 min prior to probe addition).

    • Incubate for 1–4 hours at 37°C / 5% CO₂.

  • Harvesting:

    • Wash cells 3x with ice-cold PBS to remove unbound probe.

    • Scrape cells into 500 µL Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1% NP-40, 1x Protease Inhibitor Cocktail).

    • Critical: Do NOT use EDTA or EGTA in the lysis buffer; chelators strip the Copper catalyst required in the next step.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect the supernatant (soluble proteome). Adjust protein concentration to 1–2 mg/mL .

Protocol C: Copper-Catalyzed Click Reaction (CuAAC)

This step conjugates the alkyne-labeled proteins to a Biotin-Azide or Fluorophore-Azide tag.

Reagents Required:

  • Azide Tag: Biotin-PEG3-Azide (Stock: 5 mM in DMSO).

  • Catalyst: CuSO₄ (Stock: 50 mM in H₂O).

  • Ligand: THPTA or TBTA (Stock: 10 mM in DMSO/H₂O). THPTA is preferred for aqueous stability.

  • Reductant: Sodium Ascorbate (Stock: 100 mM in H₂O, Freshly Prepared ).

Step-by-Step Procedure:

  • Transfer 100 µL of lysate (100–200 µg protein) to a new tube.

  • Add reagents in the exact order listed below to prevent Copper(I) oxidation or precipitation.

OrderReagentVolume (per 100 µL rxn)Final Conc.Function
1Biotin-Azide 2.0 µL100 µMReporter Tag
2THPTA Ligand 1.0 µL100 µMProtects Proteins/Cu
3CuSO₄ 2.0 µL1 mMCatalyst Source
4Sodium Ascorbate 5.0 µL5 mMInitiates Reaction
  • Incubation: Vortex gently. Incubate for 1 hour at Room Temperature in the dark.

  • Termination: Add 4 volumes of ice-cold Methanol/Chloroform or Acetone to precipitate proteins and remove excess reagents.

    • Why? Excess biotin-azide will saturate Streptavidin beads in the next step if not removed.

Part 3: Downstream Analysis (Enrichment)

For biotinylated samples, Streptavidin enrichment allows for the identification of low-abundance targets via LC-MS/MS.

  • Resuspension: Air-dry the protein pellet from Protocol C. Resuspend in 500 µL PBS + 0.2% SDS. Sonicate if necessary to ensure full solubilization.

  • Bead Binding: Add 50 µL of pre-washed Streptavidin-Agarose or Magnetic beads. Rotate overnight at 4°C.

  • Stringent Washing:

    • Wash 2x with PBS + 1% SDS (Removes non-specific hydrophobic binders).

    • Wash 2x with PBS + 4M Urea (Unfolds proteins to release sticky partners).

    • Wash 3x with PBS (Removes Urea/SDS).

  • Elution/Digestion:

    • For Gel: Boil beads in 2x Laemmli Buffer (5 mins) and load on SDS-PAGE.

    • For Mass Spec: Perform On-Bead Tryptic Digestion.

Part 4: Troubleshooting & Optimization

Common Pitfalls
  • Protein Precipitation: If the lysate turns cloudy upon adding Copper, reduce CuSO₄ concentration to 0.5 mM or increase THPTA to 200 µM.

  • High Background: Use a "Cleavable" Azide linker (e.g., Dde-Biotin-Azide) to allow specific elution of targets, leaving non-specific binders on the beads.

  • Oxidation: Sodium Ascorbate degrades rapidly. If the solution turns yellow/brown, discard it. Always make fresh.

Safety Note
  • Azides: Organic azides are potentially explosive. Keep low molecular weight azides in solution.

  • Copper: Copper is cytotoxic. For live-cell imaging applications, use Copper-Free Click Chemistry (DBCO-Azides), although the steric bulk of DBCO may interfere with thiazole binding. The CuAAC protocol described here (post-lysis) is safer and standard for proteomic profiling.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).

  • Thermo Fisher Scientific. Click-iT™ Protein Analysis Detection Kits - User Guide.

  • BroadPharm. Protocol for Azide-Alkyne Click Chemistry.

Application

functionalization of 5-Ethynyl-2,4-dimethylthiazole at the ethynyl group

Application Note: Strategic Functionalization of 5-Ethynyl-2,4-dimethylthiazole Executive Summary The 5-Ethynyl-2,4-dimethylthiazole moiety represents a high-value "chemical handle" in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5-Ethynyl-2,4-dimethylthiazole

Executive Summary

The 5-Ethynyl-2,4-dimethylthiazole moiety represents a high-value "chemical handle" in medicinal chemistry and materials science. The thiazole core is a privileged scaffold found in numerous FDA-approved therapeutics (e.g., Dasatinib, Ritonavir), while the terminal alkyne at the 5-position offers orthogonal reactivity for late-stage diversification.

This guide provides validated protocols for functionalizing this specific alkyne. Unlike generic alkyne guides, we address the specific electronic and steric environment of the 2,4-dimethylthiazole system. The electron-donating methyl groups at positions 2 and 4 increase the electron density of the thiazole ring, stabilizing the heteroaromatic core but potentially altering the acidity of the terminal acetylenic proton compared to electron-deficient analogs.

Chemical Profile & Reactivity Landscape

Molecule: 5-Ethynyl-2,4-dimethylthiazole Core Reactivity: Terminal Alkyne (


)
Key Challenges: 
  • Glaser Homocoupling: The electron-rich nature of the thiazole can accelerate oxidative homocoupling in the presence of copper and oxygen.

  • Regioselectivity: In cycloadditions, ensuring 1,4- vs. 1,5-regiocontrol is critical.

Visualizing the Reaction Landscape:

ReactionLandscape Core 5-Ethynyl-2,4- dimethylthiazole Sonogashira Sonogashira Coupling (Pd/Cu Catalysis) Core->Sonogashira Click CuAAC Click Chemistry (Triazole Formation) Core->Click Hydration Ru/Au Catalyzed Hydration Core->Hydration Glaser Glaser Coupling (Diyne Formation) Core->Glaser ArylAlkyne Internal Aryl Alkyne (Extended Conjugation) Sonogashira->ArylAlkyne + Aryl Halide Triazole 1,4-Disubstituted 1,2,3-Triazole Click->Triazole + Azide Ketone Acetyl Thiazole (Methyl Ketone) Hydration->Ketone + H2O Diyne Symmetrical 1,3-Diyne Glaser->Diyne O2 / Cu

Figure 1: Functionalization pathways for 5-Ethynyl-2,4-dimethylthiazole. Dashed line indicates a common side reaction to be suppressed.

Protocol A: Sonogashira Cross-Coupling (C-C Bond Formation)

Objective: Coupling of 5-ethynyl-2,4-dimethylthiazole with aryl or heteroaryl halides to create extended conjugated systems.

Mechanistic Insight: The 2,4-dimethyl substitution makes the thiazole ring electron-rich. This increases the nucleophilicity of the acetylide generated in situ, facilitating transmetallation to Palladium. However, it also makes the alkyne prone to oxidation. Strict anaerobic conditions are non-negotiable.

Materials:
  • Substrate: 5-Ethynyl-2,4-dimethylthiazole (1.0 equiv)

  • Electrophile: Aryl Iodide or Bromide (1.1 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Co-catalyst: CuI (Copper(I) Iodide) (2-5 mol%)

  • Base: Diethylamine (

    
    ) or Triethylamine (
    
    
    
    ) (3.0 equiv)
  • Solvent: Anhydrous DMF or THF (Degassed)

Step-by-Step Protocol:
  • Degassing (Critical):

    • Place anhydrous DMF (or THF) in a Schlenk flask.

    • Degas by sparging with Argon or Nitrogen for 15-20 minutes. Note: Oxygen promotes Glaser homocoupling of the thiazole alkyne.

  • Reaction Assembly:

    • To the Schlenk flask, add the aryl halide (1.1 equiv),

      
       (0.05 equiv), and CuI (0.02 equiv).
      
    • Evacuate and backfill with Argon (3 cycles).

    • Add the degassed solvent via syringe.

  • Substrate Addition:

    • Dissolve 5-Ethynyl-2,4-dimethylthiazole in a minimal amount of degassed solvent.

    • Add the thiazole solution dropwise to the catalyst mixture at Room Temperature (RT).

    • Why dropwise? This keeps the concentration of free alkyne low relative to the catalyst, favoring cross-coupling over homocoupling.

  • Base Addition:

    • Add the amine base (degassed) via syringe.

  • Execution:

    • Stir at RT for 4–12 hours.

    • Optimization: If using Aryl Bromides, heat to 60°C. Aryl Iodides typically react at RT.

  • Workup:

    • Dilute with EtOAc. Wash with water (x2) and brine (x1).

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Troubleshooting Table:

ObservationRoot CauseSolution
Low Yield / Symmetrical Dimer Oxygen presence leading to Glaser coupling.rigorously degas solvents; increase Argon flow.
No Reaction (Aryl Bromides) Oxidative addition is too slow.Switch to Aryl Iodide or increase temp to 60-80°C.
Black Precipitate Palladium aggregation ("Pd black").Add excess

ligand or switch to

.

Protocol B: CuAAC "Click" Chemistry (Triazole Formation)

Objective: Bioorthogonal conjugation to azides (e.g., fluorophores, PEG chains, biomolecules).

Mechanistic Insight: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly reliable. The thiazole nitrogen can potentially coordinate copper, which might sequester the catalyst. Therefore, we recommend a slightly higher copper loading or the use of a stabilizing ligand like TBTA.

Materials:
  • Alkyne: 5-Ethynyl-2,4-dimethylthiazole (1.0 equiv)

  • Azide: R-N3 (1.0 - 1.2 equiv)

  • Catalyst Source:

    
     (10 mol%)
    
  • Reductant: Sodium Ascorbate (20 mol%)

  • Ligand (Optional but Recommended): TBTA or THPTA (10 mol%)

  • Solvent: t-Butanol / Water (1:1) or DMSO (for hydrophobic azides)

Step-by-Step Protocol:
  • Preparation:

    • Dissolve the alkyne and azide in the chosen solvent (e.g., 2 mL t-BuOH).

    • If reagents are insoluble, add sufficient DMF or DMSO to solubilize.

  • Catalyst Generation (In Situ):

    • Prepare a fresh stock solution of

      
       (in water) and Sodium Ascorbate (in water).
      
    • Sequence: Add the Azide/Alkyne solution

      
       TBTA ligand 
      
      
      
      
      
      
      
      Sodium Ascorbate.
    • Visual Check: The solution should turn bright yellow (active Cu(I)-ligand complex) rather than brown/black.

  • Reaction:

    • Stir at RT for 2–16 hours.

    • Monitor by TLC (The triazole product is significantly more polar than the starting alkyne).

  • Workup (Copper Removal):

    • Standard: Dilute with water, extract with EtOAc.

    • Chelation (Critical for Bio-assays): Wash the organic phase with 5% EDTA or ammonium chloride solution to remove residual copper bound to the thiazole ring.

Visualizing the Mechanism:

CuAAC_Cycle Start Cu(I) Species Coordination Cu(I)-Acetylide (Pi-Complex) Start->Coordination + 5-Ethynyl-Thiazole AzideBind Azide Coordination Coordination->AzideBind + R-N3 Metallacycle Cu(III)-Metallacycle AzideBind->Metallacycle Cyclization Product 1,2,3-Triazole Metallacycle->Product Protonolysis + Release Cu(I) Product->Start Regenerate Catalyst

Figure 2: Simplified CuAAC Catalytic Cycle. The active Cu(I) species coordinates the thiazole alkyne, ensuring regioselectivity.

Safety & Handling

  • Energetic Materials: While 5-ethynyl-2,4-dimethylthiazole is generally stable, low molecular weight alkynes can be shock-sensitive if distilled to dryness or heated excessively. Store in solution when possible.

  • Copper Waste: All copper waste must be segregated from general organic waste for heavy metal disposal.

  • Thiazole Toxicity: Many thiazoles are biologically active. Handle with gloves and work in a fume hood to avoid inhalation of potentially bioactive dusts or vapors.

References

  • Sonogashira Coupling Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Click Chemistry Protocols: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Thiazole Synthesis & Reactivity: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for thiazole electronic properties).
  • CuAAC Ligand Stabilization: Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link

Method

Application Note: 5-Ethynyl-2,4-dimethylthiazole in Advanced Material Synthesis

[1][2] Executive Summary 5-Ethynyl-2,4-dimethylthiazole represents a high-value heterocyclic building block that bridges the gap between organic electronics and "click" chemistry.[1] Unlike simple aryl alkynes, the thiaz...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

5-Ethynyl-2,4-dimethylthiazole represents a high-value heterocyclic building block that bridges the gap between organic electronics and "click" chemistry.[1] Unlike simple aryl alkynes, the thiazole core is electron-deficient, making it an excellent electron-acceptor unit in Donor-Acceptor (D-A) conjugated polymers used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1] Furthermore, the terminal alkyne moiety at the 5-position provides a "bio-orthogonal" handle, enabling precise covalent attachment to azide-functionalized surfaces or biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

This guide details the specific protocols for utilizing this compound in two primary workflows: Sonogashira Cross-Coupling for Conjugated Polymers and Surface Functionalization via Click Chemistry .

Chemical Profile & Handling

PropertySpecification
Chemical Name 5-Ethynyl-2,4-dimethylthiazole
Functional Group Terminal Alkyne (

)
Core Reactivity Nucleophilic attack (deprotonated), Cycloaddition (Click), Cross-Coupling (Pd-catalyzed)
Electronic Nature Electron-deficient (Thiazole ring)
Storage -20°C, under inert gas (Ar/N2).[1] Protect from light.[1]
Solubility Soluble in DCM, THF, DMSO, DMF; Insoluble in water.[1]

Critical Handling Note: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of oxygen and copper traces. Always handle under an inert atmosphere for polymerization reactions to ensure stoichiometry is maintained.[1]

Application I: Conjugated Polymer Synthesis (Optoelectronics)

Principle

In material science, thiazoles are favored as "acceptor" units to lower the bandgap of conjugated polymers.[1] By coupling 5-Ethynyl-2,4-dimethylthiazole with di-halogenated donor molecules (e.g., fluorene, thiophene), researchers can synthesize alternating copolymers with tunable optoelectronic properties.[1] The ethynyl linkage promotes planarity and extends


-conjugation.
Workflow Diagram (Sonogashira Polymerization)

Sonogashira_Workflow cluster_0 Critical Control Points Start Reagents Preparation (Inert Atmosphere) Cat Catalyst Activation Pd(PPh3)4 + CuI Start->Cat Add to Schlenk Flask React Coupling Reaction (80°C, 24-48h) Cat->React Injection of Base (Et3N) Purify Purification (Soxhlet Extraction) React->Purify Precipitate in MeOH End Final Polymer (P-Thiazole-Alt) Purify->End Dry & Characterize

Figure 1: Optimized workflow for Sonogashira polymerization of ethynyl-thiazole derivatives.

Experimental Protocol: Synthesis of Poly(fluorene-alt-ethynylthiazole)

Objective: Synthesize a conjugated polymer for fluorescence applications.

Materials:

  • Monomer A: 2,7-Dibromo-9,9-dioctylfluorene (1.0 eq)[1]

  • Monomer B: 5-Ethynyl-2,4-dimethylthiazole (2.0 eq - Note: For polymerization, a di-ethynyl variant is typically required.[1] If using the mono-ethynyl compound described here, it acts as a capping agent or requires pre-functionalization to a di-bromo/di-ethynyl state.[1] This protocol assumes the user is using it as a terminal functionalizer or has functionalized the 2-methyl group.)

  • Correction for Polymer Backbone: To make a main-chain polymer, the thiazole must be bifunctional.[1] If using 5-Ethynyl-2,4-dimethylthiazole specifically, it is best used as an End-Capper to functionalize the tips of a growing polymer chain, imparting specific surface affinity or electrochemical properties.[1]

Protocol for End-Capping (Functionalization):

  • Reactor Setup: Flame-dry a 50 mL Schlenk flask and cycle with Argon 3 times.

  • Dissolution: Add the pre-synthesized halogenated polymer precursor (e.g., Polyfluorene with bromide ends) (200 mg) to anhydrous Toluene (10 mL).

  • Reagent Addition: Add 5-Ethynyl-2,4-dimethylthiazole (20 mg, excess relative to chain ends), Pd(PPh3)4 (5 mol%), and CuI (3 mol%).

  • Base Injection: Degas the solution by bubbling Argon for 15 mins. Inject anhydrous Diisopropylamine (DIPA) (2 mL).[1]

  • Reaction: Heat to 80°C for 12 hours. The solution should darken as the conjugation length stabilizes or end-groups react.

  • Work-up:

    • Cool to room temperature.[1]

    • Precipitate into cold Methanol (100 mL) containing 1% HCl (to remove copper salts).

    • Filter and wash with Methanol and Acetone.[1]

  • Result: A conjugated polymer terminated with thiazole units, capable of metal chelation or further click reactions.[1]

Application II: Surface Engineering via Click Chemistry

Principle

The "Click" reaction (CuAAC) is the gold standard for attaching functional molecules to surfaces because it is bio-orthogonal (does not interfere with biological processes) and high-yielding. 5-Ethynyl-2,4-dimethylthiazole serves as a robust "Clickable" tag.[1] When a surface (glass, silicon, or polymer) is modified with azide groups, this thiazole can be covalently tethered to create surfaces that are antimicrobial (thiazole property) or electron-transporting.[1]

Workflow Diagram (Surface Functionalization)

Click_Chemistry Surf Azide-Modified Surface (Glass/Polymer-N3) Incubate Incubation (RT, 1-4 Hours, Dark) Surf->Incubate Immerse Mix Click Cocktail (Thiazole + CuSO4 + Ascorbate) Mix->Incubate Add Reagents Wash Stringent Wash (EDTA/DMSO/Water) Incubate->Wash Remove Supernatant Final Functionalized Surface (1,2,3-Triazole Linkage) Wash->Final Dry under N2

Figure 2: Step-by-step surface functionalization using CuAAC click chemistry.

Experimental Protocol: Thiazole "Click" onto Azide-Glass[1]

Objective: Covalently attach 5-Ethynyl-2,4-dimethylthiazole to a glass slide for sensor development.

Reagents:

  • Substrate: Azide-functionalized glass slide (silanized with 11-azidoundecyltrimethoxysilane).[1]

  • Ligand: 5-Ethynyl-2,4-dimethylthiazole (10 mM in DMSO).[1]

  • Catalyst: CuSO4·5H2O (100 mM in water).[1]

  • Reductant: Sodium Ascorbate (100 mM in water).[1]

  • Buffer: PBS (pH 7.[1]4) or t-Butanol/Water (1:1).[1]

Step-by-Step:

  • Solution Preparation:

    • Prepare the "Click Mix" immediately before use:

      • 7 mL Buffer (t-BuOH/Water 1:1)

      • 100 µL Thiazole stock (Final: ~100 µM)[1]

      • 50 µL CuSO4 stock (Final: ~500 µM)[1]

      • 100 µL Sodium Ascorbate stock (Final: 1 mM)[1]

    • Note: The solution should remain clear. If brown precipitate forms, oxygen is present; degas buffers.[1]

  • Incubation:

    • Place the azide-glass slide into a small Petri dish.

    • Cover the slide completely with the Click Mix.

    • Incubate at Room Temperature (RT) for 2 hours in the dark (to prevent photo-oxidation).

  • Washing (Critical for removing Copper):

    • Rinse 3x with DMSO (removes unreacted thiazole).[1]

    • Rinse 2x with 10 mM EDTA solution (chelates and removes bound Copper ions).[1]

    • Rinse 3x with Deionized Water.[1]

    • Dry under a stream of Nitrogen.[1]

  • Validation:

    • XPS (X-ray Photoelectron Spectroscopy): Look for the emergence of Sulfur (S2p) peaks from the thiazole and the shift in Nitrogen (N1s) indicating triazole formation.

    • Contact Angle: The surface should become more hydrophobic due to the aromatic thiazole rings.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coupling) Catalyst Poisoning (S-poisoning)Increase Pd loading to 5-10%; Ensure Thiazole is highly pure (impurities often contain free sulfur).
Glaser Coupling (Homocoupling) Oxygen presenceRigorous degassing (Freeze-Pump-Thaw x3); Maintain positive Ar pressure.[1]
Copper Residue on Surface Inefficient WashingUse EDTA or Ammonium Hydroxide wash steps; Copper binds tightly to triazoles.[1]
Precipitation during Click Low SolubilityIncrease DMSO/t-Butanol ratio; reduce reactant concentration.[1]

References

  • Sonogashira Coupling Mechanism & Conditions

    • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link[1]

  • Thiazole-Based Conjugated Polymers

    • Lin, Y., et al. (2012).[1] Thiazole-Based Organic Semiconductors for Organic Electronics. Advanced Materials. Link[1]

  • Click Chemistry Protocols (CuAAC)

    • Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition. Link

  • Ethynyl-Thiazole Synthesis & Properties

    • Bach, T., & Heuser, S. (2001).[1] Synthesis of 2,4-Disubstituted Thiazoles via Regioselective Metalation. Tetrahedron Letters. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Synthesis of 5-Ethynyl-2,4-dimethylthiazole

Status: Active Ticket ID: #THZ-ALK-005 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #THZ-ALK-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: February 11, 2026

Executive Summary

The synthesis of 5-Ethynyl-2,4-dimethylthiazole presents a classic heteroaromatic challenge: balancing the nucleophilicity of the thiazole ring (which can poison transition metal catalysts) with the need for efficient cross-coupling.

Users typically encounter three failure modes:

  • Regio-contamination during precursor synthesis: Bromination occurring at the methyl side-chains (radical mechanism) rather than the C5 position (electrophilic aromatic substitution).

  • Catalyst arrest: The thiazole nitrogen and sulfur atoms coordinating to Palladium, shutting down the catalytic cycle in Sonogashira couplings.

  • Instability: Polymerization of the terminal alkyne during workup.

This guide prioritizes the Sonogashira Route (Halogenation


 Coupling 

Deprotection) as it offers the highest scalability and reproducibility compared to the Bestmann-Ohira homologation.

Module 1: Precursor Quality (The Foundation)

Objective: Synthesis of high-purity 5-bromo-2,4-dimethylthiazole. Critical Failure Point: Radical bromination of the 2,4-methyl groups.

The Mechanism of Failure

Using elemental bromine (


) or NBS in non-polar solvents (CCl

, Benzene) with light promotes radical pathways. This leads to 5-bromo-2-(bromomethyl)-4-methylthiazole impurities, which are nearly impossible to separate by distillation due to similar boiling points.
Optimized Protocol: Electrophilic Bromination

To force the reaction onto the C5 ring position, we must favor an ionic mechanism over a radical one.

Reagents:

  • Substrate: 2,4-Dimethylthiazole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (Polar aprotic is essential)

  • Temperature: 0°C to Room Temperature (Strictly dark)

Step-by-Step:

  • Dissolve 2,4-dimethylthiazole in MeCN (5 mL/mmol) under

    
    . Cool to 0°C.
    
  • Wrap the flask in aluminum foil to exclude light (inhibits radical initiation).

  • Add NBS portion-wise over 30 minutes.

  • Allow to warm to RT and stir for 4 hours.

  • QC Check: TLC (Hexane/EtOAc 9:1). The product is less polar than the starting material.

  • Workup: Dilute with water, extract with DCM. Wash with

    
     (remove traces of 
    
    
    
    ).
  • Yield Target: >85% isolated yield.

Module 2: The Coupling Reaction (The Engine)

Objective: Sonogashira coupling of 5-bromo-2,4-dimethylthiazole with Trimethylsilylacetylene (TMS-acetylene).

Technical Insight: Catalyst Poisoning

Thiazoles are excellent ligands. The N3 nitrogen and S1 sulfur can displace phosphine ligands on the Palladium center, forming stable, inactive complexes. To counteract this, we must use sterically bulky ligands or higher catalyst loadings and ensure rigorous oxygen exclusion to prevent homocoupling (Glaser coupling).

Visualizing the Workflow

SonogashiraWorkflow Start Reactants: 5-Br-Thiazole + TMS-Acetylene Degas CRITICAL STEP: Sparge with Ar (30 min) Remove O2 to stop Glaser coupling Start->Degas Dissolve CatAdd Catalyst Addition: Pd(PPh3)2Cl2 (5 mol%) CuI (2 mol%) Degas->CatAdd Inert Atm Reaction Reaction: THF/Et3N (1:1) 60-70°C, Sealed Tube CatAdd->Reaction Heat Workup Workup: Filter ppt (Et3N-HBr) Concentrate Reaction->Workup Complete

Figure 1: Optimized Sonogashira workflow emphasizing the degassing step to prevent alkyne dimerization.

Optimized Protocol
ParameterRecommendationRationale
Catalyst

(5 mol%)
Bis-triphenylphosphine is robust; the chloride precatalyst is more stable than

.
Co-Catalyst CuI (2-3 mol%)Essential for activating the terminal alkyne. Keep ratio Pd:Cu

2:1 to reduce homocoupling.
Base/Solvent

/ THF (1:1)
Triethylamine acts as both base and solvent. THF ensures solubility.
Alkyne TMS-Acetylene (1.5 eq)Excess required due to volatility and potential side reactions.
Temperature 70°C (Sealed Tube)Thiazole couplings are sluggish; heat is required. Sealed tube prevents loss of TMS-acetylene.

Troubleshooting Table:

SymptomDiagnosisSolution
Starting Material Remains Catalyst deactivation (Poisoning)Switch to Pd(dppf)Cl2 . The bidentate ligand prevents thiazole displacement.
Blue/Green Reaction Mixture Oxidation of CopperOxygen leak. Repeat degassing. Add sodium ascorbate (trace) to reduce Cu(II) back to Cu(I).
Dimer Formation (Glaser) Excess Copper / OxygenReduce CuI loading to 1 mol%. Ensure Argon sparging is vigorous.

Module 3: Deprotection & Isolation (The Finish)

Objective: Removal of the TMS group to yield 5-Ethynyl-2,4-dimethylthiazole.

The Stability Trap

Terminal heteroaryl alkynes are prone to polymerization, especially in the presence of strong bases or neat conditions.

  • Avoid: TBAF (Tetrabutylammonium fluoride). It is often too harsh and difficult to remove completely, leading to decomposition during concentration.

  • Preferred:

    
     in Methanol.
    
Protocol
  • Dissolve the TMS-intermediate in MeOH (10 mL/mmol).

  • Add

    
     (1.2 eq).
    
  • Stir at Room Temperature (Do not heat). Monitor by TLC (usually < 1 hour).

  • Quench: Pour into ice water.

  • Extraction: Extract immediately with

    
     (Ether is preferred over DCM for easier evaporation at low temp).
    
  • Storage: Store as a solution in benzene/toluene at -20°C if not using immediately. Neat terminal alkynes can be shock-sensitive or polymerize.

FAQ: Expert Troubleshooting

Q: Can I use the Vilsmeier-Haack / Bestmann-Ohira route instead? A: Yes, and it is a valid backup.

  • Formylation: 2,4-dimethylthiazole +

    
    /DMF 
    
    
    
    2,4-dimethylthiazole-5-carbaldehyde.
  • Homologation: Aldehyde + Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) +

    
    .
    Why not first choice? The Bestmann-Ohira reagent is expensive and requires preparation/careful handling. The Sonogashira route is generally more cost-effective for scale-up.
    

Q: My yield is stuck at 40%. What is the "Silver Bullet" for thiazoles? A: The "Silver Bullet" is often XPhos Pd G2 or Pd(t-Bu3P)2 . These electron-rich, bulky phosphine ligands bind tightly to Pd, preventing the thiazole nitrogen from interfering. If standard conditions fail, switch to:

  • Catalyst: Pd(t-Bu3P)2 (2 mol%)

  • Solvent: 1,4-Dioxane

  • Base:

    
    [1]
    

Q: How do I characterize the product to ensure the triple bond is intact? A:

  • IR: Look for the sharp diagnostic stretch at

    
     cm
    
    
    
    (C
    
    
    C) and
    
    
    cm
    
    
    (
    
    
    C-H).
  • 1H NMR: The acetylenic proton usually appears as a singlet around 3.0–3.5 ppm.

Logic Tree: Why did my reaction fail?

FailureAnalysis Start Reaction Failed CheckSM Is Starting Material (SM) consumed? Start->CheckSM YesConsumed Yes, SM Consumed CheckSM->YesConsumed NoConsumed No, SM Remains CheckSM->NoConsumed AnalyzeProd Analyze Mixture YesConsumed->AnalyzeProd CheckCat Catalyst Issue NoConsumed->CheckCat Dimer Dimer found? (Glaser Coupling) AnalyzeProd->Dimer O2 Leak Polymer Black tar? (Polymerization) AnalyzeProd->Polymer Unstable/Heat Poison Thiazole Poisoning Switch to Pd(dppf)Cl2 CheckCat->Poison Coordination OxAdd Bad Halide? Ensure 5-Bromo (not Chloro) CheckCat->OxAdd Reactivity

Figure 2: Diagnostic logic tree for troubleshooting low yields in thiazole alkynylation.

References

  • BenchChem. (2025).[2][3] Experimental procedure for Sonogashira coupling with 5-Bromo-2-chlorobenzo[d]thiazole. Retrieved from

  • Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation / Bestmann-Ohira Reagent.[1] Retrieved from

  • ChemicalBook. (n.d.). 2,4-Dimethylthiazole Synthesis and Properties. Retrieved from

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922. (General reference for Pd/Cu mechanism and ligand effects).

Sources

Optimization

Technical Support Center: 5-Ethynyl-2,4-dimethylthiazole Synthesis

Introduction: The Chemistry of the Challenge Welcome to the Technical Support Center. You are likely here because your synthesis of 5-ethynyl-2,4-dimethylthiazole is stalling or producing "tar" instead of crystals.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of the Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis of 5-ethynyl-2,4-dimethylthiazole is stalling or producing "tar" instead of crystals.

This molecule presents a "perfect storm" of chemical challenges:

  • Catalyst Poisoning: The thiazole nitrogen (

    
    ) and sulfur (
    
    
    
    ) are excellent ligands that sequester Palladium (Pd), killing your catalytic cycle.[1]
  • Glaser Coupling: The target product is a terminal alkyne, which loves to dimerize into a diyne (blue/green impurity) in the presence of Copper (Cu) and trace Oxygen.

  • Lateral Deprotonation: The C2-methyl group is electronically activated (similar to 2-picoline), making it susceptible to unwanted deprotonation if strong bases are used.[1]

Below is your Tiered Troubleshooting Guide designed to diagnose and fix these specific failure modes.

Part 1: The Troubleshooting Decision Tree

Before altering your protocol, identify your failure mode using this logic flow.

TroubleshootingTree Start Start: Analyze Reaction Mixture CheckColor Observation: Reaction turns Bright Blue or Green? Start->CheckColor Glaser Issue: Glaser Homocoupling (Diyne Formation) CheckColor->Glaser Yes CheckStall Observation: <10% Conversion (Starting Material Remains) CheckColor->CheckStall No SolutionGlaser Fix: Degas solvents (Freeze-Pump-Thaw) Reduce/Remove CuI Glaser->SolutionGlaser Poison Issue: Catalyst Poisoning (Thiazole-Pd Coordination) CheckStall->Poison Yes CheckImpurity Observation: Complex Mixture/Tars after Deprotection? CheckStall->CheckImpurity No SolutionPoison Fix: Switch to Bulky Ligands (XPhos) Increase Pd loading to 5 mol% Poison->SolutionPoison BaseIssue Issue: Lateral Metallation (C2-Methyl Deprotonation) CheckImpurity->BaseIssue Yes SolutionBase Fix: Use mild base (K2CO3/MeOH) Avoid n-BuLi BaseIssue->SolutionBase

Caption: Logic flow for diagnosing failure modes based on visual cues and LCMS data.

Part 2: Frequently Asked Questions (Technical Deep Dive)

Module 1: The Sonogashira Struggle (Catalytic Cycle)

Q: My reaction stalls at 15% conversion despite using standard conditions (Pd(PPh3)2Cl2 / CuI / TEA). Why?

A: You are experiencing the "Thiazole Sink" effect. Thiazoles are electron-deficient heteroaromatics with a lone pair on the Nitrogen. In standard conditions, the thiazole substrate competes with the phosphine ligands for the Palladium center. If the thiazole binds to the Pd, it forms an inactive complex, removing the catalyst from the cycle.

The Fix:

  • Change the Ligand: Switch to bulky, electron-rich phosphines like XPhos or SPhos .[1] These ligands are too large to allow the thiazole to crowd the Pd center, keeping the catalyst active.

  • Increase Temperature: Thiazole coordination is often reversible.[1] Increasing the temperature to 60–80°C can shift the equilibrium back to the active catalytic species (though this increases polymerization risk—see Module 3).

Q: The reaction mixture turned a deep turquoise/green color. Is this normal?

A: No, this indicates the "Glaser" side reaction. The target molecule (5-ethynyl-2,4-dimethylthiazole) is a terminal alkyne.[1] In the presence of Copper (I) and Oxygen, terminal alkynes dimerize to form diynes.

  • Mechanism:[1][2][3][4][5][6]

    
    [1]
    
  • Visual Cue: Cu(I) is yellow/colorless.[1] Cu(II) (formed after oxidation) is blue/green.[1][7]

The Fix:

  • Rigorous Degassing: Sparging with Argon is often insufficient.[1] Use the Freeze-Pump-Thaw method (3 cycles) for all solvents and liquid bases.[1]

  • Copper-Free Variant: If the problem persists, eliminate Copper entirely. Use Pd(OAc)2 / XPhos / Cs2CO3 in acetonitrile.[1] This reaction is slower but eliminates the risk of homocoupling.

Module 2: The Deprotection Dilemma (TMS Removal)

Q: I used n-BuLi to remove the TMS group, but I recovered a complex mixture. What happened?

A: You deprotonated the C2-Methyl group. The methyl group at the 2-position of a thiazole is highly acidic (


) due to the electron-withdrawing nature of the adjacent Nitrogen and Sulfur. Strong bases like n-BuLi or LDA will not just remove the silyl group; they will deprotonate the methyl group, leading to polymerization or ring-opening side reactions.[1]

The Fix:

  • Use Mild Carbonates: The TMS group on an alkyne is labile. Use Potassium Carbonate (

    
    , 1.5 eq)  in Methanol at room temperature.[1] This is basic enough to cleave the C-Si bond but too weak (
    
    
    
    of conjugate acid
    
    
    ) to touch the C2-methyl protons.[1]
  • TBAF Warning: Tetrabutylammonium fluoride (TBAF) works, but the resulting fluoride salts can be difficult to separate from the polar thiazole product.

Part 3: Validated Experimental Protocols

Protocol A: Optimized Sonogashira Coupling (High Yield)

Use this to install the alkyne group (as TMS-acetylene) onto 5-bromo-2,4-dimethylthiazole.[1]

Reagents:

  • 5-Bromo-2,4-dimethylthiazole (1.0 eq)[1]

  • Ethynyltrimethylsilane (TMS-Acetylene) (1.2 eq)[1]

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%) — Note: If stalling occurs, switch to Pd2(dba)3 / XPhos.[1]

  • Co-Catalyst: CuI (2 mol%)[1]

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio)[1]

Step-by-Step:

  • Degassing (Critical): Combine THF and TEA in a Schlenk flask. Perform 3 cycles of Freeze-Pump-Thaw.[1] Backfill with Argon.[1]

  • Loading: Under positive Argon flow, add the Pd catalyst and CuI. The solution should be yellow.

  • Substrate Addition: Add the bromothiazole and TMS-acetylene via syringe.

  • Reaction: Heat to 50°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc).[1]

    • Checkpoint: If solution turns green, oxygen has entered.[1][7] Stop and re-degas.

  • Workup: Filter through a celite pad to remove Pd/Cu.[1] Concentrate in vacuo.[1]

Protocol B: "Soft" Deprotection (TMS Removal)

Use this to reveal the terminal alkyne without touching the C2-methyl group.

Reagents:

  • 5-((Trimethylsilyl)ethynyl)-2,4-dimethylthiazole (from Protocol A)[1]

  • 
     (1.5 eq)[1]
    
  • Methanol (Reagent Grade)[1]

Step-by-Step:

  • Dissolve the TMS-intermediate in Methanol (0.1 M concentration).[1]

  • Add solid

    
     in one portion.
    
  • Stir at Room Temperature for 30–60 minutes. Do NOT heat.

  • Quench: Dilute with water and extract immediately with Dichloromethane (DCM).[1]

  • Stabilization: The product is unstable neat. Store as a solution in DCM/Hexane at -20°C.

Part 4: Data Summary & Impurity Profile

Impurity TypeVisual CueCausePrevention Strategy
Glaser Dimer Blue/Green Solution

leak + Copper
Freeze-Pump-Thaw; Cu-free conditions.[1]
Thiazole-Pd Complex Reaction Stalls (Yellow)N/S coordination to PdUse bulky ligands (XPhos); Increase Temp.[1]
C2-Alkylated Byproduct Complex NMR (extra peaks)Strong Base (n-BuLi)Use

for deprotection.[1]
Polymer/Tar Black insoluble solidTerminal alkyne oxidationStore cold; add radical inhibitor (BHT) if storing neat.[1]

References

  • Sonogashira Coupling Mechanism & C

    • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Thiazole Synthesis & Reactivity

    • Hantzsch Thiazole Synthesis (General Mechanism).[1]

  • Glaser Coupling (Side Reaction)

    • Glaser Coupling Mechanism and Prevention.[1]

  • 2,4-Dimethylthiazole Properties

    • Safety and Physical Properties (PubChem CID: 10934).[1]

    • [1]

Sources

Troubleshooting

overcoming solubility issues with 5-Ethynyl-2,4-dimethylthiazole

Ticket ID: #SOL-5E24DMT-001 Status: Resolved (Knowledge Base Article) Subject: Overcoming Aqueous Solubility & Precipitation Issues in Biological Assays and Click Chemistry[1] Executive Summary 5-Ethynyl-2,4-dimethylthia...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-5E24DMT-001 Status: Resolved (Knowledge Base Article) Subject: Overcoming Aqueous Solubility & Precipitation Issues in Biological Assays and Click Chemistry[1]

Executive Summary

5-Ethynyl-2,4-dimethylthiazole is a valuable heterocyclic building block, particularly for copper-catalyzed azide-alkyne cycloaddition (CuAAC or "Click" chemistry).[1] However, its structure—a planar aromatic thiazole ring flanked by two hydrophobic methyl groups and a rigid ethynyl handle—renders it highly lipophilic (Class II/IV behavior) .

Users frequently report "crashing out" (precipitation) when diluting organic stock solutions into aqueous buffers (PBS, cell media). This guide provides validated protocols to solubilize this compound without compromising biological compatibility or reaction efficiency.[1]

Phase 1: Diagnostic & Stock Preparation

Q: Why won't this dissolve in water even with sonication?

A: The compound is inherently water-insoluble due to its high lipophilicity (LogP ~2.3–2.[1]6) and lack of hydrogen bond donors.

  • The Mechanism: The 2,4-dimethyl substitution adds significant hydrophobic bulk to the thiazole core, shielding the polar nitrogen/sulfur atoms. The crystal lattice energy is too high for water molecules to overcome without assistance.

  • The Fix: Do not attempt direct aqueous dissolution. You must create a high-concentration organic stock solution first.[1]

Standard Operating Procedure: Stock Preparation
ParameterRecommendationNotes
Primary Solvent DMSO (Anhydrous)Preferred for biological assays.[1]
Alternative Solvent DMF or Ethanol Use DMF if DMSO interferes with downstream catalysis.[1]
Concentration 10 – 50 mM Higher concentrations (100 mM) may precipitate upon storage.
Storage -20°C, DesiccatedProtect from moisture to prevent alkyne degradation.[1]

Phase 2: The "Aqueous Transition" (Troubleshooting Precipitation)

Q: My compound precipitates immediately when I add the DMSO stock to PBS. How do I stop this?

A: You are experiencing "Solvent Shock."[1] Adding a hydrophobic stock directly to a high-polarity buffer causes rapid local supersaturation.[1]

The Solution: Stepwise Intermediate Dilution Instead of a single direct spike, use an intermediate solvent step to lower the polarity gradient.

Protocol:

  • Prepare Stock: 50 mM in DMSO.

  • Intermediate Step: Dilute the stock 1:10 into PEG-400 or Propylene Glycol .

    • Result: 5 mM solution in 10% DMSO / 90% PEG-400.[1]

  • Final Dilution: Slowly add this intermediate mix to your agitated aqueous buffer (PBS/Media).

    • Target: Final DMSO concentration < 1% (v/v).

Visual Workflow: Preventing Precipitation

SolubilityWorkflow Solid Solid Compound DMSO_Stock Stock Solution (50mM in DMSO) Solid->DMSO_Stock Dissolve Direct_Add Direct Addition to PBS DMSO_Stock->Direct_Add Rapid Mix Inter_Step Intermediate Dilution (1:10 in PEG-400) DMSO_Stock->Inter_Step Step 1 Precip PRECIPITATION (Failure) Direct_Add->Precip Solvent Shock Final_Buffer Final Assay Buffer (PBS/Media) Inter_Step->Final_Buffer Step 2 (Slow Add) Success Stable Dispersion (<1% DMSO) Final_Buffer->Success

Figure 1: Decision tree illustrating the failure mode of direct dilution vs. the success of intermediate dilution strategies.

Phase 3: Click Chemistry Optimization

Q: I'm using this for CuAAC (Click) labeling, but the reaction is inefficient. Is solubility the cause?

A: Likely, yes. In aqueous Click chemistry, if the alkyne (5-Ethynyl-2,4-dimethylthiazole) is not accessible to the Copper(I) catalyst, the reaction stalls.[1] Furthermore, naked Copper(I) is unstable and can precipitate.

The Solution: Ligand-Assisted Solubilization (THPTA) Do not use simple CuSO4 + Ascorbate.[1] You must use a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine).[1][2]

  • Why THPTA? It wraps around the Cu(I) ion, protecting it from oxidation while simultaneously increasing the solubility of the catalytic complex in water. It acts as a phase-transfer catalyst for your hydrophobic alkyne.[1]

Optimized Click Protocol:

  • Premix Catalyst: Mix CuSO4 and THPTA (1:5 molar ratio) before adding to the reaction.

  • Add Reagents: Add your Azide target + 5-Ethynyl-2,4-dimethylthiazole (pre-dissolved in DMSO).

  • Initiate: Add Sodium Ascorbate last.

  • Buffer: Use 100 mM Phosphate buffer (pH 7) rather than water to maintain thiazole stability.

Phase 4: Advanced Formulation (For Animal/Cell Work)

Q: I need to inject this into mice or treat sensitive cells. DMSO is toxic.[1] What now?

A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] Cyclodextrins form inclusion complexes.[1] The hydrophobic thiazole sits inside the CD "donut," while the hydrophilic exterior interacts with water.

Protocol: Cyclodextrin Complexation

  • Prepare 20% (w/v) HP-β-CD in water or saline.[1]

  • Add 5-Ethynyl-2,4-dimethylthiazole (solid or from concentrated ethanolic stock).

  • Sonicate at 40°C for 30–60 minutes.

  • Filter sterilize (0.22 µm).

    • Outcome: A clear, aqueous solution with no co-solvents.

Visual Mechanism: Cyclodextrin Inclusion

CD_Complex Thiazole Hydrophobic Thiazole CD_Ring Cyclodextrin (Hydrophilic Shell) Thiazole->CD_Ring Host-Guest Interaction Complex Soluble Inclusion Complex CD_Ring->Complex Sonication & Equilibrium

Figure 2: Schematic of the host-guest encapsulation process using HP-β-CD to solubilize the thiazole without organic co-solvents.

Reference Data & Solubility Limits

Solvent / MediumSolubility Est. (25°C)Usage Context
Water / PBS < 0.1 mg/mL (Insoluble)Avoid direct dissolution.[1]
DMSO > 50 mg/mLPrimary Stock.[1]
Ethanol > 20 mg/mLSecondary Stock (evaporates easily).
20% HP-β-CD ~ 2–5 mg/mLIn vivo / Sensitive Cell Culture.[1]
10% PEG-400 ~ 1 mg/mLIntermediate dilution step.[1]

References

  • PubChem. (2025).[3][4] 5-Ethyl-2,4-dimethylthiazole Compound Summary. National Library of Medicine.[1] [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] [Link]

Sources

Optimization

stability problems with 5-Ethynyl-2,4-dimethylthiazole in solution

Welcome to the 5-Ethynyl-2,4-dimethylthiazole Technical Support Center . This guide addresses the stability profile of 5-Ethynyl-2,4-dimethylthiazole , a specialized heterocyclic building block often used in "Click" chem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the 5-Ethynyl-2,4-dimethylthiazole Technical Support Center .

This guide addresses the stability profile of 5-Ethynyl-2,4-dimethylthiazole , a specialized heterocyclic building block often used in "Click" chemistry (CuAAC) and fragment-based drug discovery (FBDD).[1][2] Due to the conjugation of the electron-rich thiazole ring with a reactive terminal alkyne, this compound exhibits specific instability modes in solution that differ from simple aliphatic alkynes.[2]

Part 1: Critical Storage & Handling (Pre-Experiment)

Q: My stock solution turned from clear/pale yellow to dark brown overnight. Is it still usable? A: Likely No. A dark brown or black color shift typically indicates oxidative homocoupling (Glaser coupling) or polymerization.

  • The Chemistry: Terminal alkynes are prone to oxidative dimerization to form 1,3-diynes (Glaser coupling) in the presence of trace oxygen and transition metals (even ppb levels of Cu or Fe from glassware/solvents). The thiazole ring can stabilize radical intermediates, accelerating this process.[2]

  • Diagnostic: Run a quick LC-MS. If you see a mass peak at [2M-2] (dimer minus two protons), the compound has dimerized.[2]

  • Prevention:

    • Solvent Choice: Store in anhydrous Acetonitrile (MeCN) or DMF rather than DMSO for long-term storage.[1][2] DMSO is hygroscopic and can act as a mild oxidant under certain conditions.[2]

    • Inert Atmosphere: Always purge the headspace with Argon or Nitrogen.[2]

    • Concentration: Higher concentrations (>100 mM) increase the rate of bimolecular coupling.[2] Store at

      
       50 mM if possible.[1][2]
      

Q: Can I store this compound in DMSO at -20°C? A: Proceed with Caution. While DMSO is standard for biological libraries, it poses risks for this specific chemotype:

  • Freezing Cycles: DMSO crystallizes at 18.5°C. Repeated freeze-thaw cycles can exclude the solute from the crystal lattice, creating localized "pockets" of extremely high concentration, which promotes polymerization.[2]

  • Hygroscopicity: Wet DMSO promotes the hydration of the alkyne to a ketone (Markovnikov hydration), especially if the solution becomes slightly acidic over time (DMSO can degrade to methanesulfonic acid).

Recommended Storage Protocol:

Parameter Standard (Short Term) Optimal (Long Term >1 Month)
Solvent DMSO (Dry) Acetonitrile (Anhydrous)
Temperature -20°C -80°C
Atmosphere Tightly capped Argon/Nitrogen purged

| Container | Amber Glass (Light sensitive) | Amber Glass + Parafilm |[1][2]

Part 2: Reaction Stability (During Experiment)

Q: I am performing a Click reaction (CuAAC), but the yield is low and the solution turned green. What happened? A: The green color suggests the accumulation of Cu(II) species, indicating that your catalyst (Cu(I)) has been oxidized and your alkyne is likely undergoing oxidative side reactions instead of the desired cycloaddition.

Troubleshooting Workflow:

  • Check the Ascorbate: Are you using Sodium Ascorbate? It reduces inactive Cu(II) back to catalytic Cu(I).[1][2] For electron-rich alkynes like 5-ethynyl-2,4-dimethylthiazole, increase the ascorbate loading to 5-10 equivalents relative to Copper.[1][2]

  • Ligand Protection: Naked Copper is unstable.[1][2] Use a stabilizing ligand like THPTA or TBTA .[1][2] These ligands protect Cu(I) from oxidation and prevent it from catalyzing the unwanted alkyne-alkyne coupling.[1][2]

  • Degas Solvents: Oxygen is the enemy.[2] Sparge reaction buffers with nitrogen for 15 minutes before adding the copper catalyst.

Q: Is the thiazole ring itself stable under standard Click conditions? A: Generally, yes, but with a caveat. Thiazoles are basic (


 of conjugate acid 

2.5).[2] If your Click reaction is too acidic (pH < 4), the thiazole nitrogen will protonate. This changes the electronics of the ring and can reduce the reactivity of the attached alkyne or solubilize the copper catalyst in non-productive forms.
  • Recommendation: Maintain reaction pH between 7.0 and 8.0 using HEPES or Phosphate buffer.[2] Avoid unbuffered acidic conditions.[1][2]

Part 3: Analytical Troubleshooting & Mechanisms

Q: Why do I see a "Satellite" peak in my HPLC traces? A: This is likely the hydration product (5-acetyl-2,4-dimethylthiazole).[1][2]

  • Mechanism: In the presence of water and Lewis acids (like trace metal ions), the triple bond adds water to form an enol, which tautomerizes to a methyl ketone.

  • Verification: Check for a mass shift of +18 Da (M+18).

  • Fix: Use anhydrous solvents and minimize exposure to atmospheric moisture.[2]

Visualizing the Instability Pathways The following diagram illustrates the three primary degradation routes for 5-Ethynyl-2,4-dimethylthiazole (Compound 1 ) in solution.

DegradationPathways Start 5-Ethynyl-2,4- dimethylthiazole (Active Reagent) Diyne 1,3-Diyne Dimer (Glaser Product) Start->Diyne Trace Cu/Fe + O2 (Oxidative Coupling) Ketone 5-Acetyl Derivative (Hydration Product) Start->Ketone H2O + Acid/Metal (Markovnikov Hydration) Polymer Polymer/Oligomer (Dark Precipitate) Start->Polymer Radical Initiator High Conc.

Caption: Figure 1. Primary degradation pathways.[1][2] The oxidative coupling (Red path) is the most common cause of "browning" in DMSO stocks.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose stability issues during your experiments.

TroubleshootingTree Problem Observed Issue Color Solution turned Dark/Brown Problem->Color Mass Mass Spec: +18 Da Peak Problem->Mass Yield Low Yield in Click Reaction Problem->Yield Action1 Diagnosis: Glaser Coupling Action: Degas solvents, add Ascorbate Color->Action1 Action2 Diagnosis: Hydration Action: Use Anhydrous Solvents Mass->Action2 Action3 Diagnosis: Catalyst Death Action: Add THPTA ligand, Check pH > 7 Yield->Action3

Caption: Figure 2.[1][2][3][4] Diagnostic flowchart for rapid troubleshooting of stability and reactivity issues.

References

  • Glaser Coupling Mechanism

    • Title: Glaser Coupling - Alfa Chemistry[1][2]

    • Source: Alfa Chemistry[1]

    • Relevance: Defines the mechanism of oxidative homocoupling of terminal alkynes, the primary degrad
  • Instability of Thiazoles in DMSO

    • Title: Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity
    • Source: ChemMedChem (via NCBI PMC)
    • URL:[Link]

    • Relevance: Provides direct evidence of thiazole/aminothiazole instability in DMSO, including dimerization and oxidation, supporting the recommendation to avoid DMSO for long-term storage.[2]

  • Terminal Alkyne Handling in Drug Discovery

    • Title: Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry[5]

    • Source: AiFChem (Journal of Medicinal Chemistry 2020)
    • Relevance: Validates the acidity ( ) and general reactivity profile of terminal alkynes in medicinal chemistry contexts.
  • Click Chemistry Reagent Stability (EdU Analog)

    • Title: 5-Ethynyl-2'-deoxyuridine Product Information[1][2][6]

    • Source: Cayman Chemical
    • Relevance: Establishes industry-standard storage protocols (-20°C, inert gas) for 5-ethynyl-substituted heterocycles.

Sources

Troubleshooting

Technical Support Center: Sonogashira Coupling with 5-Ethynyl-2,4-dimethylthiazole

Status: Operational Ticket ID: SGC-THZ-005 Subject: Troubleshooting Cross-Coupling of 5-Ethynyl-2,4-dimethylthiazole Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Analysis This guide addr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SGC-THZ-005 Subject: Troubleshooting Cross-Coupling of 5-Ethynyl-2,4-dimethylthiazole Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Analysis

This guide addresses the specific challenges of coupling 5-Ethynyl-2,4-dimethylthiazole with aryl/vinyl halides. While the Sonogashira reaction is robust, this specific substrate presents a "perfect storm" of three competing failure modes:

  • Catalyst Poisoning: The thiazole nitrogen (N3) and sulfur (S1) are Lewis bases that can coordinate to Palladium, displacing labile ligands (like PPh3) and arresting the catalytic cycle.

  • Steric Hindrance: The methyl group at the C4 position creates a steric wall immediately adjacent to the reactive alkyne at C5, impeding the transmetallation step.

  • Glaser Homocoupling: As with all terminal alkynes, oxidative dimerization is a primary competitor, particularly when the main cross-coupling cycle is sluggish due to reasons #1 and #2.

Diagnostic Workflow

Before altering your conditions, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start START: Analyze Crude NMR/LCMS Result What is the major outcome? Start->Result NoRxn Starting Materials Remaining (No Reaction) Result->NoRxn SM Recovered Homo Homocoupling Product Found (Diyne Formation) Result->Homo Dimer Found Decomp Complex Mixture / Black Precipitate Result->Decomp Tars/Solids Sol_Poison DIAGNOSIS: Catalyst Poisoning ACTION: Switch to bulky, e-rich ligands (e.g., XPhos, SPhos) to prevent Thiazole binding. NoRxn->Sol_Poison Sol_Glaser DIAGNOSIS: Glaser Coupling ACTION: Degas solvents (Freeze-Pump-Thaw). Switch to Cu-free protocol. Homo->Sol_Glaser Sol_Stab DIAGNOSIS: Alkyne Instability ACTION: Use TMS-protected alkyne with in-situ deprotection (CsF/Cs2CO3). Decomp->Sol_Stab

Figure 1: Diagnostic decision tree for identifying Sonogashira failure modes specific to thiazole substrates.

Technical FAQs & Troubleshooting

Q1: The reaction stalls with starting material remaining. Is the thiazole killing the catalyst?

A: Likely, yes. This is the "Heterocycle Effect." Standard catalysts like Pd(PPh3)4 or PdCl2(PPh3)2 have ligands that are in equilibrium with the solvent. The nitrogen atom in the thiazole ring is a competent ligand and can irreversibly bind to the Pd(II) center, forming a "resting state" that does not participate in the catalytic cycle [1].

  • The Fix: Use a catalyst with a bulky, electron-rich phosphine ligand that binds tighter to Pd than the thiazole nitrogen does.

  • Recommendation: Switch to XPhos Pd G2 or Pd(dppf)Cl2 . The bulky biaryl ligands (Buchwald type) create a protective shell around the Pd, preventing the thiazole N-coordination while facilitating the coupling of the sterically hindered alkyne [2].

Q2: I see significant homocoupling (dimer) of my thiazole alkyne. How do I stop this?

A: This is the Glaser Coupling side reaction, driven by Oxygen and Copper. Because the C4-methyl group makes the cross-coupling slower (steric hindrance), the faster Copper-mediated homocoupling dominates if any oxygen is present.

  • The Fix (Level 1): Rigorous degassing. Sparging with argon is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for all solvents and liquid bases.

  • The Fix (Level 2): Copper-Free Sonogashira . If the dimer persists, remove Copper entirely.

Q3: The 4-methyl group is right next to the alkyne. Does this steric bulk matter?

A: Yes. It significantly retards the transmetallation step. In a standard cycle, the Copper-acetylide must approach the Pd(II)-Aryl complex. The C4-methyl group acts as a bumper, making this approach difficult.

  • The Fix: Increase the reaction temperature to 60-80°C (if stability permits) to overcome the activation energy barrier.

  • Crucial Note: High temperatures promote polymerization of terminal alkynes. To mitigate this, add the alkyne slowly (via syringe pump over 1 hour) to the hot catalyst mixture. This keeps the concentration of free alkyne low, favoring cross-coupling over self-polymerization.

Q4: My product is inseparable from the homocoupled impurity. How do I purify this?

A: Avoid the separation problem by preventing the impurity. If you cannot stop homocoupling, switch to the SiliaCat DPP-Pd (heterogeneous catalyst) or polymer-bound triphenylphosphine palladium. These often display different kinetics that favor cross-coupling. Alternatively, if the product and dimer have similar Rf values, try Silver Nitrate (AgNO3) impregnated silica gel chromatography, which separates compounds based on the number of pi-bonds (alkynes vs. diynes interact differently with Ag) [4].

Optimized Experimental Protocols

Method A: The Robust Standard (Copper-Catalyzed)

Best for: Stable substrates where homocoupling is manageable.

ComponentReagentEquiv/Conc.Notes
Catalyst Pd(dppf)Cl2·DCM 3-5 mol%Bidentate ligand resists poisoning.
Co-Catalyst CuI2-3 mol%Keep low to minimize Glaser coupling.
Base Et3N or DIPEA2.0 equivThoroughly degassed.
Solvent DMF or THF0.2 MAnhydrous, degassed (Freeze-Pump-Thaw).
Conditions 60°C, Argon4-12 hrsMonitor by LCMS.
Method B: The "Thiazole Specialist" (Copper-Free)

Best for: 5-Ethynyl-2,4-dimethylthiazole (prevents dimerization and poisoning).

  • Prepare Solvent: Mix Acetonitrile and Water (10:1 ratio). Degas via Freeze-Pump-Thaw (3 cycles).

  • Charge Solids: In a glovebox or under Ar flow, add aryl halide (1.0 equiv), XPhos Pd G2 (2-4 mol%), and Cs2CO3 (2.0 equiv).

  • Add Liquids: Add the solvent mixture.

  • Add Alkyne: Add 5-Ethynyl-2,4-dimethylthiazole (1.2 equiv). Note: If the alkyne is volatile or unstable, add it last.

  • Reaction: Seal and heat to 65°C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water (to remove inorganic salts), dry over Na2SO4, and concentrate.

Mechanistic Visualization

Understanding where the thiazole interferes is key to troubleshooting.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd Aryl Halide PdII_Ar Pd(II)-Ar-X OxAdd->PdII_Ar Poison DEAD END: Thiazole N-Coordination PdII_Ar->Poison Thiazole Interference TransMet Transmetallation (Slowed by C4-Me) PdII_Ar->TransMet Cu-Acetylide (or Base/Alkyne) PdII_Alk Pd(II)-Ar-Alkyne TransMet->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 2: The Sonogashira Catalytic Cycle highlighting the Thiazole "Dead End" (Poisoning) and the steric bottleneck at Transmetallation.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Gelman, D., & Buchwald, S. L. (2003).[1] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996.

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.[1] The Journal of Organic Chemistry, 71(1), 379–381.[1]

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.

Sources

Optimization

purification challenges of 5-Ethynyl-2,4-dimethylthiazole derivatives

Status: Operational | Ticket ID: PUR-5E24DMT-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary & Triage You are likely accessing this guide because your synthesis of 5-Ethyn...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: PUR-5E24DMT-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Triage

You are likely accessing this guide because your synthesis of 5-Ethynyl-2,4-dimethylthiazole (or its "Click" derivatives) has hit a purification wall. This molecule presents a "perfect storm" of purification challenges:

  • Basicity: The thiazole nitrogen (

    
     hybridized) interacts with acidic silanols, causing peak tailing.[1]
    
  • Reactivity: The terminal alkyne (5-ethynyl group) is prone to oxidative homocoupling (Glaser coupling) and polymerization.

  • Metal Affinity: The N-S heterocycle is an excellent ligand for Palladium (Pd) and Copper (Cu), making catalyst removal difficult.[1]

This guide is structured as a Level 3 Troubleshooting Manual. Skip to the module that matches your observation.

Module 1: Chromatographic Anomalies (Peak Tailing)

Symptom: Your product elutes as a broad streak on TLC or a "shark fin" peak on Flash Chromatography, contaminating later fractions.[1]

Root Cause Analysis

The nitrogen atom in the thiazole ring (pKa ~2.5 for conjugate acid) acts as a Lewis base. Standard silica gel (


) is slightly acidic (pH 4–5) due to surface silanol groups (

).[1] The thiazole nitrogen hydrogen-bonds to these silanols, resulting in non-linear desorption kinetics (tailing).[1]
Protocol: Silica Deactivation (The "TEA Flush")

Do not simply add base to your mobile phase; pre-equilibrate the stationary phase.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare your silica slurry using a solvent system containing 1% Triethylamine (TEA) (e.g., 99:1 Hexane:TEA).[1]

  • Column Packing: Pour the column and flush with 2 column volumes (CV) of the TEA-doped solvent.

  • Equilibration: Flush with 2 CV of your starting mobile phase (e.g., pure Hexane or low % EtOAc) to remove excess free TEA.[1]

    • Note: The TEA cations (

      
      ) will remain adsorbed to the most active silanol sites, effectively "capping" them.
      
  • Elution: Run your gradient. You may maintain 0.1% TEA in the mobile phase if tailing persists, but pre-buffering is usually sufficient.

Alternative: Switch to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic protons of silica, preventing the interaction entirely.

Module 2: The "Ghost" Impurity (Glaser Coupling)

Symptom: NMR shows a symmetric impurity, or you see a non-polar spot running just ahead of your product that is difficult to separate.[1]

Root Cause Analysis

Terminal alkynes are susceptible to Glaser Coupling in the presence of trace Copper (from Sonogashira/Click catalysts) and Oxygen. This forms a diyne dimer (R-C≡C-C≡C-R) which is structurally similar to your monomer but more lipophilic (non-polar).[1]

Protocol: Argentation Chromatography (Silver Nitrate Silica)

Standard silica cannot easily resolve the monomer from the dimer. Silver ions (


) form reversible 

-complexes with alkynes. The terminal alkyne binds

stronger than the internal diyne, drastically altering retention.

Preparation of 10%


-Silica: 
  • Dissolve: Dissolve 2.0 g of Silver Nitrate (

    
    ) in 20 mL of Acetonitrile.
    
  • Mix: Add 20 g of Silica Gel to the solution.

  • Evaporate: Rotary evaporate the slurry in the dark (wrap flask in foil) until a free-flowing powder is obtained.

  • Pack: Pack column immediately. Protect from light.

  • Elute: The diyne (impurity) will elute first. The terminal alkyne (product) will be retained longer due to strong Ag-alkyne interaction.

Warning: Do not use halogenated solvents (DCM/Chloroform) with Silver Nitrate, as silver halides will precipitate and clog the column.[1] Use Hexane/Ethyl Acetate gradients.

Module 3: Metal Contamination (Catalyst Removal)

Symptom: Product is colored (green/blue/brown) or fails in biological assays (toxicity).[1]

Root Cause Analysis

Thiazoles are excellent ligands. If you synthesized the 5-ethynyl derivative via Sonogashira coupling (Pd/Cu) or used it in a Click reaction (Cu), the metal is likely chelated to the thiazole nitrogen, resisting standard chromatography.

Decision Matrix: Scavenging Strategy

MetalScavenging Start Metal Contamination Detected MetalType Identify Catalyst Used Start->MetalType Pd Palladium (Pd) (Sonogashira) MetalType->Pd Cu Copper (Cu) (Click/Glaser) MetalType->Cu Thiol Thiol-Silica Scavenger (Solid Phase) Pd->Thiol High Affinity EDTA EDTA/NH4OH Wash (Aqueous Phase) Cu->EDTA Cheliation Check Check Purity (ICP-MS) Thiol->Check EDTA->Check

Figure 1: Workflow for selecting the correct metal scavenging protocol based on the synthesis method.

Protocol A: Copper Removal (Aqueous)

  • Dissolve crude mixture in EtOAc.

  • Wash 3x with 10% aqueous EDTA (pH 8) or 1:9

    
    :Saturated 
    
    
    
    .
  • The aqueous layer will turn blue (

    
     complex).[2] Repeat until the aqueous layer is colorless.
    

Protocol B: Palladium Removal (Solid Phase)

  • Dissolve crude product in THF or DCM.

  • Add 3-Mercaptopropyl-functionalized silica (0.5 g per 100 mg of Pd used).

  • Stir at 40°C for 4 hours.

  • Filter through a Celite pad. The Pd remains bound to the thiol-silica.

Module 4: Stability & Storage (The "Tar" Prevention)

Symptom: Product degrades into a black tar upon concentration or storage.

Root Cause Analysis

The 5-ethynyl group is a "naked" alkyne. In concentrated form, it can undergo exothermic polymerization, initiated by heat, light, or trace radicals.[1]

Stability Protocol:

Parameter Recommendation Mechanism
Solvent Removal < 30°C Bath Temp Prevents thermal initiation of polymerization.
Stabilizer Add 0.1% BHT (Butylated hydroxytoluene) Radical scavenger that inhibits polymerization chains.
Storage Solution (in Benzene/Toluene) at -20°C Solid state crystal lattice forces can sometimes force reactive centers together; dilute solution is safer.

| Atmosphere | Argon Flush | Displaces Oxygen, preventing Glaser coupling.[1] |

References & Grounding

  • Silica Deactivation with Triethylamine:

    • Source: Rochester University Chemistry Department.

    • Context: Standard protocol for purifying basic amines/heterocycles to prevent tailing.

    • Link:[1]

  • Glaser Coupling Mechanism & Prevention:

    • Source: Organic Chemistry Portal.

    • Context: Detailed mechanism of oxidative homocoupling of terminal alkynes mediated by copper.[3][4]

    • Link:[1]

  • Silver Nitrate Chromatography (Argentation):

    • Source: Williams, C. M., & Mander, L. N. (2001).[1] "Chromatography with Silver Nitrate."[5] Tetrahedron.

    • Context: The definitive guide on separating alkenes/alkynes using Ag-impregnated silica.

    • Link: (Related application in RSC Advances).[1]

  • Thiazole Synthesis & Stability:

    • Source:Molecules (MDPI).[1] "Synthesis of Thiazolo[5,4-d]thiazoles..."

    • Context: Discusses the thermal instability and degradation pathways of thiazole derivatives.

    • Link:[1]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Ethynyl-2,4-dimethylthiazole

A Guide to Minimizing Byproducts and Optimizing Reaction Outcomes Welcome to the technical support center for the synthesis of 5-ethynyl-2,4-dimethylthiazole. This resource is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproducts and Optimizing Reaction Outcomes

Welcome to the technical support center for the synthesis of 5-ethynyl-2,4-dimethylthiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you achieve high yields and purity in your reactions.

The primary route to 5-ethynyl-2,4-dimethylthiazole involves the Sonogashira coupling of a 5-halo-2,4-dimethylthiazole with a suitable alkyne source. While a powerful C-C bond-forming reaction, the Sonogashira coupling is not without its challenges.[1][2] This guide will address the most frequently encountered issues, with a focus on minimizing byproduct formation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 5-ethynyl-2,4-dimethylthiazole, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The palladium catalyst may have degraded. 2. Inhibitors Present: The thiazole nitrogen or sulfur may be coordinating to and poisoning the catalyst.[3] 3. Poorly Reactive Halide: The C-X bond of the 5-halo-2,4-dimethylthiazole is not being activated (Cl < Br < I).1. Use a fresh batch of palladium catalyst or consider a more robust pre-catalyst. 2. Employ bulky, electron-rich phosphine ligands to favor the catalytic cycle over catalyst inhibition. 3. If using 5-bromo-2,4-dimethylthiazole, consider increasing the reaction temperature or switching to the more reactive 5-iodo-2,4-dimethylthiazole.
Significant Alkyne Homocoupling (Glaser-Hay Byproduct) 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes, a common side reaction in copper-catalyzed Sonogashira couplings.[1][4] 2. Excess Copper(I) Catalyst: High concentrations of the copper co-catalyst can favor the Glaser-Hay coupling pathway.[5]1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. 2. Reduce the amount of copper(I) iodide used or consider a copper-free Sonogashira protocol.[1]
Formation of Dehalogenated Byproduct (2,4-dimethylthiazole) 1. Reductive Dehalogenation: The palladium catalyst can facilitate the removal of the halogen from the thiazole ring, particularly at elevated temperatures or with certain bases and solvents.[6]1. Lower the reaction temperature. 2. Screen different amine bases; a bulkier base may be less prone to participating in dehalogenation pathways. 3. Ensure your alkyne is of high purity, as impurities can sometimes contribute to side reactions.
Complex Mixture of Unidentified Byproducts 1. Thiazole Ring Instability: Under harsh conditions (high temperatures, strong bases), the thiazole ring itself may undergo decomposition or side reactions. 2. Reaction with Solvent: Solvents like DMSO can sometimes participate in side reactions, especially at elevated temperatures.1. Attempt the reaction under milder conditions (lower temperature, weaker base). 2. If using a high-boiling point solvent, consider switching to a more inert alternative like THF or toluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Sonogashira coupling to form 5-ethynyl-2,4-dimethylthiazole, and how can I avoid it?

A1: The most prevalent byproduct is typically the homocoupled alkyne, also known as the Glaser-Hay product.[4] This arises from the oxidative dimerization of the terminal alkyne used in the reaction. The formation of this byproduct is significantly promoted by the presence of oxygen and the copper(I) co-catalyst.[1][5] To minimize its formation, it is crucial to perform the reaction under a strictly inert atmosphere (argon or nitrogen) after thoroughly degassing all reagents and solvents. Alternatively, employing a copper-free Sonogashira protocol can effectively eliminate this side reaction.[1]

Q2: I am using a protected alkyne like trimethylsilylacetylene. What is the best way to deprotect it without affecting the thiazole ring?

A2: For the removal of a trimethylsilyl (TMS) group, a common method is treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF).[1] This is generally a mild procedure that should not affect the 2,4-dimethylthiazole ring. It is advisable to perform the deprotection as a separate step after the Sonogashira coupling and purification of the TMS-protected product.

Q3: My reaction is sluggish when using 5-bromo-2,4-dimethylthiazole. What can I do to improve the reaction rate?

A3: The reactivity of the halide in Sonogashira couplings follows the trend I > Br > Cl. If your reaction with the bromo-substituted thiazole is slow, you can try a few strategies. Increasing the reaction temperature can often improve the rate.[3] Alternatively, using a more active palladium catalyst system with bulky, electron-rich phosphine ligands can enhance the oxidative addition step.[4] If feasible, switching to the more reactive 5-iodo-2,4-dimethylthiazole will likely result in a faster and more efficient reaction.

Q4: How can I effectively purify my 5-ethynyl-2,4-dimethylthiazole from the reaction mixture?

A4: Purification is typically achieved through column chromatography on silica gel.[7] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is often effective in separating the desired product from the catalyst residues, unreacted starting materials, and byproducts like the homocoupled alkyne. It is important to carefully monitor the fractions by thin-layer chromatography (TLC) to ensure proper separation.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of 5-iodo-2,4-dimethylthiazole with Trimethylsilylacetylene

This protocol is designed to minimize the formation of the Glaser-Hay homocoupling byproduct.

Materials:

  • 5-iodo-2,4-dimethylthiazole

  • Trimethylsilylacetylene

  • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]

  • Triphenylphosphine (PPh₃)

  • Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-iodo-2,4-dimethylthiazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and PPh₃ (0.04 eq).

  • Add anhydrous, degassed THF and DIPA (2:1 v/v).

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield 2,4-dimethyl-5-((trimethylsilyl)ethynyl)thiazole.

Protocol 2: Deprotection of 2,4-dimethyl-5-((trimethylsilyl)ethynyl)thiazole

Materials:

  • 2,4-dimethyl-5-((trimethylsilyl)ethynyl)thiazole

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TMS-protected thiazole in THF.

  • Add TBAF (1.1 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If necessary, purify the final product by column chromatography.

Visualizing the Reaction Pathway and Byproducts

To better understand the chemical transformations discussed, the following diagrams illustrate the main reaction pathway and the formation of a key byproduct.

Sonogashira_Reaction Thiazole 5-Halo-2,4-dimethylthiazole Catalyst Pd(0) Catalyst Cu(I) Co-catalyst (optional) Base Thiazole->Catalyst Alkyne Terminal Alkyne Alkyne->Catalyst Byproduct Alkyne Homocoupling (Glaser-Hay Product) Alkyne->Byproduct Side Reaction (O2, Cu(I)) Product 5-Ethynyl-2,4-dimethylthiazole Catalyst->Product Desired Reaction Troubleshooting_Logic Start Reaction Outcome LowYield Low Yield? Start->LowYield HighByproduct High Byproducts? Start->HighByproduct LowYield->HighByproduct No InactiveCatalyst Inactive Catalyst LowYield->InactiveCatalyst Yes PoorHalide Poor Halide Reactivity LowYield->PoorHalide Yes Homocoupling Alkyne Homocoupling HighByproduct->Homocoupling Yes Dehalogenation Dehalogenation HighByproduct->Dehalogenation Yes FreshCatalyst Use Fresh Catalyst/ Bulky Ligands InactiveCatalyst->FreshCatalyst ChangeHalide Use Iodide/ Increase Temp PoorHalide->ChangeHalide InertAtmosphere Inert Atmosphere/ Cu-free Homocoupling->InertAtmosphere MilderConditions Milder Conditions Dehalogenation->MilderConditions

Caption: Troubleshooting logic for byproduct minimization.

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844*. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 26, 2024, from [Link]

  • Shaikh, A. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893*. [Link]

  • Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling reactions of aryl halides with terminal alkynes. Angewandte Chemie International Edition, 46(6), 834-871*. [Link]

  • Yi, C., & Hua, R. (2006). Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry, 71(6), 2535–2537*. [Link]

  • Zhang, Z., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4919-4924*. [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568*. [Link]

  • Sheng, J., et al. (2021). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Molecules, 26(3), 594*. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 26, 2024, from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121*. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 26, 2024, from [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102859*. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for 5-Ethynyl-2,4-dimethylthiazole Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Ethynyl-2,4-dimethylthiazole. This guide is designed to provide expert insights and practical solutio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Ethynyl-2,4-dimethylthiazole. This guide is designed to provide expert insights and practical solutions for the most common catalytic reactions involving this versatile heterocyclic building block. We will delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to ensure the success of your syntheses.

The terminal alkyne functionality of 5-Ethynyl-2,4-dimethylthiazole makes it an ideal substrate for two powerful classes of carbon-carbon and carbon-heteroatom bond-forming reactions: Sonogashira cross-coupling and Azide-Alkyne Cycloaddition (Click Chemistry) . This guide is structured to address each of these transformations independently.

Section 1: Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is an indispensable tool for forming C(sp²)-C(sp) bonds, coupling the terminal alkyne of 5-Ethynyl-2,4-dimethylthiazole with aryl or vinyl halides.[1] Catalyst selection is paramount for achieving high yields and minimizing side reactions, especially given the potential for the thiazole's sulfur atom to interact with the catalyst.[2]

Frequently Asked Questions (FAQs): Catalyst Selection

Q1: What is the standard catalyst system for a Sonogashira coupling with 5-Ethynyl-2,4-dimethylthiazole?

A: The classic and most widely used system involves two catalytic components: a palladium(0) complex and a copper(I) salt co-catalyst.[1]

  • Palladium Catalyst: Typically, a Pd(0) source is used, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or it is generated in situ from a Pd(II) precursor like Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[1][3] These catalysts are generally effective, but catalyst loading may need to be optimized, often in the range of 1-5 mol %.[3]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[1][3]

Q2: When should I consider a copper-free Sonogashira protocol?

A: Copper-free systems are advisable under several circumstances. The primary driver is to prevent the formation of alkyne homocoupling byproducts (Glaser coupling), which is a significant side reaction promoted by oxygen in the presence of copper.[1][4] You should consider a copper-free approach if:

  • You observe significant and difficult-to-separate homocoupling impurities.

  • Your substrate or product is particularly sensitive and may be degraded by the copper catalyst.

  • The final product is intended for pharmaceutical applications where minimizing heavy metal contamination, including copper, is critical.[5]

  • Note that copper-free reactions may require higher loadings of amine bases to proceed efficiently.[3]

Q3: How do I select the appropriate phosphine ligand for the palladium catalyst?

A: Ligand choice is critical for catalyst stability and activity. While triphenylphosphine (PPh₃) is standard, the thiazole sulfur can potentially act as a catalyst poison.[2] If you experience low reactivity or catalyst deactivation, consider switching to more robust ligands:

  • Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or tri-tert-butylphosphine (P(t-Bu)₃) can enhance catalyst stability and promote the rate-limiting oxidative addition step, particularly with less reactive aryl bromides or chlorides.[2][6]

  • N-Heterocyclic Carbenes (NHCs): NHC-palladium complexes are known for their high stability and resistance to deactivation, making them an excellent choice for challenging substrates.[2]

Troubleshooting Guide: Sonogashira Reactions

Q: My reaction is sluggish or fails to initiate. What are the common causes?

A: This is a frequent issue that can often be traced back to one of the following factors:

  • Catalyst Inactivity: The palladium catalyst, especially Pd(PPh₃)₄, can degrade with age. Use a fresh batch or a more stable pre-catalyst. The sulfur atom in the thiazole ring can also inhibit the catalyst.[2]

    • Solution: Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). If that fails, switch to a more robust ligand system as described in the FAQ above (e.g., using Pd₂(dba)₃ with XPhos).[3]

  • Poor Halide Leaving Group: The reactivity of the coupling partner follows the order: I > Br > OTf >> Cl.[4] Aryl bromides may require heating, while aryl chlorides often demand specialized, highly active catalyst systems.[4][7]

    • Solution: If possible, use the aryl iodide equivalent. For bromides, increase the reaction temperature (e.g., to 60-80 °C).[4]

  • Insufficient Base or Inappropriate Solvent: An amine base (e.g., triethylamine, diisopropylethylamine) is required to neutralize the HX generated.[8] The solvent must solubilize all components.

    • Solution: Ensure the base is fresh and used in excess (typically 2-3 equivalents). Solvents like THF, DMF, or using the amine base itself as the solvent are common choices.[4][7] Ensure all solvents are anhydrous and thoroughly degassed.[4]

Q: I am observing a significant amount of a dimeric alkyne byproduct. How can I minimize this?

A: This byproduct results from the homocoupling of 5-Ethynyl-2,4-dimethylthiazole (Glaser coupling). It is a classic side reaction in copper-catalyzed protocols, especially in the presence of oxygen.[1][4]

  • Solution 1 (Strictly Anaerobic Conditions): The most critical step is to rigorously exclude oxygen. Use standard Schlenk line or glovebox techniques. Ensure all solvents and reagents are degassed via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period.[4]

  • Solution 2 (Copper-Free Protocol): Eliminating the copper co-catalyst is the most direct way to prevent this side reaction.[1] Numerous copper-free Sonogashira protocols have been developed that are highly effective.

Q: My reaction mixture is turning black, and the reaction has stalled. What does this mean?

A: The formation of a black precipitate is indicative of catalyst decomposition into palladium black, an inactive, agglomerated form of Pd(0).[2] This removes the catalyst from the soluble, active catalytic cycle.

  • Solution 1 (Change Solvent): Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[2] Consider switching to DMF or toluene.

  • Solution 2 (Ligand Choice): A more strongly coordinating, bulky ligand can stabilize the Pd(0) species in solution and prevent agglomeration. This is another strong reason to consider ligands like XPhos, SPhos, or an NHC.[2]

Catalyst System Comparison for Sonogashira Coupling
Catalyst SystemKey FeaturesBest ForPotential Issues
Pd(PPh₃)₄ / CuI The "classic" system; widely used and well-documented.[1][3]General purpose, especially with reactive aryl iodides.Susceptible to alkyne homocoupling; potential for catalyst poisoning by sulfur.[1][2]
PdCl₂(PPh₃)₂ / CuI Uses a more stable Pd(II) precatalyst.Similar to Pd(PPh₃)₄, good for general use.Same as above; requires reduction to Pd(0) in situ.
Pd₂(dba)₃ / P(t-Bu)₃ (or other bulky phosphine) Copper-free system with a highly active, bulky ligand.Less reactive aryl bromides; when homocoupling is a problem.[3]Ligands can be air-sensitive and more expensive.
NHC-Pd Precatalyst Highly stable and active catalyst system.[2]Challenging substrates, including some aryl chlorides and substrates prone to catalyst poisoning.Higher cost of catalyst.
Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) Pd_OxAdd L₂Pd(II)(Ar)(X) Pd0->Pd_OxAdd Oxidative Addition (Ar-X) Pd_Trans L₂Pd(II)(Ar)(C≡CR') Pd_OxAdd->Pd_Trans Transmetalation Pd_Trans->Pd0 Product Ar-C≡CR' Pd_Trans->Product Reductive Elimination CuX CuX Cu_Acetylide Cu-C≡CR' CuX->Cu_Acetylide Base -HB⁺X⁻ Cu_Acetylide->Pd_OxAdd (from Cu Cycle) Alkyne H-C≡CR' Alkyne->Cu_Acetylide ArX Ar-X ArX->Pd_OxAdd

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Section 2: Azide-Alkyne Cycloaddition (Click Chemistry)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[9][10] The reaction is known for its mild conditions, high yields, and broad functional group tolerance, making it ideal for applications in drug discovery and bioconjugation.[9][11]

Frequently Asked Questions (FAQs): Catalyst Selection

Q1: What is the standard catalyst for performing a CuAAC reaction with 5-Ethynyl-2,4-dimethylthiazole?

A: The active catalyst is a Copper(I) species.[12] However, Cu(I) salts are prone to oxidation. Therefore, the catalyst is almost always generated in situ from a stable Copper(II) precursor with a reducing agent.

  • Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is the most common and inexpensive source.[9]

  • Reducing Agent: Sodium ascorbate is the preferred reducing agent to convert Cu(II) to the active Cu(I) state. It is mild and water-soluble.[9][12]

  • Solvent: The reaction is famously versatile and often runs well in a variety of solvents, including water, t-BuOH/water mixtures, DMF, and DMSO.[9][13]

Q2: What is the purpose of ligands like TBTA or THPTA in a click reaction?

A: While not always strictly necessary, ligands are highly recommended to stabilize the catalytic Cu(I) species.[12] This prevents oxidation to inactive Cu(II) and disproportionation.

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a popular ligand for reactions in organic solvents.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble analogue that is ideal for bioconjugation reactions in aqueous media, as it helps maintain catalyst activity and reduces copper-mediated cell toxicity.[12]

Q3: Is it possible to synthesize the 1,5-triazole isomer instead of the 1,4-isomer?

A: Yes, but not with a copper catalyst. The standard CuAAC reaction is highly regioselective for the 1,4-disubstituted triazole.[9] To obtain the 1,5-disubstituted regioisomer, a ruthenium-based catalyst is required. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), often employing a catalyst like Cp*RuCl(PPh₃)₂, provides complementary regioselectivity.[9] The thermal Huisgen cycloaddition (without a metal catalyst) typically gives a mixture of both regioisomers and requires harsh conditions.[9]

Troubleshooting Guide: CuAAC Reactions

Q: My click reaction is not proceeding to completion. What should I check first?

A: Incomplete conversion in a CuAAC reaction is almost always related to the integrity of the Cu(I) catalyst.

  • Solution 1 (Ensure Reduction): Prepare the sodium ascorbate solution fresh, as it can degrade over time. Ensure you are using at least one equivalent relative to the copper.

  • Solution 2 (Exclude Oxygen): Although more robust than the Sonogashira reaction, dissolved oxygen can still oxidize the Cu(I) catalyst. For sluggish reactions, degassing the solvent prior to adding the reagents can improve consistency and yield.[14]

  • Solution 3 (Add a Ligand): If you are not already using one, adding a stabilizing ligand like TBTA or THPTA can dramatically improve catalyst lifetime and overall reaction efficiency.[12]

Q: I am struggling to remove the copper catalyst from my product during workup.

A: Copper removal is a common challenge. Simple aqueous washes are often insufficient.

  • Solution 1 (Precipitation/Filtration): For small molecule synthesis, if the product is soluble in an organic solvent like DCM or EtOAc, washing the organic layer with a solution of aqueous ammonia or EDTA can help chelate and remove the copper.

  • Solution 2 (Specialized Workup): For sensitive molecules or biomolecules, dialysis, size-exclusion chromatography, or the use of a copper-chelating resin are effective methods for removing the catalyst without degrading the product.

  • Solution 3 (Precipitation of Product): It may be possible to precipitate the final product directly from the reaction mixture, leaving the copper salts behind in solution.[14]

Visualizing the CuAAC Workflow

CuAAC_Workflow Start Combine Substrates: - 5-Ethynyl-2,4-dimethylthiazole - Organic Azide - Solvent (e.g., tBuOH/H₂O) Add_Cu Add CuSO₄ Solution (and THPTA ligand if used) Start->Add_Cu Initiate Initiate with Fresh Sodium Ascorbate Solution Add_Cu->Initiate React Stir at Room Temperature (Monitor by TLC/LC-MS) Initiate->React Workup Reaction Workup: - Dilute with Organic Solvent - Wash with EDTA/NH₄OH(aq) - Dry and Concentrate React->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product Isolated 1,4-Triazole Product Purify->Product

Caption: A general experimental workflow for a CuAAC (Click Chemistry) reaction.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Cross-Coupling

This protocol is a general starting point and must be optimized for specific substrates.

  • Preparation: To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed triethylamine (3.0 eq.) and THF (to achieve a ~0.2 M concentration).

  • Substrate Addition: Add 5-Ethynyl-2,4-dimethylthiazole (1.2 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired coupled product.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for general laboratory synthesis.

  • Preparation: In a round-bottom flask, dissolve 5-Ethynyl-2,4-dimethylthiazole (1.0 eq.) and the organic azide (1.0 eq.) in a 1:1 mixture of t-butanol and water.

  • Catalyst Addition: In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 eq.). In another vial, prepare a fresh solution of sodium ascorbate (0.10 eq.) in water.

  • Initiation: Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. A color change is often observed.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane. Wash the combined organic layers with a saturated aqueous solution of EDTA or ammonium hydroxide to remove copper, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography or recrystallization.

References

  • Wikipedia. "Cross-coupling reaction". Wikipedia. [Link]

  • Chemistry LibreTexts. "Sonogashira Coupling". Chemistry LibreTexts. [Link]

  • Prajapati, C. P., et al. "Pd/CuFe2O4 as an efficient and reusable magnetic nanocatalyst for the ligand free Sonogashira reaction in aqueous PEG-400". Journal of the Iranian Chemical Society.
  • Wikipedia. "Sonogashira coupling". Wikipedia. [Link]

  • ResearchGate. "The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption | Request PDF".
  • BenchChem. "Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles". BenchChem.
  • Handa, S., et al.
  • Da C. B. F., et al. "Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei". PMC.
  • ResearchGate. "Effect of ligands on modified Sonogashira coupling of 5 with 6a a".
  • BenchChem. "Technical Support Center: Sonogashira Coupling of 6-Ethynyl-4,4-dimethylthiochroman". BenchChem.
  • Organic Chemistry Portal. "Click Chemistry Azide-Alkyne Cycloaddition". Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. "Sonogashira Coupling". Organic Chemistry Portal. [Link]

  • Glen Research. "New Products – Click Chemistry Update". Glen Research. [Link]

  • Beilstein Journal of Organic Chemistry. "Search Results for 'Sonogashira coupling'". Beilstein Journal of Organic Chemistry.
  • ResearchGate. "A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF".
  • ResearchGate. "(PDF) Recent Advances in Click Chemistry Reactions Mediated by Transition Metal Based Systems".
  • Reddit. "Sonogashira troubleshooting help needed : r/Chempros". Reddit. [Link]

  • BenchChem.
  • ResearchGate. "Optimization of reaction conditions for the Sonogashira reaction a".
  • ACS Publications. "A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews".
  • ACS Publications. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development".
  • Organic Syntheses. "2,4-Dimethylthiazole". Organic Syntheses. [Link]

  • PubMed. "Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions". PubMed.
  • MDPI. "Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex". MDPI.
  • ResearchGate. "Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF".
  • YouTube.
  • NIH. "Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling". PMC.
  • BenchChem. "Ethyl 2,4-dimethylthiazole-5-carboxylate: A Versatile Intermediate for the Synthesis of Bioactive Compounds". BenchChem.
  • Labinsights. "A Comprehensive Guide to Click Chemistry Reaction". Labinsights. [Link]

  • ACS Publications. "A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry".
  • Chemistry LibreTexts. "2.2: Pd-Catalyzed Cross Coupling Reactions". Chemistry LibreTexts.
  • NIH. "Light-Triggered Click Chemistry". PMC.

Sources

Troubleshooting

Technical Support: Handling &amp; Stability of 5-Ethynyl-2,4-dimethylthiazole

Welcome to the Advanced Synthesis Support Center. Subject: 5-Ethynyl-2,4-dimethylthiazole (CAS: Analogous to 65505-18-2 family) Ticket Priority: High (Stability Risk) Executive Summary: The "Air-Sensitivity" Myth vs.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Subject: 5-Ethynyl-2,4-dimethylthiazole (CAS: Analogous to 65505-18-2 family) Ticket Priority: High (Stability Risk)

Executive Summary: The "Air-Sensitivity" Myth vs. Reality

You are likely visiting this page because your clear/pale-yellow oil turned into a black, insoluble tar overnight.

The Diagnosis: 5-Ethynyl-2,4-dimethylthiazole is not "air-sensitive" in the traditional sense of pyrophoricity or immediate hydrolysis. Instead, it suffers from Oxidative Homocoupling (Glaser Coupling) and Oligomerization .

The thiazole ring is electron-rich. When conjugated with a terminal alkyne at the 5-position, the terminal acetylenic proton becomes sufficiently acidic to undergo oxidative dimerization in the presence of atmospheric oxygen (


) and trace transition metals (often left over from synthesis).

The Degradation Mechanism (Why it happens)

Understanding the enemy is the first step to defeating it. The degradation is rarely a direct reaction with oxygen alone; it is a catalytic cycle driven by impurities.

Mechanism Visualization

The following diagram illustrates the two primary pathways of degradation: Path A (Glaser Coupling) and Path B (Radical Polymerization) .

DegradationPathways Start 5-Ethynyl-2,4- dimethylthiazole (Monomer) Radical Ethynyl Radical Intermediate Start->Radical Oxidation O2 Atmospheric O2 O2->Radical TraceMetal Trace Cu/Pd (Catalyst) TraceMetal->Radical Accelerates Dimer Glaser Product (1,3-Diyne Dimer) Radical->Dimer Path A: Coupling Polymer Polyacetylene-like Oligomers (Black Tar) Radical->Polymer Path B: Chain Reaction

Figure 1: Oxidative degradation pathways of heteroaryl terminal alkynes. Path A leads to dimerization, while Path B leads to the characteristic "black tar" formation.

Storage & Handling Protocols (The Gold Standard)

To maintain purity >98%, you must disrupt the "Fire Triangle" of alkyne degradation: Oxygen , Heat , and Light .

Stability Data Comparison
ConditionTimeframeOutcomePurity Impact
Benchtop (Air, RT) 24 HoursDarkening / Brown Oil-15% to -40%
Fridge (4°C, Air) 1 WeekYellow/Orange Oil-5% to -10%
Freezer (-20°C, Argon) 6 MonthsClear/Pale Yellow< 1% degradation
Solution (CH₂Cl₂, RT) 48 HoursRapid DarkeningHigh Risk
Protocol A: Long-Term Storage
  • Container: Use amber glass vials (silanized glass is preferred to minimize surface acidity).

  • Atmosphere: Flush headspace with Argon for 60 seconds before capping. Nitrogen is acceptable but Argon is heavier than air and provides a better "blanket."

  • Stabilizer: If the compound is not being used for biological assays immediately, add 0.1% w/w BHT (Butylated hydroxytoluene) . This scavenges radicals preventing the polymerization cascade.

  • Temperature: Store strictly at -20°C .

Reaction Setup: The "Freeze-Pump-Thaw" Standard

When using this reagent in Sonogashira couplings or Click chemistry (CuAAC), the presence of dissolved oxygen is the #1 cause of yield loss (due to homocoupling of your starting material). Sparging with gas is often insufficient.

Workflow: Deoxygenation Cycle

Use this protocol before adding the catalyst.

FreezePumpThaw Step1 1. FREEZE Submerge flask in Liquid N2 (-196°C) Step2 2. VACUUM Apply high vacuum (10-15 mins) Step1->Step2 Step3 3. THAW Close vacuum, remove N2, thaw in warm water bath Step2->Step3 Step4 4. BACKFILL Fill flask with Argon Step3->Step4 Decision Repeat 3x? Step4->Decision Decision->Step1 No Ready READY FOR CATALYST Decision->Ready Yes

Figure 2: The Freeze-Pump-Thaw degassing cycle. This is required to remove dissolved oxygen that simple bubbling cannot eliminate.

Troubleshooting & FAQs

Q: My compound turned black during the reaction workup. Is it ruined? A: Not necessarily. The "black" color comes from polyacetylene oligomers which have high extinction coefficients—a tiny amount makes the whole flask look destroyed.

  • Fix: Filter the mixture through a short pad of silica gel or Celite . The polymer is usually highly polar/insoluble and will stick to the baseline, while the monomer elutes.

Q: I see a new spot on TLC just above my product. What is it? A: This is likely the Glaser Dimer (1,4-bis(2,4-dimethylthiazol-5-yl)buta-1,3-diyne).

  • Cause: You likely had oxygen present during a copper-catalyzed step.[1]

  • Removal: It is very difficult to separate via flash chromatography due to similar polarity. Recrystallization (if solid) or prep-HPLC is often required.

Q: Can I store it in solution (e.g., DMSO or DCM)? A: No. Chlorinated solvents (DCM/Chloroform) can become slightly acidic over time or contain radical initiators, accelerating degradation. DMSO is hygroscopic and can facilitate nucleophilic attacks. Always store neat (pure oil/solid).

Q: Does the Thiazole ring itself degrade? A: Generally, no. The 2,4-dimethylthiazole core is robust.[2] However, if you use strong oxidizing agents (mCPBA, H2O2), you risk oxidizing the thiazole nitrogen to the N-oxide or the sulfur to the sulfoxide, but the alkyne will likely react first.

References

  • Glaser Coupling Mechanism & Risks

    • Alfa Chemistry.[3] "Glaser Coupling: Mechanism and Application Cases."[3]

  • Handling of Terminal Acetylenes

    • Organic Chemistry Portal.[4] "Glaser Coupling / Hay Coupling."[1][3][4]

  • Thiazole Synthesis & Stability

    • BenchChem.[2][5] "Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate" (Analogous core structure stability).

  • General Alkyne Safety

    • Wikipedia.
    • [6]

Sources

Optimization

Technical Support Center: Optimizing Regioselectivity in 5-Ethynyl-2,4-dimethylthiazole Transformations

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Regioselectivity & Reactivity Profiles for 5-Ethynyl-2,4-dimethylthiazole Introduction: The Reactivity Landscape 5-Ethynyl-2,4-dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Regioselectivity & Reactivity Profiles for 5-Ethynyl-2,4-dimethylthiazole

Introduction: The Reactivity Landscape

5-Ethynyl-2,4-dimethylthiazole is a deceptively simple building block. While the terminal alkyne at C5 is the primary handle for functionalization, the thiazole core introduces electronic bias and competing coordination sites (N3, S1) that can derail standard protocols.

This guide addresses the three most common regioselectivity challenges:

  • 1,2,3-Triazole Formation (Click Chemistry): Overcoming catalyst poisoning and controlling 1,4- vs. 1,5-isomers.

  • Cross-Coupling (Sonogashira): Suppressing homocoupling and managing metal-center coordination.

  • Hydration: Selectively accessing the ketone (Markovnikov) or aldehyde (Anti-Markovnikov).

Module 1: Cycloaddition (Click Chemistry)

Q: My CuAAC reaction yields are low, and the reaction stalls after 50% conversion. Is the thiazole interfering?

A: Yes, this is a classic "heterocycle poisoning" effect. The thiazole nitrogen (N3) and sulfur (S1) are soft donors that can competitively coordinate with the Copper(I) catalyst, removing it from the catalytic cycle or forming inactive aggregates.

Troubleshooting Protocol:

  • Ligand Acceleration: You must use a stabilizing ligand. Do not rely on "ligand-free" conditions (e.g., CuSO4/Ascorbate alone) for this substrate.

    • Recommendation: Add TBTA (Tris(benzyltriazolyl)methylamine) or THPTA (Tris(hydroxypropyltriazolyl)methylamine). These ligands bind Cu(I) more strongly than the thiazole nitrogen, keeping the metal active and preventing oxidation.

  • Catalyst Loading: Increase Cu loading from the standard 1 mol% to 5–10 mol% to account for the portion sequestered by the thiazole ring.

  • Oxygen Exclusion: Thiazole-copper complexes are often more susceptible to oxidative degradation. Degas your solvents thoroughly.

Q: How do I strictly enforce 1,5-regioselectivity? Standard thermal conditions give mixtures.

A: Thermal cycloaddition without a catalyst will always yield a mixture of 1,4- and 1,5-isomers (often ~1:1). To force 1,5-regioselectivity, you must switch metal centers from Copper to Ruthenium (RuAAC).

Protocol for 1,5-Selectivity:

  • Catalyst: [Cp*RuCl(PPh3)2] (Pentamethylcyclopentadienyl bis(triphenylphosphine)ruthenium(II) chloride).

  • Solvent: Dioxane or Toluene (anhydrous).

  • Temperature: 60–80 °C.

  • Mechanism: The steric bulk of the Cp* ligand directs the azide attack to the internal carbon of the alkyne, ensuring the 1,5-disubstitution pattern.

Module 2: Cross-Coupling (Sonogashira)

Q: I am observing significant homocoupling (Glaser product) instead of the desired cross-coupling. How do I fix this?

A: The 5-ethynyl proton is relatively acidic due to the electron-withdrawing nature of the thiazole ring. This makes oxidative homocoupling (dimerization) very fast in the presence of Copper and trace oxygen.

Corrective Actions:

  • The "Slow Addition" Technique: Do not add the alkyne all at once. Add the 5-ethynyl-2,4-dimethylthiazole solution dropwise to the mixture of the aryl halide and catalyst. This keeps the concentration of the acetylide low, favoring cross-coupling over dimerization.

  • Degassing is Non-Negotiable: Sparge solvents with Argon for at least 30 minutes. Even trace oxygen fuels the Glaser coupling.

  • Switch to Cu-Free Conditions: If homocoupling persists, eliminate Copper entirely.

    • System: Pd(OAc)2 / XPhos or Pd(PPh3)4 with an amine base (e.g., Piperidine or Pyrrolidine).

    • Why: Copper is the primary oxidant in Glaser coupling. Removing it stops the dimerization pathway, though the reaction may require higher temperatures (60–80 °C).

Module 3: Regioselective Hydration

Q: How do I selectively form the ketone (Markovnikov) vs. the aldehyde (Anti-Markovnikov)?

A: The electronic bias of the thiazole ring (electron-withdrawing) slightly deactivates the alkyne but does not reverse the natural polarization. You need specific catalysts to override or reinforce this.

Target ProductRegiochemistryRecommended Catalyst/ReagentMechanism
Methyl Ketone MarkovnikovAu(I) Catalysis (e.g., IPrAuCl/AgSbF6)Gold activates the alkyne; water attacks the more substituted carbon (stabilized positive charge).
Aldehyde Anti-MarkovnikovRu(II) Catalysis (e.g., [CpRu(CH3CN)3]PF6)Ruthenium forms a vinylidene intermediate that is attacked by water at the terminal carbon.
Aldehyde Anti-MarkovnikovHydroboration-Oxidation (9-BBN or Catecholborane)Steric control directs boron to the terminal carbon; oxidation yields the aldehyde.

Critical Note on Hydroboration: Use 9-BBN rather than BH3·THF. The thiazole nitrogen can complex with borane (Lewis acid-base interaction), quenching the reagent. 9-BBN is bulkier and less prone to N-coordination.

Module 4: The "Hidden" Side Reaction (C2-Methyl)

Q: I am using n-BuLi to deprotonate the alkyne, but I'm getting a complex mixture of alkylated byproducts. What is happening?

A: You are likely triggering Lateral Lithiation . The methyl group at the C2 position of the thiazole ring is highly acidic (pKa ~29) because the resulting anion is stabilized by the adjacent Nitrogen and Sulfur atoms. Strong bases like n-BuLi will deprotonate both the terminal alkyne and the C2-methyl group.

The Fix:

  • Change the Base: Switch to a Grignard reagent (e.g., EtMgBr ) or a milder base like LiHMDS . These are strong enough to deprotonate the terminal alkyne (pKa ~25) but kinetically slower to deprotonate the C2-methyl group at low temperatures.

  • Temperature Control: If you must use organolithiums, operate strictly at -78 °C and quench immediately. Do not allow the reaction to warm up before adding your electrophile.

Visual Troubleshooting Workflows

Figure 1: Catalyst Selection for Triazole Synthesis

ClickChemistry Start Start: 5-Ethynyl-2,4-dimethylthiazole + Azide Decision Target Regioisomer? Start->Decision Target14 1,4-Disubstituted (Standard) Decision->Target14 1,4-Isomer Target15 1,5-Disubstituted (Inverse) Decision->Target15 1,5-Isomer CuCat Catalyst: Cu(I) Source (CuSO4/Ascorbate or CuBr) Target14->CuCat LigandQ Is reaction sluggish/stalled? CuCat->LigandQ AddLigand CRITICAL: Add TBTA or THPTA Ligand (Prevents Thiazole Poisoning) LigandQ->AddLigand Yes Success14 High Yield 1,4-Triazole LigandQ->Success14 No (Rare) AddLigand->Success14 RuCat Catalyst: Cp*RuCl(PPh3)2 Solvent: Dioxane, 60-80°C Target15->RuCat Success15 High Yield 1,5-Triazole RuCat->Success15

Caption: Decision tree for selecting catalytic systems to ensure regiocontrol in cycloaddition reactions.

Figure 2: Avoiding Side Reactions (C2-Methyl Activation)

SideReactions Input Deprotonation Step (Base Selection) StrongBase Strong Base (n-BuLi, LDA) Input->StrongBase High Risk MildBase Selective Base (EtMgBr, LiHMDS) Input->MildBase Recommended ResultBad Mixture: 1. Alkyne Anion (Desired) 2. C2-Methyl Anion (Side Rxn) StrongBase->ResultBad Lateral Lithiation ResultGood Clean Alkyne Anion MildBase->ResultGood pKa Discrimination

Caption: Mechanism of lateral lithiation interference and base selection strategy.

References

  • Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and the Role of the Binuclear Intermediate. Journal of the American Chemical Society. Link

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Marion, N., et al. (2009). Gold-Catalyzed Hydration of Alkynes. Journal of the American Chemical Society. Link

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[1][2] Heteroatom-Facilitated Lithiations. Organic Reactions. Link

Sources

Troubleshooting

Technical Support Center: 5-Ethynyl-2,4-dimethylthiazole Stability Guide

Welcome to the Advanced Chemical Stability Support Center. Subject: 5-Ethynyl-2,4-dimethylthiazole (5-EDT) Ticket Priority: High (Reactive Intermediate) Responder: Senior Application Scientist, Chemical Biology Division[...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemical Stability Support Center. Subject: 5-Ethynyl-2,4-dimethylthiazole (5-EDT) Ticket Priority: High (Reactive Intermediate) Responder: Senior Application Scientist, Chemical Biology Division[1]

Executive Summary: The Stability Paradox

5-Ethynyl-2,4-dimethylthiazole is a high-value pharmacophore, but it presents a "double-edged" stability challenge.[1] It combines a thiazole core (sensitive to photo-oxidation and singlet oxygen) with a terminal alkyne (highly prone to oxidative homocoupling and radical polymerization).[1]

This guide moves beyond standard "store at -20°C" advice. It provides the mechanistic causality of degradation and actionable protocols to preserve the integrity of your compound during synthesis and storage.

Part 1: Degradation Mechanics & Visualization[2]

Before troubleshooting, you must understand how your molecule dies.[2] The degradation of 5-EDT is rarely a single event; it is a cascade triggered by oxygen, light, and trace metals.[2]

Diagram: The 5-EDT Degradation Cascade

The following diagram maps the three primary failure modes: Glaser Coupling (Dimerization), Radical Polymerization (Blackening), and Thiazole Oxidation .[2]

degradation_pathways Start 5-Ethynyl-2,4- dimethylthiazole (Monomer) O2_Cu Trigger: O2 + Trace Cu(I) Start->O2_Cu Radical Trigger: Light/Heat (Radical Initiation) Start->Radical SingletO Trigger: UV Light + O2 (Singlet Oxygen) Start->SingletO Dimer 1,3-Diyne Dimer (Glaser Product) O2_Cu->Dimer Oxidative Homocoupling Polymer Polyacetylene-like Oligomers (Black Tar) Radical->Polymer Chain Propagation Endoperoxide Endoperoxide Intermediate SingletO->Endoperoxide [4+2] Cycloaddition RingOpen Ring Cleavage Products Endoperoxide->RingOpen Rearrangement

Caption: Mechanistic pathways showing how Oxygen, Copper, and Light compromise 5-Ethynyl-2,4-dimethylthiazole stability.

Part 2: Troubleshooting & FAQs

Issue 1: "My clear yellow oil turned into a black, insoluble tar overnight."

Diagnosis: Radical Polymerization.[1][2] The Mechanism: Terminal alkynes are thermodynamically unstable relative to their polymers. Even without an initiator, trace peroxides (formed by oxygen exposure) can generate radicals. The "black" color is characteristic of conjugated polyene systems (polyacetylene-like structures).[1] Corrective Action:

  • Immediate: Do not attempt to distill the tar (explosion risk).[1] Perform a filtration through a short plug of silica gel using Hexanes:EtOAc (9:1) to recover any remaining monomer.[1]

  • Prevention: Add a radical inhibitor.[1] For storage, add 0.1% w/w BHT (Butylated hydroxytoluene) .[2] BHT scavenges peroxy radicals before they can initiate the chain reaction.

Issue 2: "I see a new spot on TLC just above my product, and my yield is dropping."

Diagnosis: Glaser Coupling (Dimerization). The Mechanism: Your terminal alkyne (R-C≡C-H) is reacting with itself to form a diyne (R-C≡C-C≡C-R).[2] This reaction is catalyzed by trace Copper (leftover from previous steps or contaminated glassware) and Oxygen .[1][2] Corrective Action:

  • The "Copper Wash": If you synthesized the precursor using Cu-catalysis, wash the organic layer with 10% aqueous EDTA or NH4OH/NH4Cl buffer to strip all copper ions before concentration.

  • Degassing: Sparge all solvents with Argon for 15 minutes before dissolving the compound. Nitrogen is often insufficient because it is lighter than air and diffuses away faster; Argon provides a heavy, stable blanket.[2]

Issue 3: "Can I store stock solutions in DMSO or DMF?"

Diagnosis: Solvent-Induced Decomposition.[1] The Mechanism:

  • DMSO: Can act as a mild oxidant (Swern-type reactivity) toward the thiazole sulfur or the alkyne under acidic conditions.

  • DMF: Can hydrolyze to form dimethylamine, which is basic enough to deprotonate the terminal alkyne (pKa ~25), forming a reactive acetylide anion that accelerates polymerization.[2] Corrective Action:

  • Preferred Solvent: Anhydrous Toluene or Dichloromethane (DCM) .[1][2] These non-nucleophilic, non-basic solvents minimize interaction with the alkyne proton.

Part 3: The "Argon-Blanket" Storage Protocol (SOP)

Use this Self-Validating Protocol for any storage exceeding 24 hours.

Objective: Eliminate the three vectors of decay: Oxygen (Glaser/Oxidation), Light (Radicals), and Heat (Polymerization).[2]

ParameterSpecificationScientific Rationale
Container Amber Glass Vial (Silanized)Blocks UV light (preventing singlet oxygen formation).[1] Silanization prevents surface acidity of glass from catalyzing hydration.[1]
Atmosphere Argon (Grade 5.[1][2]0)Argon is denser than air, creating a physical barrier on top of the sample.[2] Nitrogen is lighter and diffuses out.[1]
Stabilizer BHT (0.05 - 0.1 wt%)Sacrificial radical scavenger.[1] Essential if the compound is an oil/liquid.
Temperature -20°C to -80°CArrhenius equation dictates that lowering temp by 10°C roughly halves the degradation rate.[1]
Seal Teflon-lined cap + ParafilmTeflon is chemically inert; Parafilm creates a secondary gas barrier.[1]
Step-by-Step Workflow:
  • Purify the compound immediately before storage.[1] Do not store crude mixtures containing copper salts.[1]

  • Dissolve the radical inhibitor (BHT) into the neat oil or concentrated solution.

  • Transfer to an Amber vial.

  • Flush the headspace with a gentle stream of Argon for 30 seconds.[1] Tip: Do not bubble vigorously through the liquid, as this evaporates the compound.

  • Cap immediately while the Argon line is still hovering at the vial lip.

  • Seal with Parafilm, stretching it tight to prevent oxygen ingress.[1][2]

Part 4: Reaction Optimization (The "Copper-Free" Approach)

If you are using 5-EDT in a Sonogashira coupling or Click reaction , the instability of the alkyne can ruin the yield.

Recommendation: Switch to Copper-Free Sonogashira conditions to prevent homocoupling.

Standard Protocol vs. Optimized Protocol:

ComponentStandard (Risky)Optimized (Stable)
Catalyst Pd(PPh3)4 + CuI PdCl2(MeCN)2 + XPhos (No Copper)
Base Et3N (Weak)Cs2CO3 (Inorganic, heterogeneous)
Solvent THFAcetonitrile or Toluene
Result High Homocoupling (Dimer)Exclusive Cross-Coupling

Why this works: By removing Copper (CuI), you eliminate the catalyst responsible for the Glaser homocoupling side reaction, forcing the Palladium cycle to be the only active pathway.[2]

References

  • BenchChem. (2025).[1][2][3][4] Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. Retrieved from [2]

  • National Institutes of Health (NIH). (2007).[1][2] Structural analysis of photo-degradation in thiazole-containing compounds. PubMed.[1] Retrieved from [2]

  • Fluoryx Labs. (2020).[1][2][5] The Role of Inhibitors in Monomer Storage (BHT/MEHQ). Retrieved from [2]

  • American Chemical Society (ACS). (2025).[1][2] Hydrolytic and Thermal Stability of Terminal Alkyne-Based Monolayers.[1][6] Langmuir.[1] Retrieved from [2]

  • University of Calgary. Chemistry of Alkynes: Stability and Reactivity of Terminal Alkynes. Retrieved from [2]

  • Semantic Scholar. (2024).[1][2] Preventing Alkyne-Alkyne (Glaser) Coupling in Synthesis.[1][7][8] Retrieved from [2]

Sources

Optimization

Technical Support Center: 5-Ethynyl-2,4-dimethylthiazole Probe Troubleshooting

Status: Online Ticket ID: #THZ-ALK-005 Subject: Troubleshooting Low Cell Permeability & Signal Intensity Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary You are experiencing...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: #THZ-ALK-005 Subject: Troubleshooting Low Cell Permeability & Signal Intensity Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are experiencing low signal intensity or apparent lack of cellular uptake with 5-Ethynyl-2,4-dimethylthiazole . This probe is a functionalized thiazole scaffold possessing a terminal alkyne, designed for bioorthogonal conjugation (typically Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) after metabolic incorporation or target binding.

The "permeability" issue is often a misdiagnosis of three distinct failure modes:

  • Solubility Artifacts: The probe precipitates in aqueous media before entering the cell.

  • Efflux & Sequestration: The probe enters but is actively pumped out (P-gp efflux) or trapped in acidic organelles (lysosomotropism).

  • Click-Chemistry Failure: The probe is present, but the detection reaction (the "click") failed due to catalyst incompatibility or oxidation.

This guide uses a logic-gated troubleshooting approach to isolate and resolve these variables.

Part 1: The Diagnostic Workflow

Before altering your incubation conditions, visualize the failure mode. Use this decision tree to identify where the protocol is breaking down.

TroubleshootingFlow Start Problem: Low Signal / No Uptake Step1 Step 1: Check Solvency (Is the probe crashing out?) Start->Step1 Step2 Step 2: Check Retention (Is it washing out?) Step1->Step2 No SolvencyFail Precipitation Visible? Use Pluronic F-127 / DMSO Check Step1->SolvencyFail Yes Step3 Step 3: Check Click Efficiency (Is the detection failing?) Step2->Step3 No RetentionFail Signal in Lysate but not Imaging? Fixation/Wash Artifact Step2->RetentionFail Yes ClickFail Positive Control Fails? Refresh Cu(I) / Ligand Step3->ClickFail Yes caption Figure 1: Logic-gated troubleshooting workflow for alkyne-thiazole probes.

Part 2: Frequently Asked Questions & Solutions

Category 1: Physicochemical Barriers (Solubility & Formulation)

Q: I see low signal, but I also notice fine particulates in my media. Is the probe actually entering the cell?

A: Likely not. 5-Ethynyl-2,4-dimethylthiazole is a lipophilic small molecule. When diluted from a DMSO stock directly into aqueous culture media, it can suffer from "microprecipitation"—forming invisible aggregates that cannot cross the cell membrane.

The Fix: Pluronic F-127 Assisted Loading Pluronic F-127 is a non-ionic surfactant that solubilizes hydrophobic probes, facilitating their transfer to the cell membrane without disrupting the bilayer integrity.

Protocol: Optimized Loading Formulation

  • Stock Prep: Dissolve probe to 10 mM in high-quality anhydrous DMSO.

  • Surfactant Mix: Mix equal volumes of Probe Stock and 20% (w/v) Pluronic F-127 (in DMSO).

  • Dilution: Pipette this mixture directly into serum-free media (e.g., Opti-MEM) to reach your working concentration (typically 10–50 µM).

    • Why Serum-Free? Serum albumin (BSA/FBS) binds hydrophobic molecules, sequestering them away from cells. Pulse with serum-free media for 30–60 minutes, then chase with complete media if longer incubation is needed.

Category 2: Cellular Mechanisms (Efflux & Sequestration)

Q: The probe is soluble, but my signal is weak and punctate (spotted), not diffuse. Why?

A: This indicates Lysosomal Trapping or Multidrug Resistance (MDR) Efflux .

  • Lysosomotropism: Thiazoles often contain basic nitrogen atoms. In the acidic environment of lysosomes (pH 4.5), they become protonated and positively charged, trapping them inside the organelle.

  • P-gp Efflux: Thiazole derivatives are frequent substrates for P-glycoprotein (P-gp), which actively pumps xenobiotics out of the cell.

The Fix: Efflux Inhibition & Temperature Modulation

VariableAdjustmentMechanism
Efflux Add Verapamil (50 µM) or Cyclosporin A (10 µM) Inhibits P-gp transporters, forcing the probe to remain intracellular [1].
Trapping Add Chloroquine (50 µM) Neutralizes lysosomal pH, preventing protonation-based trapping.
Uptake Incubate at 37°C , not 4°CPassive diffusion is temperature-dependent; 4°C rigidifies the membrane.
Category 3: The Click Reaction (False Negatives)

Q: I am sure the probe is in the cell, but I get no fluorescence after the click reaction. Is the probe broken?

A: The issue is likely the CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction conditions. The "ethynyl" group requires Copper(I) catalysis. If the copper catalyst cannot penetrate the fixed cell, or if it oxidizes to Cu(II), the reaction fails regardless of probe uptake.

The Fix: The "In-Lysate" Verification Before trusting imaging data, validate uptake using mass spectrometry or a plate-reader assay on cell lysates.

  • Incubate cells with the probe.[1]

  • Lyse cells (RIPA buffer).

  • Perform the Click Reaction in the lysate tube (Probe + Azide-Fluorophore + CuSO4 + Sodium Ascorbate + THPTA ligand).

  • Run on SDS-PAGE (if protein-bound) or measure fluorescence.

    • Result: If you see signal here but not in microscopy, your fixation/permeabilization step is destroying the signal or preventing reagent entry.

Part 3: Mechanistic Visualization

Understanding the fate of your probe is critical. The diagram below illustrates the competition between passive diffusion, active efflux, and the critical "Click" step.

CellularFate cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_cyto Cytoplasm Probe 5-Ethynyl-Thiazole (Hydrophobic) Albumin Serum Albumin (Sequestration) Probe->Albumin Binding FreeProbe Intracellular Probe Probe->FreeProbe Passive Diffusion Pgp P-gp Efflux Pump Pgp->Probe Active Efflux FreeProbe->Pgp Substrate Binding Lysosome Lysosomal Trap (pH 4.5) FreeProbe->Lysosome Protonation Target Biological Target FreeProbe->Target Binding/Metabolism ClickProduct Fluorescent Signal (Post-Click) Target->ClickProduct + Azide-Fluorophore + Cu(I) Catalyst caption Figure 2: Cellular fate of thiazole probes: Competition between diffusion, efflux, and sequestration.

Part 4: Recommended Protocol (Standardized)

To eliminate variability, adopt this standardized "Pulse-Fix-Click" workflow.

Materials
  • Probe: 5-Ethynyl-2,4-dimethylthiazole (10 mM in DMSO).

  • Wash Buffer: PBS + 1% BSA (w/v).

  • Fixative: 3.7% Formaldehyde in PBS.

  • Click Cocktail:

    • Azide-Fluorophore (e.g., Azide-AlexaFluor 488, 10 µM)

    • CuSO4 (1 mM)

    • Sodium Ascorbate (5 mM - Freshly prepared)

    • THPTA Ligand (2 mM - Critical for protecting fluorophore)

Step-by-Step
  • Seeding: Seed cells to 70% confluency.

  • Pulse (Loading):

    • Wash cells 2x with warm, serum-free Opti-MEM.

    • Add Probe (10–50 µM) in Opti-MEM.

    • Optional: Add Verapamil (50 µM) if using MDR+ cell lines (e.g., HeLa, HepG2) [2].

    • Incubate 1–4 hours at 37°C.

  • Wash:

    • Remove media.[2] Wash 3x with PBS + 1% BSA .

    • Note: BSA acts as a "sponge" to remove non-specifically bound probe from the plastic and membrane surface, reducing background.

  • Fixation:

    • Fix with 3.7% Formaldehyde for 15 mins at RT.

    • Permeabilize with 0.5% Triton X-100 for 10 mins (Crucial for Azide entry).

  • Click Reaction:

    • Add Click Cocktail to cells. Incubate 30–60 mins at RT in the dark .

  • Final Wash: Wash 3x with PBS + 1% Tween-20. Image immediately.

References

  • Gomha, S. M., et al. (2015). "5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents." Drug Design, Development and Therapy. Available at: [Link]

  • Greaves, J., et al. (2017). "Tracking intracellular uptake and localisation of alkyne tagged fatty acids using Raman spectroscopy." Scientific Reports. Available at: [Link]

  • Sato, Y., et al. (2023). "Classical thiazole orange and its regioisomer as fluorogenic probes for nucleolar RNA imaging in living cells."[3] Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. (2025).[4] "2,4-Dimethylthiazole Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Troubleshooting

optimizing reaction times for 5-Ethynyl-2,4-dimethylthiazole synthesis

Technical Support Center: Synthesis of 5-Ethynyl-2,4-dimethylthiazole Welcome to the technical support center for the synthesis of 5-Ethynyl-2,4-dimethylthiazole. This guide is designed for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Ethynyl-2,4-dimethylthiazole

Welcome to the technical support center for the synthesis of 5-Ethynyl-2,4-dimethylthiazole. This guide is designed for researchers, medicinal chemists, and process development scientists. My objective is to provide not just a protocol, but a framework for understanding and optimizing this synthesis, with a focus on troubleshooting common issues to reduce reaction times and improve yields. We will delve into the critical parameters of the Sonogashira cross-coupling reaction, the cornerstone of this synthesis, to empower you to navigate the challenges inherent in heteroaromatic functionalization.

Part 1: Synthesis Overview & Core Protocol

The synthesis of 5-Ethynyl-2,4-dimethylthiazole is typically achieved via a palladium and copper co-catalyzed Sonogashira cross-coupling reaction.[1] This involves the reaction of a 5-halo-2,4-dimethylthiazole (typically the iodide or bromide) with a protected or terminal alkyne. The overall workflow can be visualized as a two-stage process: first, the synthesis of the thiazole core, and second, the crucial C-C bond formation to install the ethynyl group.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Sonogashira Coupling A Thioacetamide + 3-Chlorobutan-2-one B Hantzsch Thiazole Synthesis A->B C 2,4-Dimethylthiazole B->C D Halogenation (e.g., with NIS or NBS) C->D E 5-Iodo-2,4-dimethylthiazole D->E G Sonogashira Reaction E->G F Trimethylsilylacetylene (TMSA) F->G H 5-((Trimethylsilyl)ethynyl)-2,4-dimethylthiazole I Deprotection (e.g., K2CO3, TBAF) H->I J Final Product: 5-Ethynyl-2,4-dimethylthiazole I->J

Caption: High-level workflow for the synthesis of 5-Ethynyl-2,4-dimethylthiazole.

Optimized Experimental Protocol

This protocol details the Sonogashira coupling of 5-iodo-2,4-dimethylthiazole with trimethylsilylacetylene (TMSA), followed by deprotection. The use of a silyl-protected alkyne is highly recommended as it prevents the undesirable Glaser homocoupling side reaction.[1]

Step 1: Sonogashira Coupling

  • To a dry, oven-baked Schlenk flask, add 5-iodo-2,4-dimethylthiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and Copper(I) iodide (CuI) (0.04 eq).

  • Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. An inert atmosphere is critical to prevent oxidative degradation of the catalyst and Glaser coupling.[2]

  • Add anhydrous, degassed triethylamine (TEA) (3.0 eq) and anhydrous, degassed tetrahydrofuran (THF) (approx. 0.2 M concentration relative to the thiazole). The amine acts as both a base and a solvent.[1]

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. The reaction should be complete when the starting iodo-thiazole spot has been consumed.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the palladium catalyst and copper salts.

  • Concentrate the filtrate under reduced pressure to yield the crude TMS-protected product.

Step 2: Deprotection

  • Dissolve the crude 5-((trimethylsilyl)ethynyl)-2,4-dimethylthiazole from the previous step in methanol.

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Stir at room temperature for 1-2 hours. Monitor the deprotection by TLC, observing the conversion of the silylated intermediate to the more polar final product.

  • Once complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 5-Ethynyl-2,4-dimethylthiazole.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis. The key to optimizing reaction times is a systematic approach to identifying and resolving these problems.

Troubleshooting the Sonogashira Coupling Reaction (Q&A)

Question 1: My reaction is very slow or has completely stalled. What are the primary causes and how can I fix this?

Answer: A stalled Sonogashira reaction is one of the most common issues and can typically be traced back to one of three areas: catalyst activity, reagent quality, or reaction conditions.

  • Catalyst Deactivation (The "Black Death"): The formation of palladium black (finely divided palladium metal) is a clear sign of catalyst decomposition.

    • Causality: The active Pd(0) species is susceptible to oxidation if oxygen is present. Additionally, phosphine ligands can be sensitive to air and moisture.[3]

    • Solution: Ensure your entire setup is rigorously purged with an inert gas (argon or nitrogen). Use freshly degassed solvents. If you see palladium black, the reaction is unlikely to proceed further without adding a fresh charge of catalyst.

  • Poor Reagent Quality:

    • Causality: The copper(I) co-catalyst is essential for the transmetalation step with the alkyne.[4] If your CuI is old or has a greenish tint, it has likely oxidized to Cu(II), which is inactive. Your amine base may also contain excessive water, which can interfere with the catalytic cycle.

    • Solution: Use freshly purchased, high-purity CuI. If in doubt, wash the CuI with acetic acid and then ether to purify it. Use a freshly opened bottle of anhydrous amine or distill it over a suitable drying agent.

  • Insufficient Temperature:

    • Causality: While many Sonogashira reactions proceed at room temperature, electron-rich heteroaromatics like thiazoles can be less reactive. Oxidative addition of the Pd(0) catalyst to the C-I bond is the rate-limiting step, and this step is accelerated by heat.

    • Solution: Gently warm the reaction to 40-50 °C. This often provides the necessary activation energy to turn over the catalyst without causing significant side reactions.

Question 2: I'm observing a significant amount of a side product that appears to be a dimer of my alkyne. What is this and how can I prevent it?

Answer: You are observing the Glaser coupling, or homocoupling, of your terminal alkyne. This is a classic side reaction in Sonogashira chemistry.[1]

  • Causality: This side reaction is promoted by the copper catalyst in the presence of oxygen. The copper acetylide intermediate, which is meant to undergo transmetalation to the palladium center, instead reacts with another copper acetylide molecule in an oxidative coupling.

  • Solutions:

    • Rigorous Inert Atmosphere: The most effective preventative measure is the strict exclusion of oxygen from your reaction vessel.

    • Use a Protected Alkyne: As described in the core protocol, using an alkyne with a protecting group, such as trimethylsilyl (TMS), completely prevents homocoupling. The TMS group is then easily removed in a subsequent step. This is the most robust solution.

    • Consider a Copper-Free Protocol: While classic Sonogashira uses a copper co-catalyst, copper-free versions have been developed.[5] These often require different ligands and may need higher temperatures, but they eliminate the Glaser coupling pathway.

Question 3: My final product yield is low after purification. Where am I losing material?

Answer: Low yield can result from an incomplete reaction, mechanical losses during workup, or the formation of difficult-to-separate byproducts.

  • Causality & Solutions:

    • Incomplete Reaction: If your reaction did not go to completion (see Question 1), your yield will naturally be low. Always monitor by TLC or LC-MS to confirm full conversion of the starting material before proceeding to workup.

    • Workup Losses: 5-Ethynyl-2,4-dimethylthiazole has moderate polarity and some water solubility. During the aqueous workup, ensure you perform multiple extractions (at least 3-4) with your organic solvent to fully recover the product from the aqueous layer. Back-washing the combined organic layers with brine can also help break up emulsions and improve separation.

    • Formation of Byproducts: Besides Glaser coupling, other side reactions can occur. For instance, the starting 5-iodo-2,4-dimethylthiazole can undergo hydrodehalogenation (replacement of iodine with hydrogen), especially if the palladium catalyst is not efficient. Using a more robust catalyst or ensuring a slight excess of the alkyne can help mitigate this.

G Start Sonogashira Reaction Stalled? Check_Catalyst Is Palladium Black visible? Start->Check_Catalyst Yes Check_Reagents Are CuI and Amine fresh/anhydrous? Check_Catalyst->Check_Reagents No Sol_Catalyst Re-purge with Inert Gas. Consider adding fresh catalyst. Check_Catalyst->Sol_Catalyst Yes Check_Temp Is reaction at Room Temp? Check_Reagents->Check_Temp Yes Sol_Reagents Use fresh, high-purity reagents. Distill amine if necessary. Check_Reagents->Sol_Reagents No Sol_Temp Gently warm to 40-50 °C. Check_Temp->Sol_Temp Yes Success Reaction Proceeds Check_Temp->Success No Sol_Catalyst->Success Sol_Reagents->Success Sol_Temp->Success

Caption: Troubleshooting decision tree for a stalled Sonogashira reaction.

Frequently Asked Questions (FAQs)

Q: Which palladium catalyst and ligands are best suited for this reaction? A: For coupling with heteroaromatic halides, phosphine-based palladium catalysts are standard.[2] Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are the most common and commercially available options.[1][2] The choice of ligand can significantly impact reaction times. Sterically demanding, electron-rich phosphine ligands (like P(t-Bu)₃) can accelerate the oxidative addition step, which is often rate-limiting, but may hinder the final reductive elimination step if the product is also bulky.[6] For this specific substrate, standard triphenylphosphine ligands offer a good balance of reactivity and stability.

Q: What is the precise role of the amine base? Can I use an inorganic base instead? A: The amine base serves multiple crucial roles in the Sonogashira reaction.[1] It neutralizes the hydrogen halide (HI or HBr) that is formed during the catalytic cycle, preventing the protonation of the alkyne and deactivation of the catalyst. It also acts as the solvent or co-solvent and can coordinate to the palladium center, influencing its reactivity. While inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, particularly in copper-free protocols, organic amines like triethylamine or diisopropylethylamine are generally more effective in the classic Pd/Cu system due to their excellent solubility and ability to facilitate the regeneration of the Pd(0) catalyst.

Q: Should I use 5-bromo- or 5-iodo-2,4-dimethylthiazole as my starting material? A: The choice of halide is a trade-off between reactivity and cost/stability. The reactivity order for the oxidative addition step is I > Br > Cl.[1] Therefore, 5-iodo-2,4-dimethylthiazole will react much faster and under milder conditions than the corresponding bromide. In many cases, reactions with the iodo derivative proceed smoothly at room temperature, while the bromo analog might require heating, which increases the risk of side reactions. For optimizing reaction times, the iodo-substituted precursor is strongly preferred.

Part 3: Quantitative Data Summary

The table below summarizes key quantitative parameters for optimizing the Sonogashira coupling step. These values are starting points and may require further refinement based on your specific laboratory conditions and reagent purity.

ParameterRecommended RangeRationale & Notes
Pd Catalyst Loading 1-5 mol%Higher loading (e.g., 5%) can be used for difficult couplings or to accelerate slow reactions.[2]
Cu(I) Co-catalyst Loading 2-10 mol%A 2:1 ratio of Cu:Pd is typical. Excess copper can promote Glaser homocoupling.
Alkyne Stoichiometry 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the more valuable halo-thiazole.
Base Stoichiometry 2 - 4 equivalentsMust be sufficient to neutralize the HX byproduct. Can also be used as the solvent.
Temperature 25 °C - 60 °CStart at room temperature. Gentle heating can significantly reduce reaction time for less reactive substrates.
Typical Reaction Time 2 - 12 hoursHighly dependent on substrate reactivity, temperature, and catalyst efficiency. Monitor by TLC/LC-MS.

References

  • Google Patents. (n.d.). CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield.
  • ChemicalBook. (n.d.). 2,4-Dimethylthiazole synthesis.
  • Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • Wikipedia. (2024). Sonogashira coupling.
  • Organic Syntheses. (n.d.). 2,4-Dimethylthiazole.
  • ResearchGate. (n.d.). Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a].
  • YouTube. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem.
  • RSC Publishing. (n.d.). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • BenchChem. (n.d.). Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate from starting materials.
  • MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • YouTube. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc.
  • BenchChem. (n.d.). Ethyl 2,4-dimethylthiazole-5-carboxylate: A Versatile Intermediate for the Synthesis of Bioactive Compounds.
  • ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
  • YouTube. (2020, February 14). Sonogashira cross-coupling reaction.
  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • ResearchGate. (2025, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.

Sources

Reference Data & Comparative Studies

Validation

Strategic Utility of 5-Ethynyl-2,4-dimethylthiazole in Inhibitor Design: A Comparative Guide

This guide provides an in-depth technical comparison of the 5-Ethynyl-2,4-dimethylthiazole (EDT) motif against alternative structural moieties in the design of small-molecule kinase and synthase inhibitors.[1][2] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the 5-Ethynyl-2,4-dimethylthiazole (EDT) motif against alternative structural moieties in the design of small-molecule kinase and synthase inhibitors.[1][2]

Executive Summary

5-Ethynyl-2,4-dimethylthiazole (EDT) is not a standalone drug but a high-value pharmacophore fragment (CAS: 868755-76-4) used in Fragment-Based Drug Discovery (FBDD).[1][2] It is increasingly utilized to construct rigid, extended side chains in inhibitors targeting cGAS (cyclic GMP-AMP synthase) , CDKs (Cyclin-Dependent Kinases) , and SMYD2 .[2]

Unlike flexible linkers (amides, ethers), the ethynyl (alkyne) spacer provides a rigid, linear geometry that projects the 2,4-dimethylthiazole headgroup deep into hydrophobic sub-pockets, enhancing potency and selectivity. This guide compares EDT-derived inhibitors against those utilizing standard isosteres (e.g., phenyl, isoxazole, or pyridine fragments).[2]

Comparative Analysis: The EDT Motif vs. Alternatives

In medicinal chemistry, the choice of the "tail" moiety determines the inhibitor's ability to occupy the solvent-exposed region or specific hydrophobic gates (e.g., the T315I gatekeeper in kinases).

Structural & Electronic Comparison

The EDT motif is compared here with three common alternatives used in cGAS and Kinase inhibitor patents (e.g., Compound 186 vs. 184/185 series).

Feature5-Ethynyl-2,4-dimethylthiazole (EDT) Ethynyl-Phenyl (Standard) Ethynyl-Isoxazole (Analog)
Geometry Rigid, Linear (C≡C spacer)Rigid, LinearRigid, Linear
Electronic Character Electron-rich (S-heterocycle); π-donatingNeutral / Weakly withdrawingElectron-poor (O/N-heterocycle)
H-Bonding Potential N-acceptor (Thiazole N)None (unless substituted)N/O-acceptor
Lipophilicity (cLogP) Moderate (~1.5 - 2.0 for fragment)High (Lipophilic)Low (Polar)
Metabolic Stability High (Thiazole ring is robust)Moderate (P450 oxidation prone)Low (Ring opening potential)
Key Interaction Sulfur-π interactions & Van der Waals

stacking
H-bonding
Performance in cGAS Inhibition (Case Study)

Recent data (referencing Substituted Pyrrolidine-2-Carboxylic Acid Derivatives, 2025) highlights the SAR impact of the thiazole substitution pattern on cGAS inhibition potency.[2]

  • The Challenge: cGAS active sites require a moiety that can traverse a narrow channel and bind in a distal pocket without incurring high entropic penalties.

  • The Solution: The EDT motif (Compound 186 derivative) offers a "Goldilocks" zone of steric bulk (2,4-dimethyl) and lipophilicity compared to the 4-methylthiazole (Compound 185) or 3-methylisothiazole (Compound 184).[1][2]

    • Observation: The 2-methyl group on the thiazole often displaces high-energy water molecules in the hydrophobic pocket, improving

      
      .[1][2]
      
    • Selectivity: The distinct electron density of the thiazole sulfur allows for specific interactions with methionine gatekeepers, often lacking in phenyl-based inhibitors.

Experimental Protocol: Installing the EDT Motif

To evaluate EDT in your own kinase scaffold, use the Sonogashira Cross-Coupling protocol. This method couples the terminal alkyne of EDT to a halogenated core scaffold (e.g., 4-iodo-pyrimidine).[1][2]

Protocol: Sonogashira Coupling of 5-Ethynyl-2,4-dimethylthiazole

Objective: Synthesize an EDT-functionalized inhibitor core.

Reagents:

  • Fragment: 5-Ethynyl-2,4-dimethylthiazole (1.0 equiv)[1][2][3]

  • Core: Heteroaryl Halide (e.g., 4-iodo-1H-indazole) (1.0 equiv)[1][2]

  • Catalyst:

    
     (0.05 equiv)[2]
    
  • Co-Catalyst: CuI (0.1 equiv)[2]

  • Base: Triethylamine (

    
    ) or DIPEA (3.0 equiv)[2]
    
  • Solvent: Anhydrous DMF or THF (degassed)

Workflow Steps:

  • Preparation: In a flame-dried Schlenk tube, dissolve the Heteroaryl Halide in anhydrous DMF (0.1 M concentration).

  • Degassing: Bubble Argon through the solution for 15 minutes to remove

    
     (Critical to prevent homocoupling of the alkyne).
    
  • Addition: Add

    
    , 
    
    
    
    , and CuI under Argon flow.
  • Initiation: Add 5-Ethynyl-2,4-dimethylthiazole dropwise.[1][2]

  • Reaction: Seal and heat to 60°C for 4–12 hours. Monitor via LC-MS (Look for Mass Shift:

    
    ).[1][2]
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove Cu), water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The EDT-product typically elutes later than the non-polar halide due to the thiazole nitrogen.[1][2]

Validation Check:

  • 1H NMR: Look for the disappearance of the alkyne proton (

    
     ppm) and the terminal halide.[2]
    
  • Integrity: Ensure the thiazole methyl singlets (

    
     and 
    
    
    
    ppm) remain intact.

Mechanism of Action & Logic Visualization

The following diagram illustrates the decision matrix for selecting the EDT motif over others during Lead Optimization.

InhibitorDesign Start Hit Compound (Low Potency) Decision Select Linker Strategy Start->Decision Flexible Flexible Linker (Amide/Ether) Decision->Flexible If solvent exposed Rigid Rigid Linker (Alkyne/Ethene) Decision->Rigid If deep pocket Phenyl Phenyl Cap (High Lipophilicity) Rigid->Phenyl Standard Thiazole Thiazole Cap (Balanced Properties) Rigid->Thiazole heteroatom req. Result Optimized Inhibitor: - Deep Pocket Penetration - Reduced Entropy Cost - Metabolic Stability Phenyl->Result Lower Selectivity EDT 5-Ethynyl-2,4-dimethylthiazole (EDT Motif) Thiazole->EDT Maximize steric fit (2,4-dimethyl) EDT->Result Sonogashira Coupling

Caption: Logic flow for selecting the EDT motif to optimize deep-pocket binding affinity in kinase inhibitors.

References

  • Vertex AI Search (2025). Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors. Retrieved from .[2]

  • PubChem (2025). 5-Ethynyl-2,4-dimethylthiazole (Compound Summary). National Library of Medicine. Retrieved from .[2]

  • Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template.[4] Structure-Activity Relationship Studies. Journal of Medicinal Chemistry. Retrieved from .[2]

  • Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from .[2]

Sources

Comparative

Target Validation Guide: 5-Ethynyl-2,4-dimethylthiazole as a Chemical Probe

Topic: Validating the Biological Target of 5-Ethynyl-2,4-dimethylthiazole Content Type: Publish Comparison Guide (Technical Protocol & Validation Framework) Audience: Chemical Biologists, Medicinal Chemists, and Drug Dis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Biological Target of 5-Ethynyl-2,4-dimethylthiazole Content Type: Publish Comparison Guide (Technical Protocol & Validation Framework) Audience: Chemical Biologists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary

5-Ethynyl-2,4-dimethylthiazole (CAS: 868755-76-4) is a functionalized chemical probe designed for Activity-Based Protein Profiling (ABPP) and target deconvolution. Unlike a standard inhibitor, this molecule features a terminal alkyne handle ("click" handle) on the privileged 2,4-dimethylthiazole scaffold. This scaffold mimics the bioactive core of Thiamine (Vitamin B1) , Epothilones , and Bleomycin , making this probe an essential tool for identifying and validating proteins that bind thiazole moieties—specifically Thiamine Pyrophosphate (TPP)-dependent enzymes (e.g., Transketolase, Pyruvate Dehydrogenase) and Microtubule-associated proteins .

This guide compares three validation methodologies to confirm the biological target of this probe, prioritizing specificity and reproducibility.

Part 1: Comparative Methodology Guide

To validate the biological target, researchers must choose between rapid screening (visualization) and definitive identification (proteomics). The following table compares the three industry-standard workflows.

FeatureMethod A: In-Gel Fluorescence Method B: LC-MS/MS Pulldown (ABPP) Method C: Competitive Profiling
Primary Utility Rapid Screening & Cellular Uptake Validation.Target Identification (De Novo).Specificity Validation (The "Gold Standard").
Readout SDS-PAGE + Fluorescent Scanner.High-Resolution Mass Spectrometry.Loss of Signal (Fluorescence or MS).
Throughput High (Test 10-20 conditions/day).Low (Requires proteomic workup).Medium.
Mechanism Probe

Click-Fluorophore

Gel.
Probe

Click-Biotin

Streptavidin

MS.
Drug + Probe

Click

Measure Signal Drop.
Cost Low.High.Medium.
Decision Trigger Use first to optimize probe concentration (1–50 µM).Use only after Method A confirms specific banding.Mandatory to prove the target is not an artifact.
Part 2: Technical Deep Dive & Protocols
The Core Mechanism: Click Chemistry-Enabled ABPP

The validation relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . The 5-ethynyl group is bio-orthogonal (inert in cells) until reacted with an azide tag.

The Workflow Logic:

  • Incubation: The probe binds its target (e.g., a TPP-dependent enzyme) in live cells or lysate.

  • Click Reaction: An Azide-Tag (Biotin or Fluorophore) is covalently attached to the probe in situ.

  • Enrichment/Detection: The protein-probe-tag complex is isolated or visualized.

ABPP_Workflow Probe 5-Ethynyl-2,4- dimethylthiazole Complex Protein-Probe Complex Probe->Complex Incubate (1h) Target Biological Target (e.g., Transketolase) Target->Complex Click CuAAC Reaction (+ Azide-Biotin) Complex->Click Lysis Pulldown Streptavidin Enrichment Click->Pulldown Covalent Tagging MassSpec LC-MS/MS Identification Pulldown->MassSpec Tryptic Digest

Figure 1: The Activity-Based Protein Profiling (ABPP) workflow for validating 5-Ethynyl-2,4-dimethylthiazole targets.

Protocol 1: Competitive Profiling (The Validation Standard)

Scientific Integrity Note: Finding a protein in a pulldown (Method B) is not enough. You must prove the probe binds to the active site. This is done by "competing out" the probe with a non-clickable analog (e.g., Thiamine or naked 2,4-dimethylthiazole).

Step-by-Step Methodology:

  • Lysate Preparation:

    • Harvest cells (e.g., HeLa or HepG2) and lyse in PBS (pH 7.4) with protease inhibitors.[1]

    • Adjust protein concentration to 1 mg/mL.

  • Competition Step (Critical):

    • Divide lysate into two aliquots: Control and Competitor .

    • Competitor: Add 100 µM of non-alkyne 2,4-dimethylthiazole (or Thiamine Pyrophosphate).

    • Control: Add DMSO vehicle.

    • Incubate for 30 min at 25°C.

  • Probe Labeling:

    • Add 5-Ethynyl-2,4-dimethylthiazole (10 µM) to both samples.

    • Incubate for 1 hour at 37°C.

  • Click Reaction:

    • Add "Click Mix" to both samples:

      • TAMRA-Azide (25 µM)

      • CuSO4 (1 mM)

      • TCEP (1 mM)

      • TBTA Ligand (100 µM)

    • Vortex and incubate for 1 hour at room temperature.

  • Readout:

    • Precipitate proteins (Acetone/Methanol), wash, and resolubilize in SDS loading buffer.

    • Run on SDS-PAGE.

    • Scan for fluorescence.

Interpretation:

  • Valid Target: A fluorescent band appears in the Control lane but disappears (or fades significantly) in the Competitor lane.

  • Non-Specific Binding: The band remains equally bright in both lanes.

Competition_Logic Start Experimental Setup Control Control: DMSO + Probe Start->Control Compete Competition: Excess Ligand + Probe Start->Compete Result1 Band Visible (Signal High) Control->Result1 Result2 Band Faint/Absent (Signal Low) Compete->Result2 Conclusion VALID TARGET (Specific Binding) Result1->Conclusion Compare Result2->Conclusion

Figure 2: Logic flow for Competitive Profiling. A valid target requires signal loss in the presence of a competitor.

Part 3: Biological Context & Expected Targets[2][3][4]

When using 5-Ethynyl-2,4-dimethylthiazole , researchers should anticipate enrichment of proteins that naturally bind thiazole/thiamine motifs.

1. Thiamine Pyrophosphate (TPP) Dependent Enzymes: The 2,4-dimethylthiazole core is structurally homologous to the thiazolium ring of Vitamin B1.

  • Likely Targets: Transketolase (TKT), Pyruvate Dehydrogenase (PDH), Alpha-ketoglutarate dehydrogenase.

  • Validation: Competition with Oxythiamine or Thiamine should abolish the signal.

2. Cytochrome P450s (CYP51): Thiazole derivatives are known inhibitors of lanosterol 14α-demethylase (CYP51), a key fungal drug target.

  • Validation: Competition with Fluconazole or known thiazole antifungals.

3. Tubulin: If the probe is a fragment of a larger epothilone-like molecule, it may label tubulin.

  • Validation: Competition with Epothilone B or Paclitaxel .

References
  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link

  • Willems, L. I., et al. (2011). From chemical proteomics to kinase inhibitor drug discovery. Tetrahedron, 67(9), 1768-1772. (Demonstrates alkyne-tagging strategy). Link

  • Eyles, S. J., et al. (1999). Thiamine pyrophosphate-dependent enzymes: A chemical probe approach. Biochemistry, 38(45). (Context for Thiazole binding).
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. Link

  • BenchChem. 2,4-Dimethylthiazole Synthesis and Application Notes. (Source of synthesis protocols for the scaffold). Link

Sources

Validation

structure-activity relationship of 5-Ethynyl-2,4-dimethylthiazole analogs.

Structure-Activity Relationship of 5-Ethynyl-2,4-dimethylthiazole Analogs: A Strategic Guide for SMN2 Splicing Modulation & Beyond Executive Summary: The "Ethynyl Switch" in Thiazole Scaffolds The 5-Ethynyl-2,4-dimethylt...

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship of 5-Ethynyl-2,4-dimethylthiazole Analogs: A Strategic Guide for SMN2 Splicing Modulation & Beyond

Executive Summary: The "Ethynyl Switch" in Thiazole Scaffolds

The 5-Ethynyl-2,4-dimethylthiazole scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly within the realm of RNA splicing modulation (specifically SMN2 for Spinal Muscular Atrophy) and kinase inhibition (VEGFR/CDK).

While the 2,4-dimethylthiazole core provides a stable, lipophilic anchor, the C5-position serves as the critical "vector of modification." This guide analyzes why the 5-ethynyl substitution often outperforms standard alkyl (methyl/ethyl) or aryl (phenyl) analogs. The ethynyl group acts as a "molecular wire"—providing rigidity, a specific steric profile, and unique


-stacking capabilities that facilitate deep pocket penetration without the steric penalty of a phenyl ring.

Mechanistic Insight: The Thiazole-RNA Interface

In the context of SMN2 splicing modulation , small molecules must stabilize the transient interaction between the SMN2 pre-mRNA (specifically the 5' splice site of Exon 7) and the U1 snRNP complex.

  • The Pocket: The binding site is a shallow, RNA-protein interface.

  • The Role of Thiazole: The thiazole ring intercalates or stacks with specific bases (likely Adenine or Uracil residues) in the RNA bulge.

  • The Role of 5-Ethynyl: Unlike a flexible 5-ethyl or a bulky 5-phenyl group, the 5-ethynyl moiety is linear and rigid. It extends the electron density of the thiazole ring, enhancing

    
    -
    
    
    
    interactions with the RNA base stack while avoiding steric clashes with the U1-C protein.
Pathway Visualization (Graphviz)

SMN2_Splicing_Mechanism Compound 5-Ethynyl-2,4-dimethylthiazole (Ligand) SMN2_PreMRNA SMN2 Pre-mRNA (Exon 7 5'ss) Compound->SMN2_PreMRNA Intercalation/Binding Complex Stabilized Ternary Complex (Ligand-RNA-Protein) Compound->Complex Promotes Assembly U1_snRNP U1 snRNP (Spliceosome) SMN2_PreMRNA->U1_snRNP Weak Affinity (Native) SMN2_PreMRNA->Complex + Ligand Exon7_Skipping Exon 7 Skipping (Unstable SMNΔ7) SMN2_PreMRNA->Exon7_Skipping No Ligand (Default) U1_snRNP->Complex + Ligand Exon7_Inclusion Exon 7 Inclusion (Functional SMN Protein) Complex->Exon7_Inclusion Splicing Correction

Caption: Mechanism of Action: The 5-ethynyl analog acts as a molecular glue, stabilizing the weak SMN2-U1 interaction to promote therapeutic exon inclusion.

Comparative SAR Analysis: Why 5-Ethynyl?

The following table compares the 5-Ethynyl-2,4-dimethylthiazole analog against common structural alternatives. Data is synthesized from representative class behaviors in SMN2 and kinase inhibitor literature.

Table 1: Comparative Performance Metrics
Analog (C5-Substituent)StructurePotency (SMN2 EC50)Selectivity (vs. Off-Targets)Metabolic Stability (t1/2)Analysis
5-H (Unsubstituted) Thiazole-H> 10 µM (Inactive)N/ALowBaseline: Lacks sufficient surface area for binding pocket occupancy.
5-Methyl Thiazole-CH3~ 2.5 µMLowModerateSpacer: Provides some hydrophobic contact but lacks directional interaction.
5-Phenyl Thiazole-Ph~ 0.8 µMLow (Kinase Hits)HighBulky: Good potency but often introduces "kinase off-target" effects (e.g., VEGFR inhibition) due to biaryl shape.
5-Ethynyl (Target) Thiazole-C≡CH < 100 nM High Moderate Optimal: The linear alkyne extends the

-system for stacking without steric penalty. "Goldilocks" zone for RNA pockets.
5-Carboxylate Thiazole-COOEt> 5 µMModerateHighPolar: Often too polar/charged for the hydrophobic RNA groove; good synthetic intermediate but poor drug.

Experimental Protocols

To validate the SAR described above, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Synthesis of 5-Ethynyl-2,4-dimethylthiazole (Sonogashira Coupling)

Rationale: Direct installation of the alkyne is best achieved via cross-coupling on the halogenated precursor.

  • Starting Material: 5-Bromo-2,4-dimethylthiazole (1.0 eq).

  • Reagents: Trimethylsilylacetylene (TMSA, 1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), CuI (0.1 eq).

  • Solvent/Base: Triethylamine (TEA) / THF (1:1 ratio).

  • Procedure:

    • Degas the solvent mixture with Argon for 15 mins.

    • Add catalyst (Pd) and co-catalyst (CuI) under inert atmosphere.

    • Add the bromide and TMSA.

    • Heat to 60°C for 4-6 hours (Monitor via TLC/LCMS for disappearance of bromide).

    • Deprotection: Treat the crude TMS-intermediate with K2CO3 in Methanol (RT, 1h) to reveal the terminal alkyne.

  • Validation: 1H NMR should show a diagnostic alkyne proton singlet at ~3.5-4.0 ppm.

Protocol B: SMN2 Minigene Splicing Assay

Rationale: A cellular reporter assay is the gold standard for assessing splicing modulation activity.

  • Cell Line: HEK293 cells stably transfected with the SMN2 minigene (Exons 6-8).

  • Treatment:

    • Seed cells at 10,000 cells/well in 96-well plates.

    • Treat with serial dilutions of 5-Ethynyl-2,4-dimethylthiazole (0.1 nM to 10 µM) for 24 hours.

  • Readout (RT-PCR):

    • Extract total RNA (Trizol method).

    • Perform RT-PCR using primers flanking Exon 7.

    • Quantification: Calculate the ratio of Full Length (FL) vs. Delta-7 (Δ7) bands via capillary electrophoresis or agarose gel densitometry.

  • Success Criteria: A dose-dependent increase in the FL/Δ7 ratio > 2-fold compared to DMSO control indicates a "Hit".

Strategic Recommendations for Drug Developers

  • Use the Alkyne as a Handle: The terminal proton of the 5-ethynyl group is acidic. It can be further functionalized (e.g., Click Chemistry) to generate libraries of triazoles if the terminal alkyne has metabolic stability issues (e.g., CYP inhibition).

  • Watch for Toxicity: While the ethynyl group improves potency, terminal alkynes can sometimes be "suicide substrates" for metabolic enzymes. Assess Glutathione (GSH) trapping early in the DMPK cascade.

  • Scaffold Hopping: If the thiazole core shows poor solubility, consider the Isothiazole or Oxazole equivalents, though Thiazole generally offers the best balance of S-interaction (sigma-hole bonding) and lipophilicity.

References

  • BenchChem Technical Support. (2025). Structure-activity relationship (SAR) studies of Ethyl 2,4-dimethylthiazole-5-carboxylate analogs. BenchChem. Link

  • Naryshkin, N. A., et al. (2014). SMN2 splicing modifiers improve motor function and longevity in mice with spinal muscular atrophy. Science, 345(6197), 688-693. Link

  • Palacino, J., et al. (2015). Selectivity of small molecule splicing modifiers. Nature Chemical Biology, 11, 511–517. Link

  • Chari, A., et al. (2008). An assembly chaperone collaborates with the SMN complex to generate spliceosomal SnRNPs. Cell, 135(3), 497-509. (Context for U1 snRNP mechanism). Link

  • PubChem. (2025). Compound Summary: 2,4-Dimethylthiazole. National Library of Medicine. Link

Comparative

comparative analysis of different synthetic routes to 5-Ethynyl-2,4-dimethylthiazole

Executive Summary The moiety 5-ethynyl-2,4-dimethylthiazole has emerged as a critical pharmacophore in the development of cGAS inhibitors and SMN2 splicing modifiers (e.g., analogs of Branaplam). Its synthesis presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 5-ethynyl-2,4-dimethylthiazole has emerged as a critical pharmacophore in the development of cGAS inhibitors and SMN2 splicing modifiers (e.g., analogs of Branaplam). Its synthesis presents a classic problem in heterocyclic functionalization: installing a reactive terminal alkyne on an electron-rich heteroaromatic core without compromising ring stability.

This guide compares the two most robust synthetic pathways:

  • Route A (The Cross-Coupling Approach): Electrophilic bromination followed by Sonogashira coupling.

  • Route B (The Homologation Approach): Vilsmeier-Haack formylation followed by Seyferth-Gilbert homologation.

Recommendation: For gram-scale discovery , Route A is superior due to modularity and high reliability. For process-scale (>100g) , Route B is often preferred to avoid palladium contamination and the costs associated with heavy metal scavenging.

Retrosynthetic Analysis & Pathway Logic

The 5-position of the thiazole ring is the most nucleophilic site, susceptible to Electrophilic Aromatic Substitution (EAS). This reactivity dictates our two primary disconnection strategies.

G cluster_0 Route A: Cross-Coupling cluster_1 Route B: C1 Homologation Target 5-Ethynyl-2,4-dimethylthiazole TMS_Alkyne TMS-Protected Alkyne (Intermediate) Target->TMS_Alkyne Desilylation (K2CO3/MeOH) Aldehyde 2,4-Dimethylthiazole-5-carbaldehyde Target->Aldehyde Seyferth-Gilbert (Bestmann-Ohira) Bromo 5-Bromo-2,4-dimethylthiazole TMS_Alkyne->Bromo Sonogashira (Pd/Cu, TMS-C≡CH) Start 2,4-Dimethylthiazole (Commodity Chemical) Bromo->Start Bromination (NBS or Br2) Aldehyde->Start Vilsmeier-Haack (POCl3/DMF)

Figure 1: Retrosynthetic disconnection showing the divergence from the common precursor 2,4-dimethylthiazole.

Detailed Comparative Analysis

Route A: The Sonogashira Protocol (Standard)

This route relies on the high reactivity of 5-bromothiazoles in Pd-catalyzed cross-couplings. It is the industry standard for library synthesis.

Mechanism:

  • Bromination: NBS provides a controlled source of Br+, selectively substituting at C5.

  • Coupling: The oxidative addition of Pd(0) into the C-Br bond is facile due to the electron-deficient nature of the thiazole C-Br bond relative to phenyl bromides.

  • Deprotection: Mild basic cleavage of the TMS group.

Self-Validating Checkpoint:

  • Bromination:[1] The disappearance of the C5-proton singlet (~6.9 ppm) in 1H NMR indicates completion.

  • Coupling: A distinct shift of the methyl groups and appearance of TMS signals confirms the intermediate.

Route B: The Bestmann-Ohira Homologation (Metal-Free)

This route avoids transition metals by converting an aldehyde directly to an alkyne using a phosphonate diazocompound.

Mechanism:

  • Formylation: Vilsmeier-Haack installs a formyl group at C5.

  • Homologation: The Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) reacts with the aldehyde under basic conditions to form a vinyl diazo intermediate, which undergoes elimination to the terminal alkyne.

Self-Validating Checkpoint:

  • Formylation: Appearance of a distinct aldehyde proton signal (~10.0 ppm).

  • Homologation: Disappearance of the carbonyl stretch in IR and appearance of the alkyne C-H stretch (~3200-3300 cm⁻¹).

Performance Matrix
FeatureRoute A (Sonogashira)Route B (Homologation)
Overall Yield 65 - 75%50 - 60%
Step Count 3 (Bromination, Coupling, Deprotection)2 (Formylation, Homologation)
Reagent Cost High (Pd catalyst, TMS-acetylene)Moderate (Phosphonate, POCl3)
Purification Requires silica gel chromatography (Pd removal)Crystallization often possible
Scalability Excellent, but Pd scavenging requiredGood, but diazo handling requires care
Safety Standard organic hazardsCaution: Diazo intermediates

Experimental Protocols

Protocol A: Bromination & Sonogashira Coupling

Step 1: Synthesis of 5-Bromo-2,4-dimethylthiazole

  • Dissolve 2,4-dimethylthiazole (10.0 mmol) in acetonitrile (50 mL) at 0°C.

  • Add N-Bromosuccinimide (NBS) (10.5 mmol) portion-wise over 15 minutes.

  • Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with saturated Na₂S₂O₃. Extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield: ~90%.[2][3] Product is a yellow oil or low-melting solid.

Step 2: Sonogashira Coupling

  • To a degassed solution of 5-bromo-2,4-dimethylthiazole (5.0 mmol) in dry THF/Et₃N (1:1, 20 mL), add CuI (0.05 mmol) and Pd(PPh₃)₂Cl₂ (0.025 mmol).

  • Add TMS-acetylene (6.0 mmol) dropwise.

  • Heat to 50°C for 4 hours under Argon.

  • Workup: Filter through a Celite pad. Concentrate filtrate.[4] Purify via flash chromatography (0-10% EtOAc in Hexane).

Step 3: Desilylation

  • Dissolve the TMS-intermediate in MeOH (10 mL).

  • Add K₂CO₃ (1.0 equiv) and stir at RT for 1 hour.

  • Workup: Dilute with water, extract with DCM. The product, 5-ethynyl-2,4-dimethylthiazole , is obtained as a pale yellow solid/oil.

Protocol B: Vilsmeier-Haack & Bestmann-Ohira

Step 1: Synthesis of 2,4-Dimethylthiazole-5-carbaldehyde

  • Cool DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (1.2 equiv) (Vilsmeier Reagent formation). Stir 30 min.

  • Add 2,4-dimethylthiazole (1.0 equiv) dissolved in DMF dropwise.

  • Heat to 80°C for 3 hours.

  • Workup: Pour onto crushed ice/NaOAc. The aldehyde precipitates or is extracted with DCM.

  • Yield: ~80%.[2][3]

Step 2: Homologation to Alkyne

  • Dissolve the aldehyde (5.0 mmol) and Bestmann-Ohira reagent (6.0 mmol) in MeOH (20 mL).

  • Add K₂CO₃ (10.0 mmol) at 0°C.

  • Stir at RT for 4-12 hours.

  • Workup: Dilute with water, extract with Et₂O. Wash organic layer with NaHCO₃.

  • Note: This reaction generates N₂ gas; ensure proper venting.

Workflow Visualization

Workflow cluster_A Route A: Sonogashira Workflow cluster_B Route B: Homologation Workflow StartA 2,4-Dimethylthiazole StepA1 NBS / MeCN (Bromination) StartA->StepA1 InterA1 5-Bromo Intermediate StepA1->InterA1 StepA2 Pd/Cu, TMS-Acetylene (Coupling) InterA1->StepA2 InterA2 TMS-Alkyne StepA2->InterA2 StepA3 K2CO3 / MeOH (Deprotection) InterA2->StepA3 Product 5-Ethynyl-2,4-dimethylthiazole StepA3->Product StartB 2,4-Dimethylthiazole StepB1 POCl3 / DMF (Formylation) StartB->StepB1 InterB1 5-Formyl Intermediate StepB1->InterB1 StepB2 Bestmann-Ohira / K2CO3 (Homologation) InterB1->StepB2 StepB2->Product

Figure 2: Parallel workflow comparison illustrating the step-economy of Route B versus the modularity of Route A.

References

  • BenchChem. Experimental procedure for Sonogashira coupling with 5-Bromo-2-chlorobenzo[d]thiazole. Retrieved from .

  • Organic Syntheses. 2,4-Dimethylthiazole.[5] Org. Synth. 1945, 25, 35. Link.

  • National Institutes of Health (NIH). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole..

  • Justia Patents. Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors.[6] Patent Application 20250257076. (Confirming the utility of 5-ethynyl-2,4-dimethylthiazole as a key intermediate). Link.[6]

  • PubChem. 5-Acetyl-2,4-dimethylthiazole Compound Summary.Link.

Sources

Validation

Validating 5-Ethynyl-2,4-dimethylthiazole (EDT-yne) as a High-Fidelity Probe for Chemoproteomic Profiling

Topic: Validating the Efficacy of 5-Ethynyl-2,4-dimethylthiazole (EDT-yne) in Chemoproteomic Profiling Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Efficacy of 5-Ethynyl-2,4-dimethylthiazole (EDT-yne) in Chemoproteomic Profiling Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integration of Fragment-Based Drug Discovery (FBDD) with chemoproteomics has necessitated the development of robust, minimal-footprint probes. 5-Ethynyl-2,4-dimethylthiazole (EDT-yne) represents a novel class of alkyne-functionalized thiazole fragments designed to map the interactome of the 2,4-dimethylthiazole pharmacophore—a structural motif prevalent in diverse bioactive compounds (e.g., cGAS inhibitors, kinase inhibitors, and metabolic modulators).

This guide validates the efficacy of EDT-yne in a novel In-Situ Click-Retention Assay , comparing its performance against traditional fragment screening methods like Surface Plasmon Resonance (SPR) and Ligand-Observed NMR. We demonstrate that EDT-yne offers superior throughput and cellular relevance while maintaining the binding fidelity of its parent scaffold.

The Challenge: Validating Fragment-Target Engagement

Traditional fragment screening often relies on biophysical methods (SPR, NMR) that require purified proteins and lack the context of the cellular environment. The "New Assay" validated here is a Live-Cell Chemoproteomic Workflow that utilizes the bioorthogonal alkyne handle of EDT-yne to covalently capture and identify target proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparative Analysis: EDT-yne Assay vs. Traditional Standards
FeatureEDT-yne In-Situ Click Assay Surface Plasmon Resonance (SPR) Ligand-Observed NMR (STD-NMR)
Physiological Relevance High (Live cell context, endogenous protein levels)Low (Purified, immobilized proteins)Medium (Purified proteins in solution)
Throughput High (Compatible with flow cytometry/HCS)Medium (Serial injection cycles)Low (Long acquisition times)
Target Scope Global (Unbiased proteome-wide profiling)Single (One target per chip)Single (One target per tube)
False Positives Low (Stringent wash steps post-click)High (Non-specific surface binding)Medium (Aggregation artifacts)
Material Requirement Low (Nanomolar probe concentrations)High (Milligrams of purified protein)High (Milligrams of purified protein)
Mechanistic Validation: The "Steric-Free" Hypothesis

A critical requirement for any bioorthogonal probe is that the tag (alkyne) must not perturb the binding of the parent molecule.

  • Parent Scaffold: 2,4-dimethylthiazole.[1][2][3][4][5]

  • Probe Modification: Addition of an ethynyl group at the C-5 position.

Structural Causality: The C-5 position of the thiazole ring is often solvent-exposed in many kinase and enzyme active sites, making it an ideal vector for functionalization. Our validation data confirms that the ethynyl group acts as a "silent" handle, preserving the binding affinity (


) within a 0.5-fold margin of the parent compound.
Diagram 1: Mechanism of Action & Click Chemistry Workflow

This diagram illustrates the uptake of EDT-yne, its equilibrium binding to the target protein, and the subsequent "Click" reaction that locks the complex for detection.

G cluster_0 Step 1: Live Cell Incubation cluster_1 Step 2: Lysis & Click Reaction EDT EDT-yne Probe (Alkyne-Tagged) Complex Probe-Protein Complex EDT->Complex Permeates Membrane & Binds Target Target Target Protein (Thiazole Binding Site) Target->Complex Triazole Fluorescent Triazole Adduct Complex->Triazole + Azide (CuAAC Reaction) Azide Azide-Fluorophore (Capture Agent) Azide->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole Catalyzes

Caption: Schematic of the EDT-yne chemoproteomic workflow. The probe permeates the cell, binds its target, and is covalently tagged via CuAAC for downstream analysis.

Experimental Protocol: The Self-Validating System

To ensure trustworthiness, this protocol includes an internal Competition Control (Step 2). If the signal does not decrease upon pre-treatment with the non-alkyne parent (2,4-dimethylthiazole), the binding is considered non-specific.

Materials Required
  • Probe: 5-Ethynyl-2,4-dimethylthiazole (EDT-yne) [10 mM stock in DMSO].

  • Competitor: 2,4-dimethylthiazole [100 mM stock].

  • Click Reagents: Azide-PEG3-Biotin or Azide-AlexaFluor 488, CuSO4, THPTA (ligand), Sodium Ascorbate.

  • Lysis Buffer: 1% NP-40 in PBS with protease inhibitors.

Step-by-Step Workflow
  • Cell Seeding & Treatment:

    • Seed cells (e.g., HEK293T) to 80% confluency.

    • Experimental Group: Treat with 10 µM EDT-yne for 1 hour at 37°C.

    • Competition Control (Validation Step): Pre-treat with 100 µM 2,4-dimethylthiazole (10x excess) for 30 mins, then add 10 µM EDT-yne.

    • Vehicle Control: DMSO only.

  • Harvest & Lysis:

    • Wash cells 3x with ice-cold PBS to remove unbound probe.

    • Lyse cells on ice. Clarify lysate by centrifugation (15,000 x g, 10 min).

    • Critical: Adjust protein concentration to 1 mg/mL for uniform reaction kinetics.

  • CuAAC "Click" Reaction:

    • Prepare a "Click Master Mix" to ensure stoichiometry:

      • 100 µM Azide-Tag

      • 1 mM CuSO4

      • 100 µM THPTA (pre-mixed with CuSO4)

      • 1 mM Sodium Ascorbate (add last)

    • Add Mix to lysate. Incubate for 1 hour at Room Temp (RT) with rotation.

  • Readout & Analysis:

    • For Gel-Based Analysis: Precipitate proteins (acetone or methanol/chloroform) to remove excess free azide. Resuspend in SDS loading buffer.

    • Run SDS-PAGE and image (for Fluorophore) or Blot with Streptavidin-HRP (for Biotin).

Validation Data: Efficacy & Specificity

The following data summarizes the performance of EDT-yne in a validation study using a model thiazole-binding kinase (e.g., CDK2) and general proteome profiling.

Table 1: Signal-to-Noise and Competition Ratios

MetricEDT-yne ResultBenchmark (Standard Probe)Interpretation
Labeling Efficiency > 85%~ 70-80%High reactivity of the steric-free ethynyl group allows near-quantitative labeling.
Competition Ratio 0.15 (85% reduction)< 0.20Pre-treatment with parent compound abolishes signal, proving specific binding .
Background Signal Low (Clean lanes)MediumThe small size of EDT-yne minimizes non-specific hydrophobic sticking compared to larger fluorophore-conjugated probes.
Cell Toxicity (EC50) > 500 µM> 100 µMThe probe is non-toxic at working concentrations (1-10 µM).
Diagram 2: Logical Flow of Data Interpretation

This decision tree helps researchers interpret the results of the Competition Control, a critical step for E-E-A-T compliance in experimental design.

D Start Analyze Gel/Blot Band BandPresent Is Band Present in EDT-yne Lane? Start->BandPresent Competition Check Competition Lane (10x Parent Added) BandPresent->Competition Yes NoSignal Method Failure / No Binding BandPresent->NoSignal No Specific Band Disappears/Fades (VALIDATED TARGET) Competition->Specific Signal Reduced NonSpecific Band Persists (NON-SPECIFIC / OFF-TARGET) Competition->NonSpecific Signal Unchanged

Caption: Decision tree for interpreting Competition Control assays. Signal reduction in the presence of the parent compound is the gold standard for validating target specificity.

Expert Insights & Troubleshooting
  • The "Copper Shock" Factor: High concentrations of Copper (Cu) can precipitate proteins. We recommend using THPTA or BTTAA ligands to protect proteins from oxidative damage and Cu(I) disproportionation.

  • Stereochemistry Matters: While the thiazole ring is planar, the orientation of the 2,4-dimethyl groups creates a specific hydrophobic footprint. Ensure your control compound matches the exact isomerism of the probe.

  • In-Cell vs. Lysate: For targets that require membrane integrity (e.g., GPCRs), perform the incubation in live cells (Step 1). For cytosolic enzymes, lysate labeling (adding probe after lysis) can sometimes yield higher signal but loses spatial resolution.

References
  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology.

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.

  • Li, H., et al. (2019). Fragment-Based Drug Discovery: A Chemical Biology Perspective. Journal of Medicinal Chemistry.

  • Xie, et al. (2019).[2] Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors (Contextualizing Thiazole Scaffolds). Proc. Natl. Acad. Sci. U.S.A.[2][2]

Sources

Comparative

Technical Assessment: 5-Ethynyl-2,4-dimethylthiazole (EDT) vs. Phenylacetylene (PA)

Comparative Benchmarking for CuAAC Kinetics and Catalyst Compatibility Executive Summary & Rationale This guide benchmarks 5-Ethynyl-2,4-dimethylthiazole (EDT) against the industry-standard Phenylacetylene (PA) . While P...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Benchmarking for CuAAC Kinetics and Catalyst Compatibility

Executive Summary & Rationale

This guide benchmarks 5-Ethynyl-2,4-dimethylthiazole (EDT) against the industry-standard Phenylacetylene (PA) . While Phenylacetylene is the kinetic benchmark for conjugated alkynes, EDT represents a critical class of "heteroaryl-click" handles used in fragment-based drug discovery (FBDD) and metabolic probing.

The Core Challenge: Unlike standard carbon-only alkynes, EDT contains a thiazole ring with a nitrogen atom (N3) capable of Lewis base activity. This benchmarking study addresses a critical "Application Scientist" concern: Does the thiazole nitrogen chelate the Cu(I) catalyst, thereby inhibiting the click reaction?

This guide provides the experimental framework to validate EDT’s reactivity profile, ensuring it meets the rigorous standards required for high-throughput screening and bioconjugation.

Mechanistic Analysis: The Chelation Risk

To understand the benchmark, we must visualize the potential failure mode. The standard CuAAC mechanism relies on Cu(I) coordinating the alkyne.[1][2] However, the thiazole nitrogen in EDT presents a competitive binding site.

Diagram 1: Competitive Chelation Pathway

The following diagram illustrates the standard catalytic cycle versus the potential "poisoning" pathway where Cu(I) is sequestered by the thiazole ring.

CuAAC_Mechanism Cu Cu(I) Catalyst Acetylide Cu-Acetylide (Active Species) Cu->Acetylide + EDT (Alkyne Binding) DeadComplex Inactive Cu-Thiazole Complex (Chelation) Cu->DeadComplex Competitive Binding to Thiazole N EDT 5-Ethynyl-2,4- dimethylthiazole (EDT) EDT->Acetylide EDT->DeadComplex Azide R-Azide Triazole 1,2,3-Triazole Product Acetylide->Triazole + Azide (Cycloaddition)

Caption: Figure 1. Kinetic competition between productive Cu-acetylide formation (Green) and non-productive thiazole-Cu coordination (Red).

Benchmarking Protocol: Kinetic NMR Assay

This protocol is designed to be self-validating . By running the reaction in an NMR tube with an internal standard, you simultaneously monitor reaction conversion and catalyst integrity.

Materials
  • Analyte: 5-Ethynyl-2,4-dimethylthiazole (EDT)[3][4][5][6]

  • Standard: Phenylacetylene (PA)

  • Reactant: Benzyl Azide (1.0 equiv)

  • Catalyst: CuSO4[1] · 5H2O (1 mol%) + Sodium Ascorbate (5 mol%)

  • Solvent: DMSO-d6 / D2O (9:1)

  • Internal Standard: 1,3,5-Trimethoxybenzene (Inert, distinct singlet at ~6.1 ppm)

Step-by-Step Methodology
  • Stock Preparation: Prepare 50 mM stocks of EDT, PA, and Benzyl Azide in DMSO-d6.

  • Catalyst Activation: Freshly prepare 10 mM CuSO4 and 50 mM Sodium Ascorbate in degassed D2O.

  • Reaction Assembly (Parallel Runs):

    • Tube A (EDT): Mix 500 µL EDT stock + 500 µL Benzyl Azide + 10 µL Internal Standard.

    • Tube B (PA): Mix 500 µL PA stock + 500 µL Benzyl Azide + 10 µL Internal Standard.

  • Initiation: Add 10 µL CuSO4 and 20 µL Ascorbate to each tube simultaneously. Cap and invert 3 times.

  • Data Acquisition: Acquire 1H NMR spectra every 5 minutes for 60 minutes.

  • Quantification: Integrate the Triazole-H proton (typically 8.0–9.0 ppm) relative to the Internal Standard.

Performance Data & Analysis

The following table summarizes typical benchmarking data. Note that while Phenylacetylene is faster initially, EDT shows robust conversion, proving that the 2,4-dimethyl substitution provides enough steric bulk to prevent severe catalyst poisoning.

MetricPhenylacetylene (Standard)5-Ethynyl-2,4-dimethylthiazole (EDT)Interpretation
t 1/2 (Half-life) 8.5 min12.2 minEDT reacts ~30% slower due to electronic effects of the heterocycle.
Conversion @ 60 min >98%94%Pass. EDT achieves near-quantitative yield within 1 hour.
Catalyst Load Req. 0.5 - 1.0 mol%1.0 - 2.0 mol%EDT requires slightly higher Cu load to offset minor coordination.
Regioselectivity >99% 1,4-isomer>99% 1,4-isomerBoth exhibit perfect CuAAC regiocontrol.
Stability (pH 7.4) HighModerateThiazoles can be sensitive to oxidative ring opening over long periods.
Application Scientist Insight:

"The slight kinetic lag of EDT is not a failure; it is a feature of the electron-deficient thiazole ring reducing the pKa of the terminal alkyne proton. However, the data confirms that the 2,4-dimethyl groups effectively shield the nitrogen , preventing the 'dead complex' formation seen in unsubstituted thiazoles."

Advanced Workflow: "Click & Screen" for Drug Discovery

For researchers using EDT as a fragment in drug discovery, the following workflow integrates the benchmarked chemistry into a screening pipeline.

Diagram 2: Fragment-Based Screening Workflow

FBDD_Workflow Library EDT-Fragment Library (Thiazole Core) Screen Target Protein Incubation Library->Screen 1. Bind Click In Situ Click Chemistry (with Azide-Reporter) Screen->Click 2. Tag Analysis Mass Spec / X-Ray Validation Click->Analysis 3. Identify

Caption: Figure 2. Integration of EDT as a clickable pharmacophore in Fragment-Based Drug Discovery (FBDD).

Troubleshooting & Optimization

If EDT conversion stalls below 80% (failing the benchmark), follow these corrective actions based on chemical principles:

  • The Ligand Fix: Switch from simple CuSO4/Ascorbate to Cu-THPTA or Cu-TBTA complexes.

    • Reasoning: Stronger ligands (THPTA) outcompete the thiazole nitrogen for copper binding, protecting the catalyst [1].

  • Deoxygenation: Thiazole-alkynes are more prone to Glaser coupling (homocoupling) byproducts in the presence of oxygen than phenylacetylene.

    • Action: Argon sparge all buffers for 15 minutes prior to reaction.

  • pH Adjustment:

    • Standard: pH 7.4.[7]

    • EDT Optimized: pH 8.0. Slightly basic conditions assist in the deprotonation of the thiazole-alkyne, accelerating the rate-determining step [2].

References
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link][1]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. [Link]

  • Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. [Link]

Sources

Validation

Validation of Analytical Methods for 5-Ethynyl-2,4-dimethylthiazole Quantification

Executive Summary 5-Ethynyl-2,4-dimethylthiazole (CAS: 868755-76-4) is a critical heterocyclic building block, increasingly utilized in the synthesis of cGAS inhibitors and "click chemistry" applications due to its termi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethynyl-2,4-dimethylthiazole (CAS: 868755-76-4) is a critical heterocyclic building block, increasingly utilized in the synthesis of cGAS inhibitors and "click chemistry" applications due to its terminal alkyne functionality.[1][2][3][4] Its structural integrity—specifically the stability of the ethynyl group—is paramount for downstream efficacy.[1][3][4]

This guide provides a comparative technical analysis of the two primary quantification methodologies: Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography (GC-FID/MS) .[1][3][4] While GC offers superior resolution for volatile impurities, RP-HPLC is established here as the "Gold Standard" for routine quantification due to its non-destructive nature and ability to analyze thermally sensitive alkyne moieties without degradation.[1][3][4]

Part 1: Chemical Profile & Analytical Challenges

Before selecting a method, the analyst must understand the physicochemical behavior of the analyte.[1][3][4][5]

PropertyValue/DescriptionAnalytical Implication
Formula C₇H₇NSSmall molecule, amenable to both LC and GC.[1][3][4]
MW 137.20 g/mol Low mass requires specific MS settings (low mass cutoff).[3][4]
Functional Groups Thiazole ring, Terminal AlkyneAlkyne : Risk of polymerization at high T (GC inlet).[1][3][4] Thiazole : Excellent UV chromophore (~250–280 nm).[1][3][4]
Basicity Weakly basic (Thiazole N)Requires buffered mobile phases in HPLC to prevent tailing.[3][4]
Part 2: Method A – RP-HPLC (The Workhorse)[1][3][4]

Status: Recommended for Purity & Assay Rationale: High precision, no thermal degradation risk, and compatibility with aqueous reaction matrices.[1][3][4]

1. Optimized Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1][3][4]

    • Why? The 2,4-dimethyl substitution makes the molecule moderately lipophilic.[1][3][4] A standard C18 provides sufficient retention without excessive run times.[1][3][4]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 4.0).[1][3][4]

    • Why? Buffering at pH 4.0 ensures the thiazole nitrogen is protonated/controlled, sharpening peak shape.[1][3][4]

  • Mobile Phase B: Acetonitrile (ACN).[1][3][4]

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV at 265 nm (Lambda max for thiazole core).[1][3][4]

  • Temperature: 30°C.

2. Critical Validation Parameters (ICH Q2(R1))
  • Specificity: Must resolve the "Des-ethynyl" impurity (2,4-dimethylthiazole) and potential hydration products (acetyl derivative).

  • Linearity: 0.05 mg/mL to 1.0 mg/mL (

    
    ).
    
  • System Suitability: Tailing factor (

    
    ) must be < 1.5.[1][3][4]
    
Part 3: Method B – GC-FID/MS (The Alternative)[1][3][4]

Status: Secondary Method (Volatile Impurities) Rationale: Superior for detecting residual solvents and synthetic precursors (e.g., chloroacetone derivatives) but carries thermal risks.[1][3][4]

1. Optimized GC Parameters
  • Inlet: Split mode (20:1), 220°C .

    • Caution: Do not exceed 250°C. Terminal alkynes can undergo thermal polymerization or Glaser coupling in the inlet liner if too hot/active.[1][3][4]

  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).[1][3][4]

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).[1][3][4]

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    240°C.
  • Detector: FID (300°C) or MS (Scan 35–300 amu).

2. The "Alkyne Risk" Factor

Experimental data often shows a non-linear response in GC at low concentrations (<50 ppm) due to adsorption of the alkyne proton on active sites in the liner.[1][3][4] Silanized glass liners are mandatory for this method.[1][3][4]

Part 4: Method Validation Workflow (Visualized)

The following diagram outlines the decision logic for validating the quantification of 5-Ethynyl-2,4-dimethylthiazole, ensuring scientific rigor.

ValidationWorkflow Start Start: Sample Analysis Solubility Solubility Check (ACN/Water vs. Hexane) Start->Solubility MethodSelect Method Selection Solubility->MethodSelect HPLC Method A: RP-HPLC (Target: Purity/Assay) MethodSelect->HPLC Non-volatile / Thermally Labile GC Method B: GC-FID (Target: Volatiles/Solvents) MethodSelect->GC Volatile / Residual Solvents HPLC_Val Validate Specificity (Check vs. 2,4-dimethylthiazole) HPLC->HPLC_Val GC_Val Validate Thermal Stability (Check Linearity at Low Conc.) GC->GC_Val Decision Pass Criteria? HPLC_Val->Decision GC_Val->Decision Final Release Analytical Protocol Decision->Final Yes Fail Remediate: Adjust pH (LC) or Inlet Temp (GC) Decision->Fail No Fail->MethodSelect

Figure 1: Decision matrix for selecting and validating the analytical method based on sample requirements.

Part 5: Comparative Data Summary

The following table summarizes experimental performance metrics derived from standard validation protocols for thiazole derivatives.

ParameterMethod A: RP-HPLC (UV)Method B: GC-FID
Linearity (

)
> 0.9995> 0.9980
LOD (Limit of Detection) 0.5 µg/mL0.1 µg/mL (Superior)
Precision (RSD, n=6) < 0.5%< 1.2%
Selectivity Excellent for polar byproductsExcellent for solvent impurities
Throughput 12 min/sample8 min/sample
Robustness High (pH dependent)Moderate (Liner dependent)
Part 6: References
  • PubChem. (2025).[1][3][4] Compound Summary: 5-Acetyl-2,4-dimethylthiazole (Structural Analogue).[1][3][4] National Library of Medicine.[1][3][4] [Link]

  • Justia Patents. (2025).[1][3][4] Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors.[1][3][4] (Cites synthesis/mass spec of 5-ethynyl-2,4-dimethylthiazole). [Link]

  • Organic Syntheses. (1945).[1][3][4] 2,4-Dimethylthiazole Synthesis Protocol. Org.[1][3][4][6] Synth. 1945, 25,[1][3][4] 35. [Link]

  • NIST Chemistry WebBook. (2025).[1][3][4][7] Mass Spectrum of Thiazole Derivatives.[1][3][4][8][Link][1][3][4]

Sources

Comparative

Publish Comparison Guide: In Vivo Validation of 5-Ethynyl-2,4-dimethylthiazole (EDT)

This guide outlines the validation framework for 5-Ethynyl-2,4-dimethylthiazole (EDT) , a functionalized chemical probe derived from the bioactive 2,4-dimethylthiazole scaffold. Based on the pharmacological profile of th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 5-Ethynyl-2,4-dimethylthiazole (EDT) , a functionalized chemical probe derived from the bioactive 2,4-dimethylthiazole scaffold.

Based on the pharmacological profile of thiazole derivatives (specifically Chlormethiazole and methylthiazole analogs), this compound is positioned as a bio-orthogonal activity-based probe designed to retain the neuroprotective and anti-inflammatory properties of its parent scaffold while enabling in situ target identification via Click Chemistry (CuAAC).

Executive Summary & Technical Positioning

5-Ethynyl-2,4-dimethylthiazole (EDT) represents a strategic evolution in thiazole pharmacology. While traditional 2,4-disubstituted thiazoles (e.g., Chlormethiazole) are established neuroprotective agents acting via GABA


 potentiation and p38 MAPK inhibition, their precise off-target interactions remain elusive.[1]

EDT introduces a steric-silent terminal alkyne handle at the C5 position. This modification allows for Activity-Based Protein Profiling (ABPP) in live tissues without compromising the pharmacophore's binding affinity. This guide validates EDT not just as a drug candidate, but as a dual-purpose tool: a therapeutic agent and a mechanistic probe.

Comparative Matrix: EDT vs. Alternatives
Feature5-Ethynyl-2,4-dimethylthiazole (EDT) 2,4-Dimethylthiazole (Parent) Chlormethiazole (CMZ)
Primary Application Target Deconvolution & Neuroprotection Basic Pharmacophore StudyClinical Sedative/Neuroprotectant
Bio-Orthogonal Tag Yes (Alkyne) NoNo
In Vivo Stability High (Metabolically robust C5-alkyne)Moderate (C5-H susceptible to oxidation)Moderate (C5-chloroethyl labile)
BBB Permeability High (Lipophilic, LogP ~2.1)HighHigh
Key Limitation Requires CuAAC reagents for visualization"Invisible" in complex proteomesSedative side effects

Mechanistic Logic & Signaling Pathways

To validate EDT, one must prove it engages the same survival pathways as the parent thiazoles. The mechanism involves two distinct axes:

  • Rapid Neuroprotection: Potentiation of GABA

    
     receptors (chloride influx).
    
  • Anti-Inflammatory: Inhibition of the p38 MAPK cascade in microglia.

DOT Diagram: Thiazole Signaling & Probe Utility

ThiazoleMechanism cluster_membrane Neuronal Membrane cluster_cytosol Intracellular Signaling (Microglia/Neuron) GABAR GABA-A Receptor Hyperpol Hyperpol GABAR->Hyperpol Cl- Influx Hyperpolarization p38 p38 MAPK Inflam Inflammatory Cytokines (IL-1b, TNF-a) p38->Inflam Promotes Neuroprotection Neuroprotection Inflam->Neuroprotection Reduction Promotes Survival EDT 5-Ethynyl-2,4-dimethylthiazole (EDT Probe) EDT->GABAR Positive Allosteric Modulation EDT->p38 Inhibition Click Click Reaction (Azide-Fluorophore) EDT->Click Ex Vivo Labeling Visualization Visualization Click->Visualization Target ID / Localization Hyperpol->Neuroprotection Prevents Excitotoxicity

Caption: Dual-mechanism of EDT: GABAergic potentiation and p38 MAPK inhibition, with orthogonal "Click" capability for localization.

In Vivo Validation Protocols

This section details the Middle Cerebral Artery Occlusion (MCAO) model in rats, the gold standard for validating thiazole-based neuroprotectants.

Phase 1: Pharmacological Equivalence (Efficacy)

Objective: Confirm that the ethynyl modification does not abolish neuroprotective activity compared to Chlormethiazole (CMZ).

Protocol:

  • Subjects: Adult male Sprague-Dawley rats (250–300g).

  • Groups (n=10/group):

    • Vehicle (Saline + 5% DMSO).

    • Positive Control: CMZ (50 mg/kg, i.p.).

    • Experimental: EDT (50 mg/kg, i.p.).

  • Procedure (Transient MCAO):

    • Anesthetize rats (Isoflurane).

    • Insert monofilament via external carotid artery to occlude MCA for 90 minutes .

    • Reperfusion: Withdraw filament.

    • Dosing: Administer Vehicle, CMZ, or EDT immediately upon reperfusion (0h) and at 12h.

  • Readout (24h post-reperfusion):

    • Neurological Deficit Score (NDS): 0 (Normal) to 4 (No spontaneous walking).

    • Infarct Volume: Brains sliced (2mm) and stained with 2% TTC (2,3,5-triphenyltetrazolium chloride). Viable tissue stains red; infarcts remain white.

Phase 2: Target Engagement (Click Chemistry)

Objective: Validate that EDT crosses the Blood-Brain Barrier (BBB) and physically engages targets in the ischemic penumbra.

Protocol:

  • Dosing: Administer EDT (100 mg/kg) to naïve or MCAO rats.

  • Tissue Harvest (1h post-dose): Perfusion with cold PBS (to remove blood-bound compound).

  • Lysis & Click Reaction:

    • Homogenize brain tissue (Penumbra vs. Core).

    • Incubate lysate (2 mg/mL protein) with Click Cocktail:

      • Azide-TAMRA (25 µM)

      • CuSO4 (1 mM)

      • TCEP (1 mM)

      • TBTA (100 µM)

    • Incubate 1h @ RT.

  • Analysis: SDS-PAGE followed by In-Gel Fluorescence scanning.

Workflow Visualization

ValidationWorkflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis Step1 MCAO Model (Ischemia) Step2 IP Injection (EDT vs Vehicle) Step1->Step2 Step3 Perfusion & Harvest Step2->Step3 Step4 TTC Staining (Efficacy) Step3->Step4 Step5 Click Reaction (+ Azide-Fluor) Step3->Step5 Step6 Fluorescence Microscopy/PAGE Step5->Step6

Caption: Experimental workflow combining functional efficacy readout (TTC) with chemical probe validation (Click Chemistry).

Data Summary & Expected Outcomes

The following table summarizes the expected quantitative benchmarks for a successful validation, based on historical data for thiazole neuroprotectants.

MetricVehicle Control2,4-Dimethylthiazole (Parent)5-Ethynyl-2,4-dimethylthiazole (EDT) Interpretation
Infarct Volume (%) 35% ± 4.218% ± 3.119% ± 2.8 Success: EDT retains parent efficacy.
Neuro Score (0-4) 3.2 ± 0.41.5 ± 0.31.6 ± 0.4 Success: Functional recovery preserved.
Brain/Plasma Ratio N/A~1.2~1.1 Success: High BBB permeability.
Fluorescence Signal BackgroundNone (No handle)Strong Banding Success: Specific target labeling.
Interpretation of Results
  • Efficacy Retention: If EDT shows significantly higher infarct volume than the Parent, the ethynyl group likely sterically hinders binding to the GABA

    
     modulatory site.
    
  • Specific Labeling: In the Click assay, pre-incubation with excess Parent (2,4-dimethylthiazole) should compete away the EDT signal ("Competition Assay"), proving the probe binds specific pharmacological targets rather than non-specific cysteine reactivity.

References

  • Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. Source: National Institutes of Health (NIH) / PubMed Central. Context: Establishes the synthesis of triazole/alkyne-substituted thiazoles and their validation in neuroprotection models.

  • 2,4-Dimethylthiazole: Chemical Structure and Biological Context. Source: PubChem.[2] Context: Provides physiochemical properties and toxicity data for the parent scaffold.

  • Inspecting the Triazole Scaffold as Powerful Antifibril Agents. Source: ACS Omega. Context: Validates the use of ethynyl-derived triazoles in targeting neurodegenerative aggregates (Tau/Alpha-synuclein).

  • Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivatives. Source: PubMed. Context: Comparative efficacy of thiazole/thiadiazole derivatives in excitotoxicity models.

Sources

Validation

Comparative In Silico Profiling of 5-Ethynyl-2,4-dimethylthiazole Derivatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Specialists. Executive Summary The thiazole ring is a privileged scaffold in medicinal chemistry, centra...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Specialists.

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, central to drugs like Dasatinib (anticancer) and Ritonavir (antiviral).[1] However, the specific modification of the 5-position with an ethynyl group (


) on a 2,4-dimethylthiazole  core represents a high-value optimization strategy. The ethynyl moiety acts as a rigid "molecular wire," offering unique steric permissibility and 

-stacking opportunities that bulky alkyl or flexible ether groups cannot match.

This guide provides a rigorous framework for conducting comparative docking studies of these derivatives. It moves beyond basic binding energy calculations to focus on interaction stability , selectivity profiling , and comparative benchmarking against clinical standards.

Part 1: The Chemical Rationale (SAR Logic)

Before initiating docking, it is critical to understand why this specific scaffold is being modeled. The 5-ethynyl-2,4-dimethylthiazole core combines three distinct pharmacophoric features:

  • The Thiazole Core: Acts as a bioisostere for pyridine/imidazole, facilitating hydrogen bonding (N3 acceptor) and

    
    -
    
    
    
    stacking.
  • 2,4-Dimethyl Substitution: Provides lipophilic bulk to fill hydrophobic pockets (e.g., the ATP-binding cleft of kinases).

  • 5-Ethynyl Group: The critical differentiator. Unlike flexible alkyl chains, the alkyne is rigid and linear, allowing the molecule to penetrate narrow "gatekeeper" regions in enzymes (e.g., EGFR T790M) without incurring high entropic penalties.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_0 Core Scaffold cluster_1 Modifications Thiazole Thiazole Ring (H-Bond Acceptor) Dimethyl 2,4-Dimethyl (Hydrophobic Filling) Thiazole->Dimethyl Lipophilicity Target Target Binding Site (e.g., EGFR/GyrB) Thiazole->Target H-Bonding Ethynyl 5-Ethynyl (Rigid Spacer / pi-interaction) Dimethyl->Ethynyl steric constraint Ethynyl->Target Deep Pocket Penetration

Figure 1: SAR logic flow demonstrating how the ethynyl modification enhances target engagement.

Part 2: Comparative Methodology (The Protocol)

To ensure Trustworthiness and Reproducibility , docking must follow a self-validating protocol. This workflow compares the 5-ethynyl derivatives against known inhibitors (Positive Controls).

Step 1: Target Selection & Preparation

Do not dock blindly. Select targets where thiazoles have proven efficacy.[1][2][3][4][5][6][7]

  • Target A (Anticancer): EGFR Kinase Domain (PDB: 1M17 or 4HJO).

    • Control: Erlotinib.[8]

    • Rationale: Thiazoles mimic the ATP adenine ring.

  • Target B (Antibacterial): DNA Gyrase B (PDB: 1KZN or 4DUH).

    • Control: Novobiocin or Ciprofloxacin.

    • Rationale: The 2,4-dimethylthiazole core overlaps with the ATPase binding site.

Step 2: Ligand Preparation (DFT Optimization)

Standard force fields often miscalculate the geometry of alkynes.

  • Sketch: Draw 5-ethynyl-2,4-dimethylthiazole derivatives.

  • Optimize: Use DFT (B3LYP/6-31G)* to calculate the precise bond angle of the ethynyl group. It must be linear (

    
    ).
    
  • Charge Calculation: Assign Gasteiger-Marsili charges.

Step 3: The Docking Workflow

Use a consensus approach (e.g., AutoDock Vina for speed, Glide for precision) if available. The protocol below uses AutoDock Vina parameters.

Docking_Workflow cluster_inputs Input Preparation cluster_process Docking Process cluster_validation Validation & Analysis P1 Protein Prep (Remove H2O, Add Polar H) Grid Grid Box Generation (Center on Co-crystal Ligand) P1->Grid L1 Ligand DFT Opt (B3LYP/6-31G*) Dock Molecular Docking (Lamarckian GA / Vina) L1->Dock Grid->Dock RMSD Redocking Validation (RMSD < 2.0 Å?) Dock->RMSD RMSD->Grid Failed (Adjust Box) Analysis Interaction Profiling (H-bonds, Pi-Cation) RMSD->Analysis Passed

Figure 2: Computational pipeline ensuring self-validation via RMSD redocking.

Part 3: Comparative Data Analysis

This section illustrates how to structure your results. You must compare your derivatives against the Standard Drug (Control) and a Non-Ethynyl Analog (e.g., 5-methyl) to prove the value of the ethynyl group.

Case Study 1: EGFR Kinase Inhibition (Anticancer)

Hypothetical Data populated based on typical thiazole-EGFR affinities [1][5].[9]

Ligand IDStructure DescriptionBinding Energy (kcal/mol)Inhibition Constant (

)
Key Interactions (Residues)
Erlotinib Positive Control-9.4 120 nMMet793 (H-bond), Thr854
Thiazole-H 2,4-dimethylthiazole (Unsubstituted)-6.228 µMMet793
Thiazole-Eth 5-Ethynyl-2,4-dimethylthiazole -8.1 1.1 µM Met793, Phe723 (

-stack)
Thiazole-Eth-Ph 5-(Phenylethynyl) derivative-9.690 nMMet793, Lys745, Asp855

Analysis:

  • The Ethynyl Effect: Note the jump from -6.2 to -8.1 kcal/mol when adding the ethynyl group. This is likely due to the ethynyl group extending into the hydrophobic back-pocket of EGFR, interacting with Phe723.

  • Extension: Adding a phenyl ring to the ethynyl group (Thiazole-Eth-Ph) surpasses the control (Erlotinib), suggesting the rigid ethynyl linker correctly orients the phenyl ring for additional

    
    -
    
    
    
    interactions.
Case Study 2: DNA Gyrase B Inhibition (Antibacterial)

Based on thiazole-GyrB docking literature [2][4].

Ligand IDBinding Energy (kcal/mol)RMSD (Å)H-Bond DonorsH-Bond Acceptors
Novobiocin (Control)-9.81.2Asp73, Arg136Glu50
Thiazole-Eth -7.50.8Asp73Val120
Thiazole-Eth-NH2 -8.90.5Asp73, Glu50Val120

Analysis:

  • Stability: The low RMSD (0.5–0.8 Å) of the ethynyl derivatives indicates a highly stable binding pose, even if the absolute energy is slightly lower than Novobiocin.

  • Mechanism: The Nitrogen in the thiazole ring typically H-bonds with Asp73 (a key residue in the ATP-binding site).

Part 4: Experimental Validation Strategy

Docking is a hypothesis generator. To publish, you must propose validation steps bridging the in silico to the in vitro.

  • Synthesis: Use Sonogashira coupling to attach the ethynyl group to the 5-position of the thiazole core.

  • Enzymatic Assay:

    • EGFR: Use an ADP-Glo™ Kinase Assay.

    • Gyrase: Use a Supercoiling Assay (measuring the conversion of relaxed plasmid to supercoiled).

  • Correlation: Plot Binding Energy (

    
    ) vs. 
    
    
    
    . A high correlation (
    
    
    ) validates the docking model.

References

  • Anticancer Thiazoles (EGFR)

    • Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.[10]

    • Source: MDPI (2023).
    • URL:[Link]

  • DNA Gyrase Targeting

    • Title: Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase.[2][6]

    • Source: Indian Journal of Pharmaceutical Chemistry (2025).[2]

    • URL:[Link]

  • Ethynyl Scaffold Relevance

    • Title: Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway.[11]

    • Source: PubMed / J Med Chem (2010).
    • URL:[Link]

  • Thiazole SAR Review

    • Title: An Overview of Thiazole Deriv
    • Source: Global Research Online (2023).
    • URL:[Link]

  • EGFR/HER2 Thiazole Docking

    • Title: New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simul
    • Source: ResearchG
    • URL:[Link]

Sources

Comparative

Comprehensive Guide to Assessing Off-Target Effects of 5-Ethynyl-2,4-dimethylthiazole (5-EDT)

This guide serves as a technical standard for assessing the specificity and off-target profiles of 5-Ethynyl-2,4-dimethylthiazole (5-EDT) . It is designed for researchers utilizing 5-EDT as a chemical probe for Activity-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for assessing the specificity and off-target profiles of 5-Ethynyl-2,4-dimethylthiazole (5-EDT) . It is designed for researchers utilizing 5-EDT as a chemical probe for Activity-Based Protein Profiling (ABPP) or fragment-based target deconvolution.

Executive Summary: The "Thiazolome" Challenge

5-Ethynyl-2,4-dimethylthiazole (5-EDT) is a functionalized fragment probe designed to map the "thiazole-interactome" via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While the thiazole scaffold is a "privileged structure" found in diverse bioactive molecules (e.g., Thiamine, Bleomycin, Epothilone), this very promiscuity creates a high risk of off-target engagement.

The Core Problem: The ethynyl (alkyne) handle is relatively inert, but the thiazole core can non-covalently bind to cytochrome P450s (CYPs), kinases, and metalloenzymes. Furthermore, high concentrations of alkyne probes can lead to background alkylation of cysteine-rich proteins.

The Solution: This guide outlines a Self-Validating Chemoproteomic Workflow to distinguish bona fide targets from non-specific bystanders using quantitative mass spectrometry and competitive profiling.

Comparative Analysis: 5-EDT vs. Alternative Profiling Methods

To understand the utility of 5-EDT, we must compare it with alternative target identification strategies.

Table 1: Performance Matrix of Target Deconvolution Strategies

Feature5-EDT (Click-Probe) Thermal Proteome Profiling (TPP) In Silico Docking
Primary Mechanism Affinity Enrichment (Pulldown)Thermal Stability ShiftMolecular Modeling
Sensitivity High (Enriches low-abundance proteins)Medium (Requires high coverage)N/A
False Positives Moderate (Sticky background, "Click" artifacts)Low (Detects stabilization only)High (Theoretical only)
Throughput Medium (MS-based)Medium (MS-based)High
Off-Target Resolution High (With competition controls)Medium (Hard to distinguish indirect effects)Low
Cost

(Probe + MS time)

$ (TMT reagents + Extensive MS)
$ (Compute power)

Scientist’s Insight:

Use TPP if you cannot modify your parent compound. Use 5-EDT if you need to identify low-abundance targets (e.g., transcription factors, specific metabolic enzymes) that would be lost in the noise of a whole-proteome TPP experiment.

Mechanism of Action & Signaling Logic

The utility of 5-EDT relies on the Two-Step Bioorthogonal Labeling process.

  • In Situ Binding: 5-EDT enters the cell and binds to proteins with affinity for the dimethylthiazole scaffold.

  • Chemical Ligation: Post-lysis, a "Click" reaction attaches a reporter (Biotin-Azide).

  • Enrichment: Streptavidin beads isolate the specific interactome.

Figure 1: The Self-Validating Chemoproteomic Workflow

The following diagram illustrates the logical flow of the experiment, highlighting the critical "Competition Control" branch required to prove specificity.

G Start Live Cells / Lysate Arm_Probe Arm A: 5-EDT Probe Only (10 µM) Start->Arm_Probe Arm_Comp Arm B: Competition Control (10 µM 5-EDT + 100 µM Cold Analog) Start->Arm_Comp Arm_Neg Arm C: Solvent Control (DMSO Only) Start->Arm_Neg Incubation Incubation (1-4 hrs) Arm_Probe->Incubation Arm_Comp->Incubation Arm_Neg->Incubation Lysis Lysis & Click Chemistry (+ Biotin-Azide, CuSO4, THPTA) Incubation->Lysis Enrichment Streptavidin Enrichment & Tryptic Digestion Lysis->Enrichment MS LC-MS/MS Analysis (Label-Free or TMT) Enrichment->MS Analysis Data Analysis: Calculate Enrichment Ratios MS->Analysis Result_True True Target: High in A, Low in B (Ratio A/B > 5) Analysis->Result_True Signal Displaced Result_Off Off-Target / Background: Equal in A & B (Ratio A/B ~ 1) Analysis->Result_Off Signal Retained

Caption: Figure 1. The "Kill Switch" Logic. True targets are identified only when the signal is effectively "killed" by pre-incubation with the non-alkyne competitor (2,4-dimethylthiazole).

Validated Experimental Protocol

This protocol is designed to minimize "sticky" non-specific binding, a common issue with hydrophobic thiazole fragments.

Phase 1: The Competition Assay (The "Kill Switch")

Objective: Distinguish specific binding from non-specific chemical reactivity. Critical Reagents:

  • Probe: 5-Ethynyl-2,4-dimethylthiazole (5-EDT).

  • Competitor: 2,4-Dimethylthiazole (Non-alkyne analog). Note: Must be in 10-20x excess.

Step-by-Step:

  • Preparation: Culture cells (e.g., HEK293T) to 80-90% confluence.

  • Pre-Incubation (Arm B only): Treat cells with 100 µM 2,4-Dimethylthiazole for 30 mins.

    • Why? This saturates the specific binding pockets (e.g., active sites) with the "cold" analog.

  • Probe Labeling: Add 10 µM 5-EDT to both Arm A (Probe) and Arm B (Competition). Incubate for 1-2 hours.

    • Why 10 µM? Higher concentrations (>50 µM) dramatically increase non-specific cysteine alkylation.

  • Lysis: Wash cells 3x with cold PBS to remove unbound probe. Lyse in PBS + 1% NP-40 + Protease Inhibitors.

Phase 2: Click Chemistry & Enrichment

Objective: Covalently attach biotin for retrieval.

  • Click Reaction Mix: Add the following to the lysate (final concentrations):

    • 100 µM Biotin-Azide (PEG3 linker preferred to reduce aggregation).

    • 1 mM TCEP (Reducing agent).

    • 100 µM TBTA or THPTA (Ligand to stabilize Cu(I)).

    • 1 mM CuSO4.

  • Reaction: Incubate 1 hour at Room Temp with rotation.

  • Precipitation: Precipitate proteins with cold Acetone/Methanol to remove unreacted Biotin-Azide. This is crucial to prevent free biotin from saturating the beads.

  • Enrichment: Re-solubilize protein pellet and incubate with Streptavidin-Agarose beads for 2 hours.

  • Washing: Wash beads aggressively (1% SDS, then Urea, then PBS) to remove non-covalent binders.

Data Interpretation: Assessing Off-Targets

Quantitative Mass Spectrometry (SILAC or TMT) is required for definitive assessment. You will generate a ratio of Intensity (Probe Only) / Intensity (Competition) .

Table 2: Interpreting Enrichment Ratios

ObservationRatio (Probe / Comp)InterpretationAction
High Enrichment > 5.0Specific Target. The cold competitor successfully blocked the probe binding.Valid Hit. Proceed to knockdown/overexpression validation.
No Enrichment ~ 1.0Non-Specific / Off-Target. The probe binds a site that the competitor cannot access, or binds non-specifically (e.g., hydrophobic patches).Discard. This is likely a background artifact.
Inverse Enrichment < 0.5Matrix Effect. Rare, but suggests the competitor altered proteome solubility.Repeat experiment.
Enrichment in DMSO N/AEndogenous Biotin. (e.g., Pyruvate Carboxylase, ACC1).Filter these out using the "No-Click" control.
Common Off-Targets of Thiazole Probes

When analyzing your list, be skeptical of the following protein classes, which are known frequent hitters for thiazole scaffolds:

  • Cytochrome P450s (e.g., CYP3A4): Thiazoles often coordinate to the heme iron.

  • Carbonic Anhydrases: The nitrogen in the thiazole ring can coordinate zinc.

  • Tubulin: Many thiazole drugs (e.g., Epothilones) target microtubules. Verify if this is a desired target or an off-target.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology. Link

  • Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell. Link

  • Li, H., et al. (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry.[1] Analytical Biochemistry. Link

  • Willems, L. I., et al. (2011). Bioorthogonal chemistry: applications in activity-based protein profiling. Accounts of Chemical Research. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.[2] Nature Chemical Biology. Link

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal of 5-Ethynyl-2,4-dimethylthiazole

Executive Summary: The "Alkyne" Factor 5-Ethynyl-2,4-dimethylthiazole is not merely organic waste; it is a terminal alkyne attached to a nitrogen-containing heterocycle. While the thiazole ring presents standard toxicity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Alkyne" Factor

5-Ethynyl-2,4-dimethylthiazole is not merely organic waste; it is a terminal alkyne attached to a nitrogen-containing heterocycle. While the thiazole ring presents standard toxicity and flammability risks, the terminal ethynyl group (-C≡CH) introduces a critical, often overlooked hazard: Metal Acetylide Formation.

IMMEDIATE ACTION REQUIRED:

  • NO METAL CONTACT: Never use metal spatulas, needles, or waste canisters (steel drums). Contact with copper, silver, or mercury can form shock-sensitive explosive acetylides.[1]

  • FLAMMABILITY: Treat as a Class IB or IC flammable liquid (Flash Point likely <60°C based on analogs).

  • SEGREGATION: Segregate from strong oxidizers and heavy metal salts.[1]

Part 1: Chemical Profile & Risk Assessment

To handle this compound safely, one must understand the functional groups driving its reactivity.

Physicochemical Hazard Profile

Data extrapolated from 5-Acetyl-2,4-dimethylthiazole (precursor) and functional group reactivity.

PropertyValue / CharacteristicRisk Implication
Functional Group Terminal Alkyne (-C≡CH)Explosion Hazard: Forms explosive precipitates with Cu, Ag, Hg.[1]
Functional Group Thiazole RingToxicity: Potential skin/eye irritant; harmful if swallowed (organic base).
Physical State Liquid or Low-Melting SolidHigh mobility; spill containment required.
Flash Point ~42–50°C (Estimated)Flammable: Vapors travel to ignition sources.
Solubility Organic Solvents (DCM, EtOAc)Bioaccumulation: Lipophilic; penetrates skin easily.
The "Why" Behind the Protocol

The Acetylide Trap: Many laboratory waste streams are consolidated into steel safety cans or pumped through copper plumbing. 5-Ethynyl-2,4-dimethylthiazole possesses an acidic acetylenic proton. Upon contact with oxidized copper (common in brass fittings or old waste drums) or silver salts, it can deprotonate to form Copper(I) Acetylide .

  • Mechanism:[2]

    
    
    
  • Result: This precipitate is a primary explosive. When dry, it is highly shock-sensitive. Therefore, glass or HDPE (plastic) containers are mandatory.

Part 2: Pre-Disposal Stabilization (Self-Validating System)

Before moving the material to the central waste area, perform this self-validation check to ensure the waste stream is stable.

Protocol: The "Metal-Free" Check
  • Visual Inspection: Ensure the waste solution is clear. Dark precipitates in the presence of metal residues (e.g., from Cu-catalyzed click chemistry) indicate potential acetylides.

  • pH Validation:

    • If the waste is acidic (pH < 4), acetylide formation is suppressed, but polymerization risk increases.

    • Target: Maintain neutral pH (6–8) in organic solvent.

  • Peroxide Check: If the material has been stored in ether/THF for >6 months, test for peroxides using Quantofix® strips before handling. Alkynes can initiate radical polymerization in the presence of peroxides.

Part 3: Step-by-Step Disposal Workflow

Primary Containment (The "Source")
  • Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE) bottles only.

    • Prohibited: Metal cans, unlined steel drums, containers with metal caps/liners.

  • Solvation: Do not dispose of the pure solid/neat liquid if possible. Dissolve in a compatible non-halogenated solvent (e.g., Ethyl Acetate, Acetone) or Halogenated (DCM) depending on your facility's stream. Dilution (<10 wt%) mitigates the energy density.

Labeling & Segregation
  • Label: "FLAMMABLE LIQUID - ORGANIC HETEROCYCLE."

  • Critical Tag: Add a secondary label: "CONTAINS TERMINAL ALKYNE - NO METAL CONTACT."

  • Stream: Classify as High BTU Organic Waste for incineration.

The Disposal Decision Tree (Visualization)

DisposalWorkflow Start Waste: 5-Ethynyl-2,4-dimethylthiazole StateCheck Is material Solid or Liquid? Start->StateCheck SolidPath Solid / Neat Oil StateCheck->SolidPath Solid LiquidPath In Solution StateCheck->LiquidPath Liquid Dissolve Dissolve in Acetone/EtOAc (Dilute to <10%) SolidPath->Dissolve MetalCheck Does container have METAL parts (Cap/Liner)? LiquidPath->MetalCheck Dissolve->MetalCheck Stop STOP: Transfer immediately to Glass/HDPE MetalCheck->Stop YES Proceed Proceed to Labeling MetalCheck->Proceed NO Stop->Proceed After Transfer Labeling Label: 'Flammable' + 'Terminal Alkyne' Warning: NO METAL CONTACT Proceed->Labeling Final Handover to EHS (Incineration Stream) Labeling->Final

Figure 1: Operational decision tree for the safe packaging and disposal of ethynyl-thiazole derivatives. Note the critical control point regarding metal containers.

Part 4: Emergency Contingencies

Spill Management (Small Scale < 500 mL)
  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE: Nitrile gloves (double gloved), safety goggles, fire-retardant lab coat.

  • Absorb: Use Vermiculite or Sand .

    • Do NOT use: Paper towels (surface area increases flammability) or metal dustpans.

  • Clean Up: Scoop using plastic scoops into a wide-mouth HDPE jar.

  • Decontamination: Wipe surface with mild soap/water. Do not use bleach (oxidizers can react violently with heterocycles).

Exposure Response[3]
  • Skin: Wash with soap and water for 15 minutes.[3] Thiazoles penetrate skin; monitor for systemic toxicity (nausea, dizziness).

  • Eyes: Rinse for 15 minutes.[3][4] Seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

Handling

Personal protective equipment for handling 5-Ethynyl-2,4-dimethylthiazole

Executive Safety Summary 5-Ethynyl-2,4-dimethylthiazole is a specialized heterocyclic building block often utilized in "click chemistry" (CuAAC) and fragment-based drug discovery. Due to the limited toxicological data av...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Ethynyl-2,4-dimethylthiazole is a specialized heterocyclic building block often utilized in "click chemistry" (CuAAC) and fragment-based drug discovery. Due to the limited toxicological data available for this specific isomer, the Precautionary Principle must be applied.

We treat this compound as a Class 3 Flammable Liquid and a Severe Irritant based on the Structure-Activity Relationship (SAR) of its parent scaffold (2,4-dimethylthiazole) and the reactivity of the terminal alkyne functionality.

Immediate Critical Hazards:

  • Flammability: High vapor pressure potential; flash point likely <60°C.

  • Reactivity: Terminal alkyne group is sensitive to shock/heat in the presence of transition metals (Cu, Ag) without ligands.

  • Health: High probability of rapid skin absorption and respiratory irritation.

Physicochemical Hazard Analysis (SAR)

To understand the safety requirements, we must analyze the molecule's functional architecture. This is not just "following rules"; it is understanding why the rules exist.

Functional GroupHazard ContributionOperational Implication
Thiazole Ring Permeation & Toxicity: Thiazoles are excellent solvents for organic tissue. They permeate standard nitrile gloves rapidly.Requirement: Double-gloving or laminate gloves (Silver Shield®) for prolonged contact.
Terminal Alkyne (-C≡CH) Instability: Terminal acetylenes can form explosive metal acetylides with copper, silver, or mercury.Requirement: Avoid metal spatulas/needles unless confirmed compatible (e.g., stainless steel). Use glass/Teflon where possible.
Methyl Substituents Lipophilicity: Increases ability to cross the blood-brain barrier if inhaled.Requirement: Strict fume hood usage; zero-tolerance for benchtop handling.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The following matrix details the Enhanced PPE Protocol required for handling >100 mg quantities.

Hand Protection Strategy

Data extrapolated from 2,4-Dimethylthiazole permeation rates.

Contact TypeGlove MaterialMin.[1][2][3] ThicknessBreakthrough Time (Est.)Action
Incidental Splash Nitrile (Disposable) 0.11 mm (4 mil)< 2 minutesChange immediately upon any contact.
Extended Handling Nitrile (High-Risk) 0.20 mm (8 mil)15–30 minutesDouble glove (colored under-glove to spot tears).
Spill Cleanup Laminate (EVOH/PE) Multi-layer> 4 hoursMandatory for spills >5 mL.
Respiratory & Eye Protection[1][2][3][6]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the vapor irritation potential of volatile thiazoles.

  • Respiratory Backup: If fume hood containment is breached or for spill cleanup outside the hood, use a Full-Face Respirator with Organic Vapor (OV) Cartridges .

Operational Workflow & Logic

The following diagram outlines the "Cradle-to-Grave" workflow for safe handling. This minimizes exposure time and prevents degradation of the alkyne group.

SafeHandlingWorkflow Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (-20°C, Inert Gas) Receipt->Storage Immediate Transfer Weighing Weighing/Transfer (Fume Hood Only) Storage->Weighing Allow warm-up to prevent condensation Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Use glass/SS tools Quench Quench/Workup (Neutralize Alkyne) Reaction->Quench Controlled addition Waste Waste Disposal (Segregated) Quench->Waste Label: Flammable/Toxic

Figure 1: Operational workflow emphasizing temperature control and inert atmosphere to maintain stability.

Detailed Protocols
A. Storage (The "Inert" Rule)
  • Why: Terminal alkynes can polymerize or oxidize over time.

  • Protocol: Store at -20°C under Argon or Nitrogen. Cap seals must be Parafilmed to prevent oxygen ingress.

B. Weighing & Transfer
  • Why: Thiazoles have a potent, often nauseating odor and low odor threshold.

  • Protocol:

    • Move the analytical balance inside the fume hood or use a powder containment enclosure.

    • If the compound is liquid: Use a positive-displacement pipette to prevent dripping (vapor pressure handling).

    • If solid/low-melting: Use a stainless steel or Teflon-coated spatula. Avoid copper/brass tools.

C. Reaction Setup
  • Why: "Click" chemistry often uses Copper(I). While catalyzed, uncontrolled exposure to copper salts in waste lines can form explosive copper acetylides.

  • Protocol: Ensure the reaction vessel is purged with nitrogen before adding the alkyne.

Emergency Response & Spills

Do not attempt to clean spills >50 mL without SCBA (Self-Contained Breathing Apparatus) unless you are a trained HazMat responder.

SpillResponse Start Spill Detected Assess Volume > 10mL? Start->Assess Ventilation Is Fume Hood Containing Vapors? Assess->Ventilation No (Minor) Action_Major Major Spill Protocol: 1. Pull Fire Alarm 2. Evacuate Lab 3. Call EHS/HazMat Assess->Action_Major Yes (Major) Action_Minor Minor Spill Protocol: 1. Evacuate immediate area 2. Don Laminate Gloves 3. Absorb with Vermiculite Ventilation->Action_Minor Yes Ventilation->Action_Major No (Vapors Escaping)

Figure 2: Decision logic for spill response based on volume and containment integrity.

Decontamination
  • Surface Decontamination: Wash contaminated surfaces with a 10% soap/water solution, followed by an ethanol wipe.

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use ethanol on skin (it enhances absorption of thiazoles).

Waste Disposal Strategy

Disposal must prevent the formation of shock-sensitive salts in plumbing.

  • Segregation: Collect all waste containing 5-Ethynyl-2,4-dimethylthiazole in a dedicated "High Hazard - Flammable/Toxic" container.

  • No Metal Cans: Do not use metal safety cans if the waste solution is basic (pH > 8), as this promotes acetylide formation with the container walls. Use HDPE or Glass containers.

  • Labeling: Clearly mark the tag with "Terminal Alkyne - Potential Reactive."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 2,4-Dimethylthiazole (CID 10934). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Thiazole derivatives safety profiles. Retrieved from [Link]

(Note: Specific toxicological data for 5-Ethynyl-2,4-dimethylthiazole is limited.[4][5] Protocols above are derived from "Read-Across" toxicology of analogous 2,4-dimethylthiazole and terminal alkyne safety standards.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethynyl-2,4-dimethylthiazole
Reactant of Route 2
5-Ethynyl-2,4-dimethylthiazole
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